molecular formula C13H16N2 B2688994 1-Benzylpiperidine-4-carbonitrile CAS No. 62718-31-4

1-Benzylpiperidine-4-carbonitrile

Número de catálogo: B2688994
Número CAS: 62718-31-4
Peso molecular: 200.285
Clave InChI: CKJUFUGVCGDYHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUFUGVCGDYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzylpiperidine-4-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction

This compound is a pivotal chemical intermediate, recognized for its versatile piperidine scaffold which is a prevalent structural motif in a wide array of biologically active compounds.[1] The significance of this compound is anchored in its role as a key building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] Its structure, featuring a lipophilic benzyl group for potential blood-brain barrier penetration and a chemically versatile nitrile group, makes it an invaluable precursor for drug discovery and development professionals.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivities, and applications, with a focus on the practical insights required for laboratory research and development.

Physicochemical and Safety Profile

A clear understanding of the compound's fundamental properties is essential for its effective use and safe handling in a laboratory setting.

Core Properties
PropertyValueSource
CAS Number 62718-31-4
Molecular Formula C₁₃H₁₆N₂[4][5]
Molecular Weight 200.28 g/mol [4]
Appearance Colorless to light yellow Solid-liquid mixture[6]
Boiling Point 330.3 ± 35.0 °C (Predicted)[6]
Density 1.06 g/cm³ (Predicted)[6]
pKa 6.95 ± 0.10 (Predicted)[6]
IUPAC Name This compound[4]
SMILES C1CN(CCC1C#N)CC2=CC=CC=C2[4]
Safety and Handling

Safe handling is paramount when working with any chemical intermediate. This compound requires careful management according to its hazard profile.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is between 2-8°C.[6]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective methods are reductive amination and a multi-step route from piperidine-4-carboxylic acid.

Synthesis_Pathways cluster_1 Pathway 1: Reductive Amination cluster_2 Pathway 2: Multi-step Synthesis p1_start1 4-Cyanopiperidine p1_product This compound p1_start1->p1_product One-pot reaction p1_start2 Benzaldehyde p1_start2->p1_product One-pot reaction p1_reagent Sodium Triacetoxyborohydride (STAB) p1_reagent->p1_product p2_start 4-Piperidinecarboxylic Acid p2_int1 N-Benzyl-4-piperidine- carboxamide p2_start->p2_int1 Multiple Steps (Alkylation, Acylation) p2_product This compound p2_int1->p2_product p2_reagent Thionyl Chloride (Dehydration) p2_reagent->p2_product

Caption: Comparative overview of two primary synthetic routes to this compound.

Protocol 1: Reductive Amination

This method is often preferred for its efficiency, utilizing a one-pot reaction that combines 4-cyanopiperidine and benzaldehyde. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is stable in acidic conditions, making it ideal for reductive aminations without reducing the aldehyde starting material prematurely.[7]

Step-by-Step Methodology: [7]

  • Reaction Setup: To a solution of 2%(v/v) acetic acid in tetrahydrofuran (435 mL), add 4-cyanopiperidine (7.19 g, 65.27 mmol) and benzaldehyde (7.0 mL, 68.53 mmol).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (18.73 g, 84.85 mmol) to the mixture. The mild acidity of the solution facilitates the formation of the iminium ion intermediate, which is then readily reduced by STAB.

  • Reaction Monitoring: Stir the mixture rapidly at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove water-soluble impurities.

  • Isolation: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification (as HCl salt): For purification and stable storage, dissolve the oil in diethyl ether (~300 mL), filter any insolubles, and slowly add 1M HCl in ether (60 mL). Cool the mixture in an ice bath to precipitate the hydrochloride salt.

  • Final Product: Filter the resulting solid, rinse with cold ether, and dry under vacuum to collect this compound hydrochloride (13.616 g, 88% yield).

Core Chemical Reactivity and Transformations

The nitrile group is the primary site of reactivity, serving as a versatile functional handle that can be transformed into other critical moieties like aldehydes, amines, or carboxylic acids.

Chemical_Transformations start This compound aldehyde N-Benzyl-4-piperidine- carboxaldehyde start->aldehyde Partial Reduction (DIBAL-H, -25 to 25°C) amine 1-Benzylpiperidin-4-yl- methanamine start->amine Full Reduction (e.g., LiAlH₄, H₂/Catalyst) acid 1-Benzylpiperidine-4- carboxylic acid start->acid Hydrolysis (Acid or Base, Heat)

Caption: Key chemical transformations of the nitrile group in this compound.

Protocol 2: Reduction to N-Benzyl-4-piperidinecarboxaldehyde

The partial reduction of the nitrile to an aldehyde is arguably the most significant transformation of this compound, as the resulting product, N-benzyl-4-piperidinecarboxaldehyde, is a direct precursor to Donepezil, a cornerstone drug for Alzheimer's disease treatment.[1][8] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. It is a powerful and sterically hindered reducing agent that forms a stable intermediate with the nitrile at low temperatures, which upon aqueous work-up, hydrolyzes to the aldehyde. Precise temperature control is crucial to prevent over-reduction to the primary amine.

Step-by-Step Methodology: [8]

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve this compound (2.0 g, 9.99 mmol) in toluene (20 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DIBAL-H (1.5M in Toluene, 13.3 mL, ~20 mmol) dropwise, maintaining the temperature at 0°C. The use of a 2:1 molar ratio of DIBAL-H ensures complete conversion.[8]

  • Reaction: Stir the mixture at 0°C for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol (10 mL) at 0°C. This step safely neutralizes the excess, highly reactive DIBAL-H.

  • Work-up: Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic phases, wash with saturated brine (2 x 150 mL), and dry over anhydrous magnesium sulfate.

  • Final Product: Filter and concentrate the solution under reduced pressure to obtain N-benzyl-4-piperidinecarboxaldehyde as a colorless oil (1.74 g, 86.1% yield).

Applications in Drug Discovery and Medicinal Chemistry

The 1-benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting the CNS.[9] this compound is a direct embodiment of this principle, acting as a foundational element for complex molecular architectures.

  • Alzheimer's Disease: As detailed, its primary application is in the synthesis of the acetylcholinesterase inhibitor Donepezil.[1][8][10] The cholinergic hypothesis of Alzheimer's disease makes acetylcholinesterase a key therapeutic target, and inhibitors like Donepezil are principal drugs prescribed to manage symptoms.[10]

  • Opioid Receptor Ligands: The 4-substituted piperidine core is fundamental to potent opioid analgesics like fentanyl.[3] The nitrile can be converted to an anilido group, making this compound a valuable starting point for developing novel analgesics with modulated affinity for mu, delta, and kappa opioid receptors.[3]

  • Broader CNS Agents: Derivatives have been investigated for a range of neuropharmacological activities, including the development of dual-target inhibitors of acetylcholinesterase and serotonin transporters, which may offer a multi-faceted approach to treating the complex nature of Alzheimer's disease.[10]

Analytical Characterization

Purity assessment and characterization are critical for any pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

  • Methodology: A reverse-phase (RP) HPLC method is typically suitable. For derivatives of this compound, analysis can be performed using a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[11][12] This allows for the separation and quantification of the main compound and any process-related impurities.

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for the medicinal chemist. Its straightforward synthesis and the rich, predictable reactivity of its nitrile group provide a reliable pathway to complex and valuable pharmaceutical targets. A thorough understanding of its properties, synthetic protocols, and chemical transformations, as outlined in this guide, is essential for researchers and scientists aiming to leverage this key intermediate in the development of next-generation therapeutics.

References

The Analytical Blueprint: A Technical Guide to the Structure Elucidation of 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 1-benzylpiperidine-4-carbonitrile, a key intermediate in synthetic chemistry. Moving beyond a simple recitation of methods, this document details the strategic application and interpretation of cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just the "how," but the "why" of structure elucidation.

Introduction and Molecular Overview

This compound (C₁₃H₁₆N₂) is a heterocyclic compound of significant interest as a precursor and building block in the synthesis of various pharmaceutical agents. Its structure combines a flexible piperidine ring, a benzyl group, and a polar nitrile functional group, making it a versatile scaffold. Accurate and definitive confirmation of its molecular structure is a critical prerequisite for its use in any synthetic pathway, ensuring the integrity of subsequent research and development.

This guide will walk through a logical, multi-pronged approach to confirming the identity and purity of this molecule, treating the process as a cohesive puzzle where each piece of analytical data constrains the possible structure until only one correct solution remains.

Core Molecular Properties:

  • Molecular Formula: C₁₃H₁₆N₂

  • Molecular Weight: 200.28 g/mol [1]

  • Monoisotopic Mass: 200.1313 Da[1]

  • IUPAC Name: this compound[1]

The Workflow of Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesis via Reductive Amination Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR Infrared (IR) Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry (MS) Purification->MS Sample Submission Integration Data Synthesis & Interpretation NMR->Integration IR->Integration MS->Integration Confirmation Final Structure Confirmation Integration->Confirmation

Caption: A typical workflow for synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons.[2][3][4]

For this compound, we expect distinct signals corresponding to the benzyl group protons, the piperidine ring protons, and the unique carbons throughout the structure. The following data is predicted using NMRium, a reliable online prediction tool, and serves as a strong benchmark for experimental results.[5]

¹H NMR Spectroscopy Analysis

Proton NMR reveals the number of unique proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns (multiplicity).

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a 7.35 - 7.25Multiplet5HAr-H (Phenyl)Typical aromatic region. The five protons of the monosubstituted benzene ring are chemically similar and appear as a complex multiplet.
b 3.51Singlet2H-CH₂ -PhBenzylic protons adjacent to a nitrogen atom. Appears as a singlet as there are no adjacent protons.
c 2.85Triplet2HPiperidine-H (axial, C2/C6)Protons on carbons adjacent to the nitrogen are deshielded. Axial protons are typically more shielded than equatorial.
d 2.15Triplet2HPiperidine-H (equatorial, C2/C6)Equatorial protons on carbons adjacent to the nitrogen.
e 2.75Triplet of Triplets1HPiperidine-H (C4)The single proton at the carbon bearing the nitrile group is coupled to the four adjacent protons on C3 and C5.
f 1.95 - 1.80Multiplet4HPiperidine-H (C3/C5)The four protons on the C3 and C5 positions of the piperidine ring.
¹³C NMR Spectroscopy Analysis

Carbon NMR indicates the number of unique carbon environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1 138.0Ar-C (Quaternary)The quaternary carbon of the benzene ring attached to the benzylic CH₂ group.
2 129.5Ar-C H (ortho)The two ortho carbons of the benzene ring.
3 128.5Ar-C H (meta)The two meta carbons of the benzene ring.
4 127.3Ar-C H (para)The single para carbon of the benzene ring.
5 122.0-C ≡NThe carbon of the nitrile group, typically found in this region.[6]
6 63.2-C H₂-PhThe benzylic carbon, deshielded by the adjacent nitrogen atom.
7 53.0Piperidine-C (C2/C6)The two equivalent carbons adjacent to the nitrogen atom.
8 29.0Piperidine-C (C3/C5)The two equivalent carbons beta to the nitrogen atom.
9 25.5Piperidine-C (C4)The carbon atom bearing the nitrile group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9] For this compound, the key is to identify the characteristic absorptions for the nitrile and the aromatic ring.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H StretchAromatic C-H
3000-2850Medium-StrongC-H StretchAliphatic C-H (Piperidine & Benzyl)
2260-2230 Medium-Sharp C≡N Stretch Nitrile
1600, 1495, 1450Medium-WeakC=C StretchAromatic Ring

The most diagnostic peak in the IR spectrum is the sharp absorption around 2240 cm⁻¹ , which is a classic indicator of a nitrile (C≡N) functional group.[6][10] Its presence is a crucial piece of evidence for the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and can confirm the connectivity of different structural units.

For this compound, Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 201, confirming the molecular weight of 200.28 g/mol .

Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in predictable ways. The fragmentation is dominated by cleavages that form stable carbocations. For this molecule, the most likely fragmentation pathways involve cleavage of the bond beta to the piperidine nitrogen and the bond beta to the aromatic ring (benzylic cleavage).[11][12][13]

G cluster_legend Key Fragmentation Pathways mol [C₁₃H₁₆N₂]⁺˙ m/z = 200 frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) mol->frag1 Benzylic Cleavage frag2 [C₆H₁₀N]⁺ m/z = 96 mol->frag2 α-Cleavage (ring) G Structure Confirmed Structure: This compound NMR_Data NMR Data - Correct proton count (¹H) - Correct carbon count (¹³C) - Confirms C-H framework NMR_Data->Structure Provides connectivity IR_Data IR Data - Sharp peak at ~2240 cm⁻¹ IR_Data->Structure Confirms Nitrile Group MS_Data MS Data - [M+H]⁺ at m/z 201 - Fragment at m/z 91 MS_Data->Structure Confirms MW & Benzyl Group

References

1-Benzylpiperidine-4-carbonitrile CAS number 62718-31-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 1-benzyl-4-cyanopiperidine, is a versatile bifunctional molecule. Its significance stems from the integration of two critical pharmacophores: the N-benzyl piperidine motif and the cyano group.

  • The N-Benzyl Piperidine (N-BP) Scaffold : This structural motif is prevalent in a multitude of approved drugs and clinical candidates.[1][2] Its three-dimensional nature and structural flexibility are frequently exploited by medicinal chemists to fine-tune efficacy and physicochemical properties. The tertiary amine provides a basic handle for salt formation, enhancing solubility, while the benzyl group can engage in crucial cation-π and π-π interactions with biological targets.[1][2]

  • The Cyano (Nitrile) Group : This functional group is a cornerstone of synthetic versatility. It serves as a precursor to several other key functionalities, including primary amines, aldehydes, and carboxylic acids, making it an invaluable handle for molecular elaboration in drug discovery campaigns.[3]

Consequently, this compound is not merely a chemical reagent but a strategic building block for constructing complex molecular architectures, particularly for agents targeting the central nervous system (CNS).[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application.

Physical and Chemical Properties

The key identifying properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 62718-31-4[5][6]
Molecular Formula C₁₃H₁₆N₂[3][7]
Molecular Weight 200.28 g/mol [5][7]
IUPAC Name This compound[5][7]
Appearance Colorless to light yellow solid-liquid mixture or liquid[5][8]
Boiling Point 330.3 ± 35.0 °C (Predicted)[8]
Density 1.06 g/cm³ (Predicted)[8]
pKa 6.95 ± 0.10 (Predicted)[8]
Storage Temperature 2-8°C or Refrigerator[5][8]
Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment.

  • Mass Spectrometry (MS) : The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 201. This is confirmed in experimental procedures where the product shows m/z = 201 [M+H]⁺.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The spectrum would predictably show multiplets for the aromatic protons of the benzyl group between 7.2-7.4 ppm. A singlet for the benzylic methylene protons (-CH₂-Ph) would appear around 3.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region, typically between 1.5 and 3.0 ppm.

    • ¹³C-NMR : Key signals would include the nitrile carbon (C≡N) around 120 ppm, aromatic carbons between 127-138 ppm, the benzylic carbon (-CH₂-Ph) near 63 ppm, and several signals for the piperidine ring carbons in the 25-55 ppm range.

Synthesis Methodologies: A Protocol-Driven Approach

The most common and efficient synthesis of this compound is through the reductive amination of 4-cyanopiperidine with benzaldehyde. This method is favored for its high yield and operational simplicity.

Recommended Protocol: Reductive Amination

This protocol, adapted from established procedures, provides a reliable pathway to the target compound with high purity and yield.[9]

Causality of Reagent Selection :

  • Sodium Triacetoxyborohydride (STAB) : STAB is the reducing agent of choice for this transformation. Unlike stronger hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), STAB is a mild and selective reagent. It readily reduces the iminium ion intermediate formed in situ from the condensation of 4-cyanopiperidine and benzaldehyde but does not typically reduce the aldehyde starting material or the nitrile functional group. Its tolerance of mildly acidic conditions, which catalyze iminium ion formation, makes it ideal for this one-pot reaction.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions R1 4-Cyanopiperidine Reaction_Step R1->Reaction_Step + R2 Benzaldehyde R2->Reaction_Step + Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Reaction_Step Solvent THF / Acetic Acid Solvent->Reaction_Step Atmosphere Stirring, Ambient Temp. Atmosphere->Reaction_Step Product This compound (as HCl salt after workup) Reaction_Step:e->Product:w Reductive Amination

Diagram 1: Synthesis via Reductive Amination.

Step-by-Step Experimental Protocol :

  • Reaction Setup : To a solution of 4-Cyanopiperidine (1.00 equiv) and Benzaldehyde (1.05 equiv) in a suitable solvent such as tetrahydrofuran (THF) containing 2% (v/v) acetic acid, add sodium triacetoxyborohydride (1.3 equiv) portion-wise while stirring rapidly at ambient temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials is complete.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride (brine).

  • Isolation : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification (as Hydrochloride Salt) : For purification and stable storage, dissolve the crude oil in diethyl ether. Slowly add a 1M solution of HCl in ether and cool the mixture in an ice bath to precipitate the hydrochloride salt.

  • Final Product : Filter the resulting solid, rinse with cold ether, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.[9] An 88% yield has been reported for this procedure.[9]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for chemical transformation, serving as a gateway to a variety of synthetically valuable derivatives.

Diagram 2: Key Synthetic Transformations.

Reduction of the Nitrile Group
  • To an Aldehyde : The nitrile can be selectively reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at controlled temperatures.[10] The resulting product, N-benzyl-4-piperidinecarboxaldehyde, is a documented key intermediate in the synthesis of Donepezil, a prominent medication for the treatment of Alzheimer's disease.[3] This transformation underscores the direct relevance of the title compound to active pharmaceutical ingredient (API) manufacturing.

  • To a Primary Amine : Complete reduction of the nitrile to a primary amine, yielding 1-benzyl-4-(aminomethyl)piperidine, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens a pathway to derivatives functionalized at the 4-position with an aminomethyl group, a common feature in bioactive molecules.

Hydrolysis of the Nitrile Group
  • To a Carboxylic Acid : The nitrile group can be hydrolyzed under either acidic or basic conditions to yield 1-Benzylpiperidine-4-carboxylic acid.[11] While this reaction can sometimes be challenging for α-aminonitriles due to potential side reactions, it provides a route to another important class of piperidine derivatives used in drug synthesis.[12][13]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

    • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.

    • Storage : Store in a tightly closed container in a cool, dry place, typically a refrigerator, to maintain product quality.[5][8]

Conclusion

This compound (CAS 62718-31-4) is a high-value synthetic intermediate whose utility is firmly established in the field of pharmaceutical research and development. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its nitrile group, makes it an indispensable building block for accessing a wide range of complex 4-substituted piperidine derivatives. Its documented role as a precursor to key intermediates for APIs like Donepezil highlights its strategic importance, solidifying its place in the modern medicinal chemist's toolbox.

References

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the principal synthetic routes for 1-Benzylpiperidine-4-carbonitrile, a pivotal intermediate in the synthesis of various pharmaceutical agents. The document is tailored for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, comparative analysis of synthetic strategies, and field-tested experimental protocols. We will delve into the causality behind procedural choices, emphasizing self-validating methodologies to ensure reproducibility and high purity. The two primary methods discussed are one-pot reductive amination and direct N-alkylation, with a focus on their respective advantages, yields, and operational considerations.

Introduction

This compound (CAS No: 62718-31-4, Molecular Formula: C₁₃H₁₆N₂) is a substituted piperidine derivative of significant interest in medicinal chemistry.[1][2][3] Its structure features a benzyl group attached to the piperidine nitrogen and a nitrile group at the C4 position. This compound serves as a crucial building block for more complex molecules, most notably in the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key precursor for Donepezil (Aricept).[4][5] Donepezil is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[4] The efficient and scalable synthesis of this compound is therefore a critical step in the manufacturing pipeline of these important therapeutics. This guide will explore the most effective and commonly employed synthetic pathways to this intermediate.

Core Synthetic Strategies

Two predominant strategies are employed for the synthesis of this compound: one-pot reductive amination and direct N-alkylation of piperidine-4-carbonitrile. The selection of a particular route is often dictated by factors such as raw material availability, desired scale, reaction efficiency, and impurity profile.

Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure for forming carbon-nitrogen bonds.[6] This method involves the reaction of a carbonyl compound (benzaldehyde) with a primary or secondary amine (4-cyanopiperidine). The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent to yield the target tertiary amine.[6]

The choice of reducing agent is critical to prevent the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and selectivity for iminium ions over ketones and aldehydes.[6][7] This process is favored for its high yields and operational simplicity.

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction 4-Cyanopiperidine 4-Cyanopiperidine Iminium_Ion Iminium Ion Intermediate 4-Cyanopiperidine->Iminium_Ion + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Product 1-Benzylpiperidine- 4-carbonitrile Iminium_Ion->Product Hydride Attack Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Mechanism of Reductive Amination.

Direct N-Alkylation

Direct N-alkylation is a classic and straightforward approach based on the nucleophilic substitution (Sₙ2) reaction mechanism. In this method, the secondary amine of piperidine-4-carbonitrile acts as a nucleophile, attacking an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride.[8]

The reaction requires a base, typically a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or DMF being common.[8]

Direct_Alkylation Piperidine-4-carbonitrile Piperidine-4-carbonitrile Transition_State Sₙ2 Transition State Piperidine-4-carbonitrile->Transition_State Nucleophilic Attack Benzyl_Halide Benzyl Halide (e.g., Bn-Br) Benzyl_Halide->Transition_State Product 1-Benzylpiperidine- 4-carbonitrile Transition_State->Product Byproduct HBr Transition_State->Byproduct - Br⁻ Base Base (e.g., K₂CO₃) Byproduct->Base Neutralization

Caption: Mechanism of Direct N-Alkylation.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from a high-yield procedure and represents a reliable method for laboratory-scale synthesis.[7]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Reagents: 4-Cyanopiperidine, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Tetrahydrofuran (THF), Acetic Acid, Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (brine) solution, Magnesium Sulfate (MgSO₄).

Workflow_Reductive_Amination A 1. Charge Reactor Add 4-Cyanopiperidine, Benzaldehyde, and THF/Acetic Acid solution. B 2. Add Reducing Agent Add Sodium Triacetoxyborohydride in portions. A->B C 3. Reaction Stir rapidly at room temperature until completion (TLC monitoring). B->C D 4. Quench & Dilute Dilute with Ethyl Acetate. C->D E 5. Aqueous Wash Wash with sat. NaHCO₃, then sat. NaCl (brine). D->E F 6. Dry & Filter Dry organic layer with MgSO₄, filter. E->F G 7. Concentrate Evaporate solvent under reduced pressure to yield product as an oil. F->G

Caption: Experimental Workflow for Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2% (v/v) acetic acid in tetrahydrofuran (435 mL) in a round-bottom flask, add 4-Cyanopiperidine (7.19 g, 65.27 mmol).[7]

  • Reagent Addition: Add benzaldehyde (7.0 mL, 68.53 mmol, 1.05 equiv) to the mixture.[7]

  • Reduction: Begin rapid stirring and add sodium triacetoxyborohydride (18.73 g, 84.85 mmol, 1.3 equiv) in portions, ensuring the temperature does not rise significantly.[7]

  • Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated aqueous sodium chloride (brine).[7]

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and evaporate the solvent under reduced pressure to yield the crude product as an oil.[7] The reported yield for this procedure is approximately 88% after conversion to the HCl salt.[7]

Detailed Experimental Protocol: Direct N-Alkylation

This protocol describes a general and effective method for the direct benzylation of piperidine-4-carbonitrile.

Materials and Equipment:

  • Three-neck flask with condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Standard glassware for extraction and filtration

  • Reagents: Piperidine-4-carbonitrile, Benzyl chloride (or Benzyl bromide), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous), Diethyl ether, Deionized water.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck flask equipped with a condenser and under a nitrogen atmosphere, suspend piperidine-4-carbonitrile (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile.[8]

  • Reagent Addition: While stirring, add benzyl chloride (1.1 equiv) dropwise to the suspension.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-70°C) and stir until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and base.

  • Drying and Isolation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationDirect N-Alkylation
Starting Materials 4-Cyanopiperidine, BenzaldehydePiperidine-4-carbonitrile, Benzyl Halide
Key Reagent Sodium TriacetoxyborohydridePotassium Carbonate (or other base)
Reaction Type One-pot iminium formation & reductionSₙ2 Nucleophilic Substitution
Typical Solvents THF, DichloromethaneAcetonitrile, DMF
Temperature Room TemperatureRoom Temp. to Moderate Heating (70°C)
Reported Yield High (e.g., ~88%)[7]Good to High
Advantages Mild conditions, high selectivity, one-pot procedure, avoids handling lachrymatory benzyl halides directly if benzaldehyde is used.Uses common and inexpensive reagents, straightforward procedure.
Disadvantages Reducing agent can be moisture-sensitive and relatively expensive.Potential for over-alkylation (quaternary salt formation) if conditions are not controlled, benzyl halides are lachrymatory.[8]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion is at m/z = 201.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile stretch (C≡N) around 2240 cm⁻¹.

Safety Considerations

  • 4-Cyanopiperidine and its derivatives: Handle with care as nitrile-containing compounds can be toxic.

  • Benzaldehyde: Can cause skin and eye irritation.

  • Benzyl Halides (Chloride/Bromide): These are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

  • Solvents: THF, acetonitrile, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves must be worn at all times.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. Both reductive amination and direct N-alkylation offer viable and efficient pathways to the target molecule. Reductive amination, particularly with sodium triacetoxyborohydride, stands out as a mild, high-yielding, one-pot method ideal for many applications. Direct N-alkylation provides a robust alternative using more classical and cost-effective reagents. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols and analyses provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.

References

Unlocking the Therapeutic Potential of 1-Benzylpiperidine-4-carbonitrile: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbonitrile is a versatile heterocyclic compound recognized primarily as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] While comprehensive studies detailing its intrinsic mechanism of action are not extensively published, its chemical architecture, centered on the N-benzylpiperidine scaffold, provides a strong foundation for predicting its biological targets and pharmacological effects. This guide synthesizes the available scientific literature on its synthesis, structural analogs, and the broader class of benzylpiperidine derivatives to propose a putative mechanism of action. We will explore its potential interactions with key central nervous system targets, including sigma receptors, acetylcholinesterase, and monoamine transporters, thereby providing a scientifically grounded framework for future research and drug development endeavors.

Introduction: The Significance of the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, denoting a molecular framework that is capable of binding to multiple, diverse biological targets.[3] This scaffold's therapeutic ubiquity stems from two core pharmacophoric features:

  • A Basic Nitrogen Atom: The piperidine ring's nitrogen is typically protonated at physiological pH, enabling it to form crucial ionic interactions with acidic residues within receptor binding pockets.[3]

  • An Aromatic Benzyl Group: The benzyl substituent provides a lipophilic region for engaging in hydrophobic and π-π stacking interactions with target proteins.[3]

The rigid, non-planar piperidine ring acts as a conformational scaffold, orienting these key features in a specific three-dimensional arrangement essential for optimal receptor engagement. This compound (Figure 1) embodies this privileged scaffold, suggesting a high likelihood of significant biological activity.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Role as a Pharmaceutical Intermediate

This compound is a valuable building block in organic synthesis. One common synthetic route involves the reductive amination of benzaldehyde with 4-cyanopiperidine, often using a reducing agent like sodium triacetoxyborohydride. This straightforward and efficient method allows for the facile construction of the core scaffold.

G benzaldehyde Benzaldehyde plus1 + benzaldehyde->plus1 cyanopiperidine 4-Cyanopiperidine plus1->cyanopiperidine iminium [Iminium Intermediate] cyanopiperidine->iminium Condensation product This compound iminium->product Reduction reagent Sodium Triacetoxyborohydride reagent->iminium

Caption: Simplified synthetic workflow for this compound.

Its primary utility lies in its role as a precursor for more complex molecules, particularly those targeting the central nervous system. For instance, the reduction of the nitrile group to an aldehyde yields N-benzylpiperidine-4-carboxaldehyde, a key intermediate in the synthesis of the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease.[4]

A Putative Mechanism of Action: Insights from Structural Analogs

While direct pharmacological data for this compound is scarce, a robust, putative mechanism can be constructed by examining the well-documented activities of its structural analogs. The evidence strongly suggests that its biological effects are likely mediated through one or more of the following targets.

Sigma (σ) Receptors

A significant body of research has identified 4-benzylpiperidine derivatives as potent ligands for sigma receptors, with a general preference for the σ1 subtype over σ2.[5][6] Sigma receptors are unique intracellular proteins, predominantly located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions, including ion channel regulation, neurotransmitter release, and neuronal survival.

  • Causality: The N-benzylpiperidine core provides the essential amine and hydrophobic domains that fit the pharmacophore model for σ1 ligands.[5] The interaction with σ1 receptors can modulate dopaminergic and glutamatergic neurotransmission, which may underlie potential antipsychotic or neuroprotective effects.[6]

Acetylcholinesterase (AChE)

The structural similarity of the benzylpiperidine core to that of Donepezil and other AChE inhibitors makes this enzyme a highly probable target.[7][8] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition increases cholinergic signaling.

  • Causality: Derivatives of 1-benzylpiperidine have been synthesized and shown to exhibit moderate to potent inhibitory activity against AChE.[9] The benzyl group can engage with the peripheral anionic site (PAS) of the enzyme, while the protonated piperidine nitrogen interacts with the catalytic anionic site (CAS), effectively blocking acetylcholine's access.

Serotonin Transporter (SERT)

Several studies have explored dual-target inhibitors for Alzheimer's disease that simultaneously block AChE and the serotonin transporter (SERT).[8][9] This is driven by the high prevalence of neuropsychiatric symptoms, such as depression, in Alzheimer's patients, which are linked to dysregulated serotonergic systems.

  • Causality: Benzylpiperidine derivatives have demonstrated affinity for SERT in the low micromolar range.[9] By inhibiting the reuptake of serotonin from the synapse, these compounds can enhance serotonergic neurotransmission, suggesting a potential antidepressant or anxiolytic effect.

Monoacylglycerol Lipase (MAGL)

More recently, the benzylpiperidine scaffold has been investigated for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[10] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to analgesic and anti-inflammatory effects.

  • Causality: The benzylpiperidine core can be optimized to fit into the active site of MAGL. This line of investigation points to a potential role for this compound derivatives in pain and inflammation modulation.[10]

Proposed Signaling Pathways

Based on the likely targets, this compound could modulate several key signaling pathways. The diagram below illustrates a hypothetical model of its multi-target engagement in a neuron.

BPCN This compound Sigma1R σ1 Receptor (ER) BPCN->Sigma1R Binds AChE AChE BPCN->AChE Inhibits SERT SERT BPCN->SERT Inhibits Ca_Mod Ca2+ Signaling Modulation Sigma1R->Ca_Mod Choline Choline + Acetate AChE->Choline Hydrolysis ACh_pre Acetylcholine (ACh) ACh_post ACh ACh_pre->ACh_post Release ACh_post->AChE Cholinergic Increased Cholinergic Signaling ACh_post->Cholinergic Serotonin_pre Serotonin (5-HT) Serotonin_post 5-HT Serotonin_pre->Serotonin_post Release Serotonin_post->SERT Reuptake Serotonergic Increased Serotonergic Signaling Serotonin_post->Serotonergic Neurotransmission Modulated Neurotransmission Ca_Mod->Neurotransmission

Caption: Putative multi-target mechanism of this compound.

A Framework for Experimental Validation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required. The following protocols serve as a self-validating system to test the hypotheses derived from its structural class.

Tier 1: Target Engagement - Radioligand Binding Assays

The initial step is to confirm direct binding to the putative targets. This is most effectively accomplished through competitive radioligand binding assays.

Experimental Protocol: Sigma Receptor Binding Assay

  • Preparation of Membranes: Prepare membrane homogenates from a suitable tissue source rich in the target receptor (e.g., guinea pig brain for sigma receptors).[6]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of this compound.[5]

  • Non-specific Binding: In a parallel set of wells, add a high concentration of a known non-labeled ligand (e.g., haloperidol) to determine non-specific binding.

  • Equilibration: Incubate the plates at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.

This protocol can be adapted for other targets, such as SERT, using appropriate radioligands like [³H]-citalopram.

Tier 2: Functional Activity - Enzyme Inhibition & Neurotransmitter Uptake Assays

Following confirmation of binding, the functional consequence of this interaction must be determined.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of this compound, and the AChE enzyme solution. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.

Tier 3: Cellular & Systemic Effects

The final stage involves assessing the compound's effects in a more complex biological context, such as cell-based assays or in vivo models, to establish a link between molecular action and physiological response.

G cluster_0 Tier 1: Target Binding cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular/Systemic Effects a Radioligand Binding (e.g., [³H]pentazocine for σ1) b Determine Ki a->b c Enzyme Inhibition Assay (e.g., Ellman's for AChE) b->c e Determine IC50 / EC50 c->e d Neurotransmitter Uptake Assay (e.g., for SERT) d->e f Cell-based Assays (e.g., Neurite Outgrowth, Ca2+ Flux) e->f h Establish Phenotypic Effect f->h g In Vivo Models (e.g., Behavioral Tests) g->h

Caption: A tiered experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This compound stands as a compound of significant interest, not only as a synthetic intermediate but also as a potential neuroactive agent in its own right. Based on a comprehensive analysis of its privileged scaffold and the activities of its close structural analogs, its mechanism of action is likely to be multi-faceted, involving interactions with sigma receptors, acetylcholinesterase, and monoamine transporters. This multi-target profile could be highly advantageous for treating complex neurological disorders that involve multiple pathological pathways, such as Alzheimer's disease.

The experimental framework outlined in this guide provides a clear and logical path for future research. Elucidating the precise binding affinities, functional potencies, and downstream signaling effects of this compound will be crucial in unlocking its full therapeutic potential. Such studies will not only define its mechanism of action but will also inform the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

References

Spectroscopic Characterization of 1-Benzylpiperidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzylpiperidine-4-carbonitrile is a key synthetic intermediate in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its molecular architecture, featuring a benzyl-protected piperidine ring and a strategically placed nitrile group, offers a versatile scaffold for medicinal chemistry.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug discovery and development workflow. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in fundamental principles and supported by comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol .[1] The molecule's structure, as depicted below, consists of a piperidine ring N-substituted with a benzyl group, and a nitrile functional group at the C4 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40Multiplet5HAr-H (Phenyl)
3.55Singlet2HN-CH₂ -Ph
2.80-2.90Multiplet1HCH -CN
2.65-2.75Multiplet2HPiperidine-H (axial, C2/C6)
2.20-2.30Multiplet2HPiperidine-H (equatorial, C2/C6)
1.90-2.05Multiplet2HPiperidine-H (axial, C3/C5)
1.75-1.85Multiplet2HPiperidine-H (equatorial, C3/C5)

Interpretation:

  • Aromatic Region (7.25-7.40 ppm): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in this region.

  • Benzylic Protons (3.55 ppm): The two protons of the methylene bridge connecting the nitrogen to the phenyl group are chemically equivalent and should appear as a sharp singlet.

  • Piperidine Ring Protons (1.75-2.90 ppm): The protons on the piperidine ring will exhibit more complex splitting patterns due to conformational chair-flipping and axial/equatorial environments. The proton at C4, adjacent to the electron-withdrawing nitrile group, is expected to be the most deshielded of the piperidine ring protons. The protons at C2 and C6, adjacent to the nitrogen, will also be deshielded compared to those at C3 and C5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
137.5Ar-C (Quaternary)
129.0Ar-CH
128.5Ar-CH
127.3Ar-CH
122.0-C ≡N
63.0N-C H₂-Ph
52.5Piperidine-C H₂ (C2/C6)
29.0Piperidine-C H₂ (C3/C5)
25.0Piperidine-C H-CN (C4)

Interpretation:

  • Aromatic Carbons (127.3-137.5 ppm): The spectrum will show four signals for the six carbons of the phenyl ring due to symmetry.

  • Nitrile Carbon (122.0 ppm): The carbon of the nitrile group typically appears in this region.

  • Benzylic Carbon (63.0 ppm): The carbon of the N-CH₂ group is characteristically found around this chemical shift.

  • Piperidine Ring Carbons (25.0-52.5 ppm): The carbons of the piperidine ring will have distinct signals, with the C4 carbon bearing the nitrile group being the most upfield among the ring carbons directly attached to hydrogen.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~10 mg of this compound Solvent in 0.7 mL of deuterated chloroform (CDCl₃) Sample->Solvent TMS Add tetramethylsilane (TMS) as internal standard Solvent->TMS Instrument Acquire spectra on a 400 MHz NMR spectrometer TMS->Instrument Transfer to NMR tube H1_Acq ¹H NMR: 16 scans, 2s relaxation delay Instrument->H1_Acq C13_Acq ¹³C NMR: 1024 scans, 2s relaxation delay Instrument->C13_Acq FT Apply Fourier transform to the raw data H1_Acq->FT C13_Acq->FT Phase Phase and baseline correct the spectra FT->Phase Calibrate Calibrate spectra to TMS (0.00 ppm) Phase->Calibrate Mass_Spec_Fragmentation M [C₁₃H₁₆N₂]⁺˙ m/z = 200 Tropylium [C₇H₇]⁺ m/z = 91 (Base Peak) M->Tropylium Benzylic Cleavage Piperidine_fragment [C₆H₉N₂]⁺ m/z = 109 M->Piperidine_fragment Loss of Benzyl Radical GCMS_Workflow cluster_injection Injection cluster_separation GC Separation cluster_detection MS Detection Sample_Prep Prepare a dilute solution in methanol Injection Inject 1 µL into the GC inlet (250°C) Sample_Prep->Injection Column Use a non-polar capillary column (e.g., DB-5ms) Injection->Column Oven_Program Temperature program: 50°C (1 min), then ramp to 280°C at 10°C/min Column->Oven_Program Ionization Electron Ionization (EI) at 70 eV Oven_Program->Ionization Eluted compounds enter MS Mass_Scan Scan m/z range 40-400 Ionization->Mass_Scan

References

Physical and chemical properties of 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Benzylpiperidine-4-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a piperidine scaffold, a versatile nitrile functional group, and a lipophilic benzyl moiety, renders it a valuable building block for a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, with a focus on its significance in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights.

Molecular Structure and Core Properties

This compound, with the CAS Number 62718-31-4, is a disubstituted piperidine derivative.[1] The structure is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a nitrile group at the C4 position. This combination of a tertiary amine and a cyano group dictates its chemical behavior and synthetic utility.

Caption: Chemical structure of this compound.

Physical Properties

The physical state of this compound is described as a colorless to light yellow solid-liquid mixture, and it is often supplied as a liquid.[2] A summary of its key physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to light yellow Solid-liquid mixture[2]
Boiling Point 330.3 ± 35.0 °C (Predicted)[2]
Density 1.06 g/cm³ (Predicted)[2]
pKa 6.95 ± 0.10 (Predicted)[2]
Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 62718-31-4[1]
InChI InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2[1]
InChIKey CKJUFUGVCGDYHH-UHFFFAOYSA-N[1]
SMILES C1CN(CCC1C#N)CC2=CC=CC=C2[1]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with 4-cyanopiperidine.[3] This reaction typically employs a mild reducing agent, such as sodium triacetoxyborohydride, in an appropriate solvent system.[3]

Synthesis_Workflow cluster_reagents Starting Materials reagent1 4-Cyanopiperidine conditions Sodium Triacetoxyborohydride THF/Acetic Acid reagent1->conditions reagent2 Benzaldehyde reagent2->conditions product This compound conditions->product Reductive Amination Reactivity_Diagram start This compound aldehyde N-Benzyl-4-piperidinecarboxaldehyde start->aldehyde  Reduction (DIBAL-H) amine 4-(Aminomethyl)-1-benzylpiperidine start->amine  Reduction (e.g., LiAlH4) acid 1-Benzylpiperidine-4-carboxylic acid start->acid  Hydrolysis (H+/H2O or OH-/H2O)

References

1-Benzylpiperidine-4-carbonitrile: A Technical Guide to a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbonitrile (CAS No. 62718-31-4) stands as a cornerstone intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1][2] Its structure uniquely combines the piperidine ring, a recognized "privileged scaffold" in medicinal chemistry, with a versatile nitrile functional group and a lipophilic N-benzyl moiety.[1][3] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and critical applications. We will explore its role as a precursor to key pharmaceutical ingredients, most notably in the synthesis of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][4] This document serves as a technical resource, elucidating the chemical logic behind its utility and providing detailed protocols for its synthesis and transformation.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The N-benzyl group imparts a significant lipophilic character, while the piperidine nitrogen provides a basic center.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 62718-31-4 [5][6]
Molecular Formula C₁₃H₁₆N₂ [5][7]
Molecular Weight 200.28 g/mol [7]
Appearance Colorless to light yellow liquid or solid-liquid mixture [8]
Boiling Point 330.3 ± 35.0 °C (Predicted) [8]
Density 1.06 g/cm³ [8]
pKa 6.95 ± 0.10 (Predicted) [8]

| IUPAC Name | this compound |[7] |

Safety and Handling: this compound is classified with the signal word "Warning" and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place, typically refrigerated between 2-8°C.[8]

The Synthetic Landscape

The synthesis of this compound can be approached from several angles, depending on the availability of starting materials and desired scale. The two primary routes leverage either a multi-step linear synthesis from a carboxylic acid precursor or a more convergent reductive amination.

Multi-Step Synthesis from 4-Piperidinecarboxylic Acid

This linear pathway builds the molecule sequentially, offering multiple points for modification but requiring several distinct reaction steps. The logic is to first protect the piperidine nitrogen with the benzyl group and then convert the carboxylic acid at the 4-position into the desired nitrile.[4][9]

G cluster_0 Synthesis Pathway from 4-Piperidinecarboxylic Acid A 4-Piperidinecarboxylic Acid B Methyl 4-Piperidinecarboxylate (Esterification) A->B MeOH, SOCl₂ C Methyl N-Benzyl-4- piperidinecarboxylate (N-Alkylation) B->C Benzyl Bromide, Base D N-Benzyl-4- piperidinecarboxylic Acid (Hydrolysis) C->D NaOH, H₂O E N-Benzyl-4- piperidinecarboxamide (Amidation) D->E Acylation F 1-Benzylpiperidine-4- carbonitrile (Dehydration) E->F SOCl₂ or P₂O₅

Caption: Multi-step synthesis of this compound.

This route begins with the esterification of 4-piperidinecarboxylic acid, followed by N-alkylation with a benzyl halide to install the benzyl group. The ester is then hydrolyzed back to the carboxylic acid, which is subsequently converted to a primary amide. The final step is a dehydration reaction, typically using an agent like thionyl chloride or phosphorus pentoxide, to yield the target nitrile.[4]

Reductive Amination Pathway: A Convergent Approach

A more efficient and common laboratory-scale synthesis involves the direct reductive amination between 4-cyanopiperidine and benzaldehyde.[10] This one-pot reaction forms the C-N bond and reduces the intermediate iminium ion in a single process.

This protocol is adapted from methodologies described in the literature for the synthesis of this compound hydrochloride.[10]

Objective: To synthesize this compound from 4-cyanopiperidine and benzaldehyde.

Materials:

  • 4-Cyanopiperidine (1.00 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid, glacial

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanopiperidine (e.g., 7.19 g, 65.27 mmol) in anhydrous THF containing 2% (v/v) glacial acetic acid (e.g., 435 mL).

  • Addition of Reagents: To the stirred solution, add benzaldehyde (e.g., 7.0 mL, 68.53 mmol). Allow the mixture to stir for 10-15 minutes at room temperature.

  • Reductive Amination: Add sodium triacetoxyborohydride (e.g., 18.73 g, 84.85 mmol) portion-wise over 20-30 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this one-pot reaction as it is less reactive towards the aldehyde starting material than the intermediate iminium ion, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction mixture rapidly at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is critical to neutralize the acetic acid catalyst and any unreacted reagents, ensuring a clean extraction of the basic product into the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification (Optional): The crude oil can be used directly or purified further by column chromatography if necessary. For conversion to the hydrochloride salt, dissolve the oil in diethyl ether, filter, and slowly add 1M HCl in ether, then cool in an ice bath to precipitate the salt.[10]

The Nexus of Reactivity: The Cyano and N-Benzyl Groups

The synthetic power of this compound stems from the versatile reactivity of its two key functional moieties.

Reduction of the Nitrile: A Gateway to Key Aldehydes and Amines

The nitrile group is a masked carbonyl and can be selectively reduced. The most significant transformation in its application profile is the partial reduction to an aldehyde using a hydride-based reducing agent.

Reduction to N-benzyl-4-piperidinecarboxaldehyde: This transformation is accomplished using Diisobutylaluminum hydride (DIBAL-H) at controlled, often low, temperatures.[4] The DIBAL-H coordinates to the nitrile nitrogen, and subsequent hydride transfer forms an intermediate aluminum-imine complex. Upon aqueous workup, this complex hydrolyzes to release the aldehyde. This aldehyde is a direct and crucial precursor in the synthesis of Donepezil.[1][4]

G cluster_1 Key Transformation for Donepezil Synthesis A 1-Benzylpiperidine-4- carbonitrile B Intermediate Aluminum-Imine Complex A->B 1. DIBAL-H, Toluene, 0°C C N-Benzyl-4- piperidinecarboxaldehyde B->C 2. Aqueous Workup D Donepezil C->D Multi-step Condensation & Cyclization

Caption: Reduction of the nitrile to form a key Donepezil precursor.

Other Key Transformations
  • Full Reduction to Amine: The nitrile can be fully reduced to a primary amine (4-aminomethyl-1-benzylpiperidine) using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to compounds with a different substitution pattern at the 4-position.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid (N-benzylpiperidine-4-carboxylic acid) or a carboxamide, providing alternative functional handles for further elaboration.[11]

  • N-Debenzylation: The N-benzyl group serves as an excellent protecting group for the piperidine nitrogen. It can be readily removed via catalytic hydrogenation (e.g., using H₂ over Pd/C), liberating the secondary amine of the piperidine ring for further functionalization, such as acylation or alkylation.

Applications in Medicinal Chemistry and Drug Development

The 1-benzylpiperidine scaffold is prevalent in a vast number of biologically active compounds, making this intermediate a valuable starting point for drug discovery campaigns.[1]

A Privileged Scaffold for CNS-Targeted Drugs

The piperidine ring is a common motif in CNS drugs because its basic nitrogen can form key ionic interactions with acidic residues in receptor binding pockets. The attached benzyl group provides lipophilicity, aiding in crossing the blood-brain barrier, and can engage in hydrophobic and π-stacking interactions.[3] Derivatives have been investigated for activity at dopamine, serotonin, and norepinephrine receptors, highlighting its potential in developing antipsychotic and antidepressant agents.[1][12]

Case Study: Critical Precursor for Donepezil

As detailed in Section 3.1, the most prominent application of this compound is in the industrial synthesis of Donepezil. Its efficient conversion to N-benzyl-4-piperidinecarboxaldehyde makes it an indispensable building block for this widely prescribed Alzheimer's disease therapeutic.[1][4]

Relevance in the Synthesis of Opioid Analgesics

The piperidine core is the central structural feature of the potent synthetic opioid fentanyl and its numerous analogs. This compound is a direct precursor to benzylfentanyl.[13] While research into such compounds is highly regulated, the study of their structure-activity relationships (SAR) is crucial for designing safer and more effective analgesics or for developing opioid receptor antagonists. Modifications to the N-benzyl group and transformations of the 4-position nitrile are key strategies in these SAR studies.[3]

Conclusion

This compound is far more than a simple chemical. It is a highly strategic intermediate whose value is derived from the convergence of a privileged biological scaffold with a synthetically versatile functional group. Its established role in the synthesis of Donepezil solidifies its industrial importance, while its inherent reactivity ensures its continued use in the research and development of novel CNS-active agents and other complex molecular targets. For the medicinal or process chemist, a thorough understanding of its synthesis and chemical logic is fundamental to leveraging its full potential in the pursuit of new therapeutic discoveries.

References

Role of 1-Benzylpiperidine-4-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 1-Benzylpiperidine-4-carbonitrile in Medicinal Chemistry

Abstract

This compound is a pivotal scaffold in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceuticals, most notably those targeting the central nervous system (CNS). Its rigid piperidine core, combined with the reactive nitrile group and the modifiable N-benzyl substituent, provides a unique platform for developing complex molecular architectures. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role in the development of potent analgesics and other CNS-active agents. Through detailed case studies, step-by-step protocols, and structure-activity relationship analyses, this document serves as a technical resource for researchers and drug development professionals, illustrating the enduring significance of this key building block in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved drugs. Its prevalence is attributed to several key factors:

  • CNS Penetrance: The piperidine moiety often imparts favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, which is essential for CNS-targeting drugs.

  • Structural Rigidity: The chair-like conformation of the piperidine ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

  • Synthetic Accessibility: The chemistry of piperidines is well-established, allowing for a wide range of synthetic modifications.

This compound stands out as a particularly useful starting material. The N-benzyl group serves as a common protecting group but can also be an integral part of the final pharmacophore. The nitrile at the 4-position is a versatile chemical handle that can be transformed into various functional groups, including amines, carboxylic acids, and ketones, unlocking a diverse chemical space for drug design.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 65-69 °C
Boiling Point 155-160 °C at 1 mmHg
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane. Insoluble in water.
CAS Number 4395-98-6
General Synthesis Pathway

The most common laboratory-scale synthesis of this compound involves a two-step process starting from 4-piperidinecarbonitrile. This method is reliable and provides a good yield of the desired product.

cluster_synthesis Synthesis of this compound 4-Piperidinecarbonitrile 4-Piperidinecarbonitrile Reaction_Vessel Reaction Vessel 4-Piperidinecarbonitrile->Reaction_Vessel Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction_Vessel  + Base (e.g., K2CO3) + Solvent (e.g., Acetonitrile) Product 1-Benzylpiperidine- 4-carbonitrile Reaction_Vessel->Product  Stir at elevated temperature

Caption: General workflow for the synthesis of this compound.

Key Synthetic Transformations and Applications

The synthetic utility of this compound lies in the reactivity of its nitrile group. Different reaction pathways allow for the creation of diverse functional groups, each leading to different classes of drugs.

Hydrolysis to Carboxylic Acid: The Gateway to Pethidine

The hydrolysis of the nitrile group to a carboxylic acid is a cornerstone transformation, most famously employed in the synthesis of the opioid analgesic pethidine (also known as meperidine). This reaction is typically carried out under strong acidic or basic conditions.

Grignard Reaction for Ketone Formation: Synthesis of Potent Opioids

The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group yields a ketone. This is a key step in the synthesis of several potent fentanyl analogues and other opioid derivatives.

Reduction to Amine: Building Blocks for Neuroleptics

The reduction of the nitrile to a primary amine provides a nucleophilic center that can be further functionalized. This pathway is utilized in the synthesis of certain neuroleptic agents and other CNS-active compounds.

Case Study: Synthesis of Pethidine (Meperidine)

The synthesis of pethidine is a classic example of the application of this compound in medicinal chemistry. The overall process involves the conversion of the nitrile to an ethyl ester, followed by the removal of the N-benzyl group.

cluster_pethidine Pethidine Synthesis Workflow Start 1-Benzylpiperidine- 4-carbonitrile Step1 Hydrolysis (e.g., H2SO4, EtOH) Start->Step1 Intermediate Ethyl 1-benzylpiperidine- 4-carboxylate Step1->Intermediate Step2 Debenzylation (e.g., H2, Pd/C) Intermediate->Step2 Final_Product Pethidine (Meperidine) Step2->Final_Product

Caption: Workflow for the synthesis of Pethidine from this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Add a mixture of ethanol (10 equivalents) and concentrated sulfuric acid (2 equivalents) cautiously.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The pH is adjusted to ~9-10 with a saturated sodium carbonate solution.

  • Extraction: The aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold has been extensively studied to understand the relationship between its structure and biological activity. Key modifications and their effects are summarized below.

cluster_sar Structure-Activity Relationship (SAR) of Piperidine Derivatives Core Piperidine Scaffold N_Sub N-Substituent (e.g., Benzyl) Core->N_Sub Modulates Potency and Selectivity C4_Sub C4-Substituent (e.g., Ester, Ketone) Core->C4_Sub Determines Interaction with Receptor Aromatic_Sub Aromatic Ring Substitution N_Sub->Aromatic_Sub Fine-tunes Pharmacokinetics

Caption: Key modification points for SAR studies on the piperidine scaffold.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. While the benzyl group is common, replacing it with other groups, such as phenethyl, can significantly increase potency, as seen in the case of fentanyl.

  • C4-Substituent: The functional group at the 4-position directly interacts with the target receptor. For opioid receptors, an ester or a ketone at this position is often optimal for binding.

  • Aromatic Ring Substitution: Adding substituents to the aromatic ring of the N-benzyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound remains a cornerstone of medicinal chemistry due to its synthetic versatility and its presence in numerous clinically successful drugs. Its ability to serve as a scaffold for a wide range of CNS-active agents ensures its continued relevance in the field. Future research will likely focus on leveraging this privileged structure to develop novel therapeutics with improved efficacy, selectivity, and safety profiles. The exploration of new synthetic methodologies to functionalize the piperidine ring will undoubtedly unlock new chemical space and lead to the discovery of next-generation medicines.

Methodological & Application

Application Notes & Protocols: The Role of 1-Benzylpiperidine-4-carbonitrile in the Synthesis of Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in controlled laboratory settings. Fentanyl and its analogs are potent and dangerous substances. The synthesis of these compounds is illegal in many jurisdictions and should only be conducted by licensed professionals in appropriately equipped facilities. Strict adherence to all applicable laws and safety protocols is mandatory. The information provided herein is not an endorsement or encouragement of illicit activities.

Introduction

Fentanyl, a synthetic opioid, and its numerous analogs are compounds of significant interest in both pharmaceutical development and forensic science.[1][2] Originally synthesized for anesthetic purposes, the high potency of these molecules has also led to their proliferation in illicit drug markets, creating a public health crisis.[1][3] Understanding the synthetic pathways to these compounds is crucial for law enforcement, forensic chemists in identifying novel analogs, and for researchers developing new analgesics or opioid antagonists.

One of the key precursors that can be utilized in the synthesis of certain fentanyl analogs is 1-benzylpiperidine-4-carbonitrile. This compound serves as a versatile starting material for constructing the core 4-anilinopiperidine scaffold of fentanyl. This document provides a detailed overview of the synthetic routes involving this compound, including detailed protocols, characterization methods, and essential safety guidelines.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its application in synthesis.

PropertyValueSource
IUPAC Name This compound
Synonyms 1-Benzyl-4-cyanopiperidine
CAS Number 62718-31-4
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Appearance Colorless to light yellow solid-liquid mixture[4]
Boiling Point 330.3 ± 35.0 °C (Predicted)[4]
Storage Temperature 2-8°C[4]

Synthetic Pathways from this compound

The primary utility of this compound in this context is its conversion to intermediates that can be further elaborated to form the fentanyl core structure. A common approach is a variation of the Janssen synthesis method.[5] The nitrile group is a key functional handle that can be transformed into other functionalities.

Pathway A: Synthesis via Grignard Reaction

One of the most direct routes from this compound involves a Grignard reaction to introduce the aniline moiety, followed by subsequent modifications.

Fentanyl_Synthesis_Pathway_A start This compound intermediate1 Intermediate Imine start->intermediate1 1. Phenylmagnesium bromide 2. Aqueous workup intermediate2 N-Benzyl-4-anilino-4-phenylpiperidine intermediate1->intermediate2 Rearrangement intermediate3 4-Anilinopiperidine Intermediate intermediate2->intermediate3 Debenzylation (e.g., H₂, Pd/C) final_product Fentanyl Analog intermediate3->final_product 1. Acylation (e.g., Propionyl chloride) 2. N-Alkylation

Caption: Grignard reaction pathway from this compound.

This pathway leverages the reactivity of the nitrile with an organometallic reagent like phenylmagnesium bromide. The resulting imine intermediate can be hydrolyzed and rearranged to form the crucial 4-anilinopiperidine core.

Pathway B: Synthesis via Hydrolysis and Subsequent Reactions

An alternative strategy involves the hydrolysis of the nitrile to a carboxylic acid, which then undergoes a series of transformations. This multi-step process offers versatility in introducing different functional groups. A variation of this method is described in patent literature for the synthesis of sufentanil and alfentanil.[6]

Fentanyl_Synthesis_Pathway_B start This compound intermediate_amide 1-Benzylpiperidine-4-carboxamide start->intermediate_amide Hydrolysis (H₂SO₄) intermediate_acid 1-Benzylpiperidine-4-carboxylic acid intermediate_amide->intermediate_acid Hydrolysis (HCl) intermediate_ester Ester Intermediate intermediate_acid->intermediate_ester Esterification intermediate_alcohol 4-(Hydroxymethyl)-4-anilinopiperidine intermediate_ester->intermediate_alcohol Reduction (e.g., LiAlH₄) final_product Fentanyl Analog intermediate_alcohol->final_product Further functionalization and alkylation

Caption: Hydrolysis pathway from this compound.

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from established chemical literature.[7][8][9] They should be adapted and optimized based on the specific analog being synthesized and the equipment available.

Protocol 1: Grignard Addition to this compound

Objective: To synthesize N-Benzyl-4-anilino-4-phenylpiperidine.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 eq.) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired product.

Protocol 2: Debenzylation

Objective: To remove the N-benzyl protecting group to yield the secondary amine.

Materials:

  • N-Benzyl-4-anilinopiperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or balloon hydrogenation setup

Procedure:

  • Dissolve the N-benzyl-4-anilinopiperidine derivative (1 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (approx. 10% by weight of the starting material).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (50 psi or balloon pressure) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can often be used in the next step without further purification.

Protocol 3: N-Acylation

Objective: To introduce the propionamide side chain, characteristic of fentanyl.

Materials:

  • 4-Anilinopiperidine intermediate

  • Propionyl chloride or Propionic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 4-anilinopiperidine intermediate (1 eq.) and a base such as TEA or DIPEA (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Analytical Characterization

The identification of fentanyl precursors, intermediates, and final products is critical. A combination of analytical techniques is typically employed.[1][10]

TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) The gold standard for identifying illicit drugs. It provides retention time data and mass spectra, which can be compared to known libraries for identification.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive method for detecting and quantifying fentanyl analogs in various matrices, including biological samples. It is particularly useful for analyzing compounds that are not amenable to GC.[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule, which is essential for characterizing new or unknown analogs.[1]
Raman Spectroscopy Handheld Raman analyzers are increasingly used by law enforcement for the rapid, non-destructive identification of fentanyl precursors and analogs in the field, even through packaging.[12]

Critical Safety and Handling Protocols

Fentanyl and its analogs are extremely potent and can be fatal even in small quantities. Exposure can occur via inhalation, ingestion, or skin contact.[13][14] All handling of these substances must be performed with the utmost care.

Personal Protective Equipment (PPE):

  • Gloves: Always wear nitrile gloves (double-gloving is recommended).[15][16]

  • Respiratory Protection: A fit-tested N95 mask or a higher-level air-purifying respirator should be used when handling powders to prevent inhalation.[15][16]

  • Eye Protection: Safety goggles or a face shield are mandatory.[15]

  • Lab Coat/Coveralls: A disposable lab coat or coveralls should be worn to protect skin and clothing.[15]

Handling Guidelines:

  • Ventilation: All work with powdered forms of fentanyl or its precursors must be conducted in a certified chemical fume hood or a powder containment hood.

  • Avoid Aerosolization: Do not perform any actions that could make the powder airborne.[13][14]

  • No Direct Contact: Never touch the substances with bare hands. Do not eat, drink, or smoke in the laboratory.[13][16]

  • Decontamination: After handling, wash hands thoroughly with soap and water. Do not use alcohol-based hand sanitizers , as they can enhance the absorption of fentanyl through the skin.[13][17] All surfaces and equipment must be decontaminated after use.

  • Disposal: All contaminated waste, including PPE, must be sealed in clearly labeled bags and disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[15]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[16][17]

  • Inhalation: Move the affected person to fresh air immediately and seek emergency medical assistance.

  • Naloxone: Naloxone is an opioid antagonist that can reverse an overdose. It should be available in any laboratory where fentanyl or its analogs are handled, and personnel should be trained in its administration.[13]

References

The Versatile Scaffold: Application of 1-Benzylpiperidine-4-carbonitrile in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with high affinity and specificity at various biological targets. The basic nitrogen atom within the piperidine ring often serves as a key interaction point with receptor binding pockets, while the overall lipophilicity, which is crucial for blood-brain barrier penetration, can be finely tuned through chemical modification.[1][2]

Among the vast library of piperidine-containing building blocks, 1-benzylpiperidine-4-carbonitrile stands out as a particularly valuable and versatile intermediate.[3] Its structure incorporates the key features of the piperidine core, a benzyl group that can engage in hydrophobic and π-stacking interactions, and a reactive carbonitrile group at the 4-position that serves as a linchpin for extensive chemical elaboration.[2] This unique combination of features makes this compound a strategic starting point for the synthesis of diverse compound libraries aimed at modulating CNS targets such as dopamine transporters and sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in CNS drug discovery. We will delve into its synthesis, its application as a scaffold for generating CNS-active compounds, and provide detailed protocols for the evaluation of these compounds.

Synthesis of this compound Hydrochloride: A Practical Protocol

The synthesis of this compound hydrochloride can be efficiently achieved through reductive amination, a robust and widely used method in medicinal chemistry. This protocol details a common procedure starting from 4-cyanopiperidine and benzaldehyde.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 4-Cyanopiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Diethyl ether

  • 1M HCl in diethyl ether

Procedure:

  • To a solution of 4-cyanopiperidine (1.00 equivalent) and benzaldehyde (1.05 equivalents) in tetrahydrofuran containing 2% (v/v) acetic acid, add sodium triacetoxyborohydride (1.3 equivalents) portion-wise while stirring rapidly at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and saturated aqueous sodium chloride.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

  • Dissolve the crude product in diethyl ether and filter if necessary.

  • Slowly add 1M HCl in diethyl ether to the solution while cooling in an ice bath to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, rinse with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.[1]

Application in CNS Drug Discovery: A Scaffold for Targeting Key Receptors

The this compound scaffold has been instrumental in the development of ligands for several critical CNS targets. The following sections highlight its application in the discovery of dopamine transporter inhibitors and sigma receptor modulators.

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a key regulator of dopaminergic signaling in the brain, and its modulation is a therapeutic strategy for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[4] The 1-benzylpiperidine moiety is a common feature in potent and selective DAT inhibitors.

dopamine_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Synaptic Vesicle presynaptic_terminal->vesicle VMAT2 dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dat->presynaptic_terminal Dopamine Reuptake d2_receptor Dopamine Receptor (e.g., D2) dopamine->d2_receptor Binding signaling_cascade Postsynaptic Signaling Cascade d2_receptor->signaling_cascade Signal Transduction inhibitor 1-Benzylpiperidine Derivative (DAT Inhibitor) inhibitor->dat Blockade

Caption: Dopaminergic synapse and the mechanism of DAT inhibition.

Systematic modification of the 1-benzylpiperidine scaffold has yielded valuable insights into the structural requirements for potent and selective DAT inhibition.

Compound IDR (Substitution on Benzyl Ring)R' (Modification at 4-position)DAT Kᵢ (nM)Reference
1a H-CH₂-CH₂-O-CH(Ph)₂1a is a general scaffold, not a specific compound with a measured Ki[4]
5a 4-F-CH₂-CH₂-O-CH(Ph)₂17.2[4]
11b 4-NO₂-CH₂-CH₂-O-CH(Ph)₂16.4[4]
13b H-CH₂-CH₂-O-CH(Ph)(2-thienyl)13.8[4]

This table presents a selection of data to illustrate SAR trends. Kᵢ values are indicative of binding affinity, with lower values representing higher affinity.

The data suggests that electron-withdrawing groups on the benzyl ring can enhance DAT affinity.[4] Furthermore, bioisosteric replacement of one of the phenyl rings in the diphenylmethoxy moiety with a thiophene ring is well-tolerated and can lead to increased potency.[4]

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in a multitude of cellular functions and are considered therapeutic targets for various CNS disorders, including pain and neurodegenerative diseases.[5] The 1-benzylpiperidine framework is a key structural motif in many high-affinity sigma receptor ligands.

sigma1_receptor cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated ER Membrane (MAM) bip BiP/GRP78 sigma1_bip Sigma-1 Receptor (Inactive Complex) sigma1_active Sigma-1 Receptor (Active Chaperone) sigma1_bip->sigma1_active Translocation ligand 1-Benzylpiperidine Derivative (Ligand) ligand->sigma1_bip Binding & Dissociation ip3r IP3 Receptor sigma1_active->ip3r Modulation of Ca2+ Signaling ion_channel Ion Channels (e.g., K+, Ca2+) sigma1_active->ion_channel Modulation of Ion Channel Activity cellular_response Cellular Responses (e.g., Neuronal Excitability, Plasticity) ip3r->cellular_response ion_channel->cellular_response

References

The Strategic Role of 1-Benzylpiperidine-4-carbonitrile in the Synthesis of Potent Analgesics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of centrally acting analgesics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 1-benzylpiperidine-4-carbonitrile as a key starting material and intermediate. We will explore its strategic importance in the synthesis of phenylpiperidine-class opioids, such as pethidine and the highly potent fentanyl analogs. This guide will detail synthetic protocols, discuss structure-activity relationships (SAR), and elucidate the mechanistic basis for the analgesic properties of the resulting compounds.

Introduction: The Privileged Scaffold in Analgesic Development

The 1-benzylpiperidine moiety is recognized as a "privileged scaffold" in drug discovery. This is due to its structural features that allow for favorable interactions with biological targets. The basic nitrogen atom of the piperidine ring can form ionic bonds with acidic residues in receptor binding pockets, while the benzyl group provides crucial hydrophobic and π-stacking interactions.[1] this compound, in particular, offers a versatile chemical handle—the nitrile group—at the 4-position of the piperidine ring, which can be elaborated into various functional groups essential for analgesic activity.

This guide will focus on two major classes of analgesics derived from this precursor:

  • Pethidine (Meperidine) and its analogs: A class of synthetic opioids with a simpler structure compared to morphine.

  • Fentanyl and its analogs: A class of exceptionally potent synthetic opioids used in anesthesia and for managing severe pain.

Physicochemical Properties and Handling

A clear understanding of the starting material is crucial for successful synthesis and safe laboratory practice.

PropertyValue
CAS Number 62718-31-4
Molecular Formula C₁₃H₁₆N₂
Molar Mass 200.28 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanol.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Pathways to Phenylpiperidine Analgesics

This compound serves as a critical node in the synthesis of several important analgesics. The following sections detail the protocols for key transformations.

Synthesis of Pethidine (Meperidine)

Pethidine, also known as meperidine, is a fully synthetic opioid of the phenylpiperidine class.[2] Its synthesis from a related precursor highlights the key chemical transformations applicable to 1-benzylpiperidine derivatives. A common synthetic route involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.[3]

Workflow for Pethidine Synthesis:

G A 1-Benzyl-4-phenyl-piperidine-4-carbonitrile B 1-Benzyl-4-phenyl-piperidine-4-carboxylic acid A->B Hydrolysis (e.g., H2SO4, H2O, heat) C Pethidine (Meperidine) B->C Esterification (e.g., Ethanol, H+)

Caption: Synthetic workflow from a this compound derivative to Pethidine.

Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid

This step is a classic transformation of the nitrile group into a carboxylic acid, which is a crucial intermediate for esterification.

Materials:

  • 1-Benzyl-4-phenyl-piperidine-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add 1-benzyl-4-phenyl-piperidine-4-carbonitrile to an excess of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated NaOH solution to a basic pH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to isoelectric point using concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-benzyl-4-phenyl-piperidine-4-carboxylic acid.

Protocol 2: Fischer Esterification to Pethidine

This protocol describes the acid-catalyzed esterification of the carboxylic acid intermediate to yield the final product, pethidine.

Materials:

  • 1-Benzyl-4-phenyl-piperidine-4-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or dry HCl gas

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend the carboxylic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield pethidine as an oil, which can be further purified by distillation or crystallization of its salt.

Synthesis of Fentanyl Analogs

This compound is a key precursor in the synthesis of highly potent fentanyl analogs.[4] The synthesis typically involves the transformation of the nitrile group and subsequent modifications to the piperidine nitrogen. A common starting point for many fentanyl syntheses is 1-benzyl-4-piperidone, which can be converted to 1-benzyl-4-phenylaminopiperidine-4-carbonitrile.[4][5]

Workflow for Fentanyl Analog Synthesis:

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-phenylamino- piperidine-4-carbonitrile A->B Strecker Synthesis (Aniline, KCN) C 4-Anilinopiperidine intermediate B->C N-Debenzylation (e.g., Hydrogenolysis) D Fentanyl Analog C->D N-Acylation & N-Alkylation (e.g., Propionyl chloride, Phenethyl bromide)

Caption: General synthetic workflow for Fentanyl analogs from a 1-benzylpiperidine precursor.

Protocol 3: Strecker Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile

This one-pot reaction combines 1-benzyl-4-piperidone, aniline, and a cyanide source to form the α-aminonitrile, a critical intermediate. An optimized version of this synthesis can achieve high yields.[4]

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Potassium Cyanide (KCN)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1-benzyl-4-piperidone and aniline in dichloromethane, add glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium cyanide while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 1-benzyl-4-phenylaminopiperidine-4-carbonitrile, which can be purified by recrystallization.

Protocol 4: N-Debenzylation

The removal of the N-benzyl protecting group is a crucial step to allow for the introduction of the phenethyl group characteristic of fentanyl.

Materials:

  • 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the N-benzylated intermediate in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the debenzylated piperidine intermediate.

Protocol 5: N-Alkylation and N-Acylation to form Fentanyl

The final steps involve the introduction of the N-phenethyl and N-propanoyl groups to the 4-anilinopiperidine core. Optimized synthetic routes often perform reductive amination followed by acylation.[6][7]

Materials:

  • 4-Anilinopiperidine intermediate

  • 2-(Bromoethyl)benzene or a similar phenethylating agent

  • Propionyl chloride or propionic anhydride

  • A non-nucleophilic base (e.g., triethylamine or DIPEA)

  • An appropriate solvent (e.g., dichloromethane)

Procedure:

  • N-Alkylation: Dissolve the 4-anilinopiperidine intermediate and a base in a suitable solvent. Add the phenethylating agent and stir at room temperature or with gentle heating until the reaction is complete.

  • N-Acylation: Dissolve the N-phenethyl-4-anilinopiperidine in a solvent and cool in an ice bath. Add a base, followed by the dropwise addition of propionyl chloride or propionic anhydride. Stir until the reaction is complete.

  • Work-up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent. The final product can be purified by column chromatography or crystallization of its salt form (e.g., hydrochloride or citrate).[7]

Structure-Activity Relationships (SAR)

The analgesic potency of 1-benzylpiperidine derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical. For fentanyl analogs, an N-phenethyl group generally confers high potency.

  • Modifications at the 4-Position: The 4-position of the piperidine ring is a key point for modification. The anilinopropaneamide group in fentanyl is crucial for its high affinity for the µ-opioid receptor.

  • Substitutions on the N-Benzyl Group: In the precursor, substitutions on the phenyl ring of the benzyl group can influence the reactivity and properties of the molecule. For instance, electron-withdrawing groups can impact the electronic properties of the piperidine nitrogen.[1]

Mechanism of Action: Targeting the µ-Opioid Receptor

The analgesic effects of pethidine and fentanyl analogs are primarily mediated by their action as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor.[8]

Signaling Pathway:

References

Application Notes & Protocols: Leveraging 1-Benzylpiperidine-4-carbonitrile for the Development of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and structure, presenting a formidable challenge to modern medicine. The development of neuroprotective agents that can slow or halt this process is a critical goal in drug discovery. The N-benzylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug development, found in numerous approved drugs due to its favorable physicochemical properties and ability to interact with various CNS targets.[1][2] This document provides a detailed guide on the utilization of a key precursor, 1-Benzylpiperidine-4-carbonitrile, as a versatile starting material for the synthesis of potential neuroprotective agents. We present a representative synthetic protocol for a novel derivative, "Neuro-Pip-1," and a comprehensive workflow for evaluating its neuroprotective efficacy in vitro using a well-established cell-based model of oxidative stress.

Introduction: The Strategic Importance of the N-Benzylpiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for its three-dimensional structure and ability to be functionalized.[3] The addition of an N-benzyl group often enhances a molecule's ability to cross the blood-brain barrier and provides a key interaction point, such as the cation-π interaction with target proteins.[1][2] This makes the N-benzylpiperidine core an ideal starting point for designing CNS-active compounds.

Donepezil, a leading acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, famously features this scaffold, highlighting its clinical significance.[1][3] Derivatives of 1-benzylpiperidine have been extensively explored for a range of neuroprotective applications, including the inhibition of AChE, reduction of amyloid-beta (Aβ) aggregation, and antioxidant activities.[4][5][6][7]

This compound serves as an excellent and commercially available precursor for this work. The nitrile group at the 4-position is a versatile chemical handle that can be transformed into a variety of functional groups (e.g., amines, carboxylic acids, ketones), allowing for the systematic exploration of structure-activity relationships (SAR).[8]

Synthetic Protocol: From Precursor to Potential Neuroprotective Agent

This section details a representative, two-step synthesis to convert this compound into a novel derivative, designated Neuro-Pip-1 (NP-1) . This pathway involves the reduction of the nitrile to a primary amine, followed by an amide coupling reaction. This strategy is a foundational approach in medicinal chemistry for building molecular diversity.

Synthetic Workflow Overview

The overall synthetic plan is designed for efficiency and accessibility, using common laboratory reagents.

G cluster_0 Synthesis of Neuro-Pip-1 (NP-1) Precursor 1-Benzylpiperidine- 4-carbonitrile Intermediate Intermediate (I-1): (1-Benzylpiperidin-4-yl)methanamine Precursor->Intermediate Step 1: Nitrile Reduction Reagents: LiAlH4, THF Conditions: 0°C to reflux Final Final Product (NP-1): N-((1-Benzylpiperidin-4-yl)methyl)- 4-methoxybenzamide Intermediate->Final Step 2: Amide Coupling Reagents: 4-Methoxybenzoyl chloride, Et3N, DCM Conditions: 0°C to RT

Caption: Synthetic pathway for Neuro-Pip-1 (NP-1) from the precursor.

Step 1: Reduction of this compound to (1-Benzylpiperidin-4-yl)methanamine (I-1)

Rationale: The conversion of the nitrile to a primary amine is a critical transformation that installs a nucleophilic handle necessary for the subsequent coupling step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its high efficiency in converting nitriles to primary amines. Tetrahydrofuran (THF) is used as the anhydrous solvent, as LiAlH₄ reacts violently with protic solvents like water. The reaction is initiated at 0°C to control the initial exothermic reaction before being brought to reflux to ensure complete conversion.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor reaction completion by TLC.

  • Cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid precipitate and wash it thoroughly with DCM.

  • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine intermediate (I-1), which can often be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-((1-Benzylpiperidin-4-yl)methyl)-4-methoxybenzamide (NP-1)

Rationale: This step forms the final compound by creating a stable amide bond. This is a classic Schotten-Baumann reaction. 4-Methoxybenzoyl chloride is chosen as the electrophile. The methoxy group is an example of a common substituent used in medicinal chemistry to modulate electronic properties and potential hydrogen bonding interactions. Triethylamine (Et₃N) is used as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the primary amine reactant.

Materials:

  • (1-Benzylpiperidin-4-yl)methanamine (I-1) (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine intermediate I-1 (1.0 eq) in anhydrous DCM and add triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 6 hours, or until TLC indicates the consumption of the starting amine.

  • Wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, Neuro-Pip-1 (NP-1) .

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

In Vitro Evaluation of Neuroprotective Activity

Once synthesized, NP-1 must be evaluated for its ability to protect neurons from damage. A common and effective method is to use a human neuroblastoma cell line, such as SH-SY5Y, and induce cell death with a neurotoxin.[9][10] Oxidative stress is a key pathological feature in many neurodegenerative diseases, so toxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) are frequently used to model this damage.[7][10][11]

Experimental Workflow for Neuroprotection Assays

This workflow outlines the key stages for assessing the neuroprotective and antioxidant potential of a test compound like NP-1.

G cluster_workflow In Vitro Neuroprotection Workflow cluster_assays Endpoints A 1. Cell Culture Seed SH-SY5Y cells in 96-well plates. Incubate for 24h. B 2. Compound Pre-treatment Add varying concentrations of NP-1. Incubate for 2h. A->B C 3. Toxin Induction Add neurotoxin (e.g., 6-OHDA). Incubate for 24h. B->C D 4. Assessment Perform assays to measure endpoints. C->D E Cell Viability (MTT Assay) D->E Quantify metabolic activity F Oxidative Stress (ROS Measurement) D->F Measure fluorescence

Caption: Workflow for evaluating the neuroprotective effects of NP-1.

Protocol 1: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of the neuroprotective effect of NP-1 against the toxin.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound NP-1 (stock solution in DMSO)

  • Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[9]

  • Prepare serial dilutions of NP-1 in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[9]

  • Pre-treat the cells by replacing the old medium with medium containing various concentrations of NP-1 (e.g., 0.1, 1, 10 µM). Include a "vehicle control" (medium with DMSO only) and a "toxin only" control. Incubate for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA to all wells except the "vehicle control" to a final concentration of 100 µM.[9]

  • Incubate the plates for an additional 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: Since oxidative stress is a primary mechanism of neuronal damage, assessing the ability of NP-1 to reduce ROS levels is crucial. 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10] A reduction in fluorescence intensity in NP-1 treated cells indicates antioxidant activity.

Materials:

  • Cells cultured and treated as in steps 1-5 of the MTT assay protocol.

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Warm Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • After the 24-hour treatment period, aspirate the culture medium and wash the cells gently with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[9]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate ROS production as a percentage relative to the "toxin only" control.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables for clear comparison and analysis. Statistical analysis, such as ANOVA followed by a post-hoc test, is essential to determine significance.[12]

Table 1: Hypothetical Neuroprotective Effect of NP-1 on 6-OHDA-Induced Cytotoxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control) ± SEM
Vehicle Control-100 ± 4.5
6-OHDA only10048.2 ± 3.1
NP-1 + 6-OHDA0.155.7 ± 3.9
NP-1 + 6-OHDA1.075.4 ± 4.2
NP-1 + 6-OHDA10.088.9 ± 3.7**
p < 0.05, *p < 0.01 vs. 6-OHDA only group

Table 2: Hypothetical Antioxidant Effect of NP-1 on 6-OHDA-Induced ROS Production

Treatment GroupConcentration (µM)ROS Levels (% of Toxin Control) ± SEM
Vehicle Control-15.3 ± 2.1
6-OHDA only100100 ± 7.8
NP-1 + 6-OHDA0.182.1 ± 6.5
NP-1 + 6-OHDA1.051.6 ± 5.1
NP-1 + 6-OHDA10.034.2 ± 4.6**
p < 0.05, *p < 0.01 vs. 6-OHDA only group

Interpretation: The hypothetical data suggest that NP-1 exhibits a dose-dependent neuroprotective effect by significantly increasing cell viability and reducing intracellular ROS levels in a cellular model of neurodegeneration. These results would provide strong preliminary evidence to justify further investigation, including exploration of the underlying mechanism of action and subsequent in vivo testing.[9][11]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel compounds with potential neuroprotective properties. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers in drug development to create and evaluate new chemical entities. By systematically modifying the core scaffold and evaluating biological activity through established in vitro assays, the journey from a simple chemical building block to a promising therapeutic lead for neurodegenerative diseases can be effectively navigated.

References

Synthetic routes utilizing 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-Benzylpiperidine-4-carbonitrile

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthetic applications of this compound, a versatile heterocyclic building block. Its unique structure, combining a piperidine core, a protective benzyl group, and a reactive nitrile functional group, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform its use in research and development.

Core Molecular Attributes & Strategic Value

This compound (Molecular Formula: C₁₃H₁₆N₂, Molar Mass: 200.28 g/mol ) is strategically significant for several reasons:[3]

  • The Piperidine Scaffold : This saturated heterocycle is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its ability to interact with various biological receptors, especially in the CNS.[1]

  • The Benzyl (Bn) Group : It serves as an effective and robust protecting group for the piperidine nitrogen. Its lipophilic nature can aid in solubility, while its primary function is to prevent unwanted N-alkylation or other side reactions. It can be reliably removed under standard hydrogenolysis conditions.

  • The Nitrile (Cyano) Group : This versatile functional group is the molecule's primary reaction center. It can be transformed into a variety of other functionalities, including amines, aldehydes, and carboxylic acids, making it a linchpin for diverse synthetic pathways.[1]

The convergence of these three features in a single, readily available molecule provides chemists with a powerful tool for constructing complex molecular architectures.

Synthesis of the Parent Compound

While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. A common and efficient laboratory-scale synthesis involves the reductive amination of 4-cyanopiperidine with benzaldehyde.

Protocol 1: Synthesis via Reductive Amination[4]
  • Reaction Setup : To a solution of 4-cyanopiperidine (1.0 equiv) and benzaldehyde (1.05 equiv) in a suitable solvent (e.g., 2% acetic acid in tetrahydrofuran), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 equiv).

  • Execution : Stir the reaction mixture vigorously at room temperature until thin-layer chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification (Optional) : If necessary, the product can be purified via column chromatography or by converting it to its hydrochloride salt for crystallization. To form the HCl salt, dissolve the oil in diethyl ether and slowly add 1M HCl in ether, then cool the mixture to induce precipitation.[4]

Key Synthetic Transformations & Applications

The true utility of this compound lies in the diverse transformations of its nitrile group. The following sections detail the most critical reactions, their mechanistic underpinnings, and their applications.

Reduction of the Nitrile Group

The nitrile can be fully or partially reduced to yield primary amines or aldehydes, respectively. The choice of reducing agent is critical to controlling the reaction outcome.

This transformation is a cornerstone in the synthesis of several key pharmaceutical intermediates, most notably for Donepezil, a drug used to treat Alzheimer's disease.[1][5] The reaction requires a hydride reagent that can deliver a single hydride to the nitrile without over-reduction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose.

  • Causality & Mechanism : At low temperatures, DIBAL-H coordinates to the nitrile nitrogen. A single hydride is then transferred to the electrophilic carbon, forming an N-aluminyl imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed during aqueous work-up to liberate the desired aldehyde. Using stoichiometric amounts of DIBAL-H and maintaining low temperatures are crucial to prevent further reduction to the amine.

G Start This compound Intermediate N-Aluminyl Imine Intermediate Start->Intermediate 1. DIBAL-H, Toluene 2. -78°C to 0°C Product 1-Benzylpiperidine-4-carboxaldehyde Intermediate->Product Aqueous Work-up (e.g., H₂O, mild acid)

  • Reaction Setup : Dissolve this compound (1.0 equiv) in anhydrous toluene in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : Cool the solution to between -25°C and 0°C using an appropriate cooling bath. Slowly add a solution of DIBAL-H in toluene (1.5 M, 1.5-2.0 equiv) dropwise, maintaining the internal temperature within the specified range.[5]

  • Reaction Monitoring : Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching : Once the reaction is complete, carefully quench the excess DIBAL-H by the slow, dropwise addition of methanol at 0°C.

  • Work-up : Add 2N aqueous sodium hydroxide solution and stir vigorously for 30 minutes. Extract the product with dichloromethane (3x). Combine the organic phases, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which often presents as a colorless oil.[5]

Reduction of the nitrile to a primary amine creates a valuable synthetic handle for introducing new substituents via amide bond formation or reductive amination. This requires a more powerful reducing agent than DIBAL-H or catalytic hydrogenation.

  • Causality & Reagent Choice : Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of fully reducing the nitrile to the corresponding primary amine. Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Rhodium under a hydrogen atmosphere can achieve the same transformation, often under milder conditions and with a cleaner profile.

G cluster_reduction Reduction Pathways Start This compound Aldehyde 1-Benzylpiperidine-4-carboxaldehyde Amine 1-Benzyl-4-(aminomethyl)piperidine

Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation that provides access to amides, esters, and other acid derivatives.[6] This is typically achieved under harsh acidic or basic conditions.

  • Causality & Mechanism (Acid-Catalyzed) : The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Under forcing conditions (heat), this amide is further hydrolyzed to the carboxylic acid and an ammonium ion.[7][8]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition : Carefully add concentrated hydrochloric acid (e.g., 6M HCl) or sulfuric acid (e.g., 70-90% H₂SO₄).[9]

  • Execution : Heat the mixture to reflux for several hours (10-20 hours). The reaction progress can be monitored by TLC or by observing the cessation of gas evolution (if any).

  • Isolation : Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product, often as its hydrochloride salt.

  • Purification : Collect the solid by suction filtration, wash with cold water, and dry to obtain the 1-benzylpiperidine-4-carboxylic acid product.[9][10]

α-Arylation for Pethidine Analogues

The carbon atom alpha to the nitrile group (C4 of the piperidine ring) can be functionalized. A prominent example is the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine, a precursor to the analgesic pethidine (Meperidine) and related fentanyl analogues.[11][12][13]

  • Causality & Mechanism : This reaction proceeds via a phase-transfer catalyzed alkylation. N,N-bis(2-chloroethyl)benzylamine undergoes intramolecular cyclization under basic conditions to form an aziridinium ion, which then opens to form the piperidine ring. A strong base deprotonates the phenylacetonitrile, and the resulting carbanion attacks the electrophilic carbon, leading to the final product.

  • Reaction Setup : Combine N,N-bis(2-chloroethyl)benzylamine (1.0 equiv), phenylacetonitrile (approx. 1.0 equiv), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate in toluene.

  • Reagent Addition : Add a 50% aqueous sodium hydroxide solution dropwise over 20 minutes.

  • Execution : Heat the reaction mixture to approximately 85°C and maintain for 4 hours.

  • Work-up and Isolation : After cooling, the product can be isolated and purified. Often, it is converted to the hydrochloride salt for better handling and purification, which typically presents as a crystalline solid with a high melting point (e.g., 261-263°C).[11]

Summary of Key Transformations

Reaction Type Reagents & Conditions Product Typical Yield Application Note
Partial Reduction DIBAL-H, Toluene, -25°C to 0°C1-Benzylpiperidine-4-carboxaldehyde85-95%[5]Key intermediate for Donepezil. Requires careful temperature control.
Complete Reduction LiAlH₄ in THF; or H₂, Raney Ni1-Benzyl-4-(aminomethyl)piperidine70-90%Provides a primary amine for further functionalization.
Acid Hydrolysis Conc. HCl or H₂SO₄, Reflux1-Benzylpiperidine-4-carboxylic acid70-80%[9][10]Access to carboxylic acid derivatives. Harsh conditions required.
α-Arylation N,N-bis(2-chloroethyl)benzylamine, PhCN, NaOH, PTC1-Benzyl-4-cyano-4-phenylpiperidine~70%[11]Precursor for pethidine and fentanyl-related analgesics.
Debenzylation H₂, Pd/C, Methanol or Ethanol4-substituted Piperidine>90%Standard deprotection to reveal the secondary amine for final-stage synthesis.

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. The strategic placement of its functional groups allows for a divergent approach to a multitude of complex targets. Mastery of its core reactions—nitrile reduction, hydrolysis, and alpha-functionalization—equips researchers with a reliable toolkit for the development of novel therapeutics, particularly in the realm of CNS disorders and analgesics. The protocols and principles outlined in this guide serve as a robust starting point for its effective utilization in the laboratory.

References

A Robust, Stability-Indicating HPLC Method for the Analysis of 1-Benzylpiperidine-4-carbonitrile and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzylpiperidine-4-carbonitrile and its potential derivatives. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The method described herein is suitable for purity assessment, impurity profiling, and quality control throughout the drug development lifecycle. The protocol is designed to be stability-indicating, capable of resolving the main component from its potential degradation products formed under stress conditions. This document provides a comprehensive guide, from the scientific rationale behind the method development choices to step-by-step protocols for implementation and validation in a research or GMP environment.

Introduction and Scientific Rationale

This compound and its analogues are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of potent therapeutic agents.[1][2] The purity of such intermediates is paramount, as impurities can carry over to the final API, potentially affecting its safety, efficacy, and stability. Therefore, a reliable and sensitive analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4] This guide details a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.[5] The benzyl group on the target molecule provides a strong ultraviolet (UV) chromophore, making UV detection a straightforward and robust choice.

The causality behind our experimental design is rooted in established chromatographic principles and regulatory expectations. A C18 stationary phase was selected for its broad applicability in retaining the moderately non-polar benzylpiperidine structure. A gradient elution strategy is employed to ensure the effective separation of impurities with a wide range of polarities—from potential polar starting materials to less polar byproducts—within a single, efficient analytical run. The method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46.[6][7][8][9][10]

Experimental Design and Protocols

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. Data acquisition and processing are managed by a suitable Chromatography Data System (CDS).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (ACS Grade or higher)

    • Formic Acid (for MS-compatible method)

  • Reference Standard: this compound (purity ≥ 98%)

  • Materials: Volumetric flasks, pipettes, 0.45 µm solvent filters, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended ConditionCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and resolution for the target analyte and its derivatives based on their non-polar character. The length and particle size offer a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that the basic piperidine nitrogen is protonated, leading to improved peak shape and consistent retention. For MS compatibility, replace with 0.1% Formic Acid.[11][12]
Mobile Phase B AcetonitrileAcetonitrile is a strong organic solvent with low viscosity and a low UV cutoff, making it ideal for gradient elution and UV detection.
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is essential to elute a wide range of potential impurities and ensures sharp peaks for later-eluting, more hydrophobic compounds. The final re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection Wavelength 220 nmThe benzyl chromophore provides strong absorbance at this wavelength, offering high sensitivity for both the parent compound and related impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
Solution Preparation Protocols

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile directly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use to prevent pump cavitation and baseline noise.

Protocol 2: Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Protocol 3: Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the test sample (e.g., bulk drug substance) into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Method Validation

A robust analytical method must be a self-validating system. This is achieved through rigorous System Suitability Testing (SST) before each analytical run and full method validation as per regulatory guidelines.[8][10]

System Suitability Testing (SST)

SST ensures that the chromatographic system is performing adequately for the intended analysis. It is a mandatory check as per pharmacopeias.[6][13][14]

Protocol 4: Performing SST

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five or six replicate injections of the Standard Solution (0.5 mg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Symmetry) 0.8 – 1.8Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.[7][13]
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system over a short period.
Method Validation Framework (ICH Q2(R1))

The developed HPLC method must be validated to demonstrate its suitability. This involves a series of experiments to assess its performance characteristics.

  • Specificity & Stability-Indicating Nature: The key to a trustworthy method is its ability to unequivocally assess the analyte in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.

    • Forced Degradation Protocol: Expose the sample solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) to induce ~10-20% degradation.[15][16] Analyze the stressed samples to ensure that all degradation peaks are well-resolved from the main analyte peak.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

Visualizing the Workflow and Logic

Diagrams provide a clear and immediate understanding of complex processes and relationships.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (Aqueous & Organic) P2 Prepare Standard & Sample Solutions (0.5 mg/mL) P1->P2 P3 Filter Sample Solution P2->P3 A1 System Equilibration P3->A1 A2 System Suitability Test (SST) (5-6 Injections of Standard) A1->A2 A3 Inject Blank & Samples A2->A3 D1 Integrate Chromatograms A3->D1 D2 Verify SST Compliance D1->D2 D3 Calculate Purity / Impurity (% Area Normalization) D2->D3 R1 Certificate of Analysis D3->R1 Final Report

Caption: Experimental workflow for HPLC analysis.

G cluster_params Method Development Parameters (Inputs) cluster_results Chromatographic Results (Outputs) P1 Mobile Phase Composition (%B) R1 Retention Time P1->R1 affects R2 Resolution P1->R2 affects R4 Selectivity P1->R4 affects P2 Mobile Phase pH P2->R1 strongly affects (for ionizable analytes) R3 Peak Shape (Tailing Factor) P2->R3 improves P3 Column Temperature P3->R1 decreases P3->R2 can affect P4 Stationary Phase (e.g., C8 vs C18) P4->R1 strongly affects P4->R4 strongly affects

Caption: Logic diagram of method development parameters.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be precise, accurate, and robust for the analysis of this compound. Its stability-indicating nature ensures that it is fit for purpose in a regulated pharmaceutical environment, providing trustworthy data for process control, stability studies, and final product release. The provided protocols and rationale serve as a complete guide for scientists to implement and adapt this method for their specific needs.

References

Application Notes and Protocols: 1-Benzylpiperidine-4-carbonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a diverse range of biological receptors. Within this class of compounds, 1-benzylpiperidine-4-carbonitrile emerges as a particularly versatile and strategically important starting material. The benzyl group serves as a robust protecting group for the piperidine nitrogen, stable under a variety of reaction conditions yet readily removable. The nitrile functionality at the 4-position is a key synthetic handle, amenable to a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive molecules. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Core Synthetic Transformations of this compound

The reactivity of this compound is centered around the nitrile group, which can be transformed into a variety of functional groups, each opening up new avenues for molecular elaboration.

Hydrolysis to Carboxylic Acids: Gateway to Amides and Esters

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that unlocks access to a wide range of derivatives, including amides and esters, which are common functionalities in drug molecules.[1][2][3]

Mechanistic Insight: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[2][3] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the electrophilic carbon of the nitrile. The choice between acidic and basic conditions often depends on the stability of other functional groups within the molecule.

Protocol 1: Acid-Catalyzed Hydrolysis to 1-Benzylpiperidine-4-carboxylic Acid

This protocol outlines the conversion of this compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution to a pH of approximately 5-6.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidine-4-carboxylic acid.

  • The crude product can be purified by recrystallization.

Reduction to Primary Amines and Aldehydes: Expanding Functional Group Diversity

The reduction of the nitrile group provides access to primary amines and aldehydes, both of which are valuable functionalities for further synthetic manipulations, such as reductive amination or Wittig reactions.[4][5]

Causality of Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will reduce the nitrile to a primary amine. This reaction is typically carried out in an anhydrous ethereal solvent.[4]

  • Diisobutylaluminum Hydride (DIBAL-H): A less reactive reducing agent that allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to yield an aldehyde.[5][6] Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the amine.

Protocol 2: Reduction to N-Benzyl-4-piperidinecarbaldehyde using DIBAL-H

This protocol details the synthesis of N-benzyl-4-piperidinecarbaldehyde, a key building block for various bioactive molecules.[6]

Materials:

  • This compound

  • Diisobutylaluminum Hydride (DIBAL-H) solution in toluene

  • Toluene (anhydrous)

  • Methanol (MeOH)

  • 2N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIBAL-H (1.5 M in toluene, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Adjust the pH to approximately 8 with a 2N NaOH solution and stir for 30 minutes.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-benzyl-4-piperidinecarbaldehyde as a colorless oil.[6]

Grignard Reaction: Formation of Ketones and Tertiary Alcohols

The addition of Grignard reagents to the nitrile group is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine.[7] This opens up a vast chemical space for the introduction of various alkyl and aryl substituents.

Mechanistic Considerations: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile. The resulting magnesium salt of the imine is then hydrolyzed in an acidic workup to yield the corresponding ketone.[7] It is crucial to use anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.

Application in the Synthesis of Bioactive Molecules: The Case of Pethidine

A classic and instructive example of the utility of a 1-substituted-piperidine-4-carbonitrile derivative is in the synthesis of Pethidine (also known as Meperidine or Demerol), a widely used synthetic opioid analgesic.[8][9] The synthesis of pethidine showcases the key transformations of the nitrile group.

Synthetic Pathway to Pethidine

The synthesis of pethidine involves the initial formation of a piperidine ring, followed by the manipulation of the nitrile group.[9][10] While the classical synthesis starts from different precursors, a retrosynthetic analysis highlights the importance of a 4-cyano-4-phenylpiperidine intermediate. A related starting material, 1-benzyl-4-cyano-4-phenylpiperidine, can be envisioned as a key intermediate in analogous synthetic routes.[11]

The core transformations from a 4-cyano-4-phenylpiperidine derivative to pethidine involve:

  • Hydrolysis of the nitrile to a carboxylic acid.

  • Esterification of the carboxylic acid to form the ethyl ester.

Pethidine_Synthesis This compound This compound 1-Benzyl-4-phenylpiperidine-4-carbonitrile 1-Benzyl-4-phenylpiperidine-4-carbonitrile This compound->1-Benzyl-4-phenylpiperidine-4-carbonitrile Phenyl Grignard or Friedel-Crafts 1-Benzyl-4-phenylpiperidine-4-carboxylic acid 1-Benzyl-4-phenylpiperidine-4-carboxylic acid 1-Benzyl-4-phenylpiperidine-4-carbonitrile->1-Benzyl-4-phenylpiperidine-4-carboxylic acid Acid Hydrolysis (e.g., H₂SO₄, H₂O) Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate 1-Benzyl-4-phenylpiperidine-4-carboxylic acid->Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate Esterification (Ethanol, H⁺) Pethidine Pethidine Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate->Pethidine N-Debenzylation & N-Methylation

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₁₃H₁₆N₂200.28[12]Colorless to light yellow Solid-liquid mixture[13]
1-Benzylpiperidine-4-carboxylic acidC₁₃H₁₇NO₂219.28Solid
N-Benzyl-4-piperidinecarbaldehydeC₁₃H₁₇NO203.28[14]Oil
Pethidine (Meperidine)C₁₅H₂₁NO₂247.33[9]Solid

Conclusion and Future Perspectives

This compound is a cornerstone in the synthesis of a multitude of bioactive molecules, particularly those targeting the central nervous system.[15] Its utility stems from the stable yet removable benzyl protecting group and the versatile nitrile functionality, which can be elaborated into a wide array of pharmacophoric groups. The protocols and synthetic strategies outlined in this document provide a robust framework for researchers to explore the vast chemical space accessible from this valuable starting material. Future research will undoubtedly continue to uncover novel transformations and applications of this compound, leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The development of dual-target ligands, for instance, is an emerging area where benzylpiperidine derivatives are showing significant promise.[16][17]

References

Experimental protocols for reactions involving 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Transformation of 1-Benzylpiperidine-4-carbonitrile

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its structure combines the versatile piperidine scaffold, a privileged motif in numerous pharmaceuticals, with a strategically placed nitrile group and an N-benzyl protecting group.[1][2] The N-benzyl group not only serves as a stable protecting element but can also engage in crucial cation-π interactions with biological targets.[2] The cyano group is a highly valuable functional handle, capable of being transformed into a primary amine, a carboxylic acid, an aldehyde, or a ketone, thereby opening pathways to a diverse array of complex molecules and potential drug candidates.[3][4]

This guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent chemical transformations. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic challenges.

I. Synthesis of this compound via Reductive Amination

The most direct and efficient route to synthesize the title compound is through the reductive amination of 4-cyanopiperidine with benzaldehyde. This one-pot reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is favored for its tolerance of mildly acidic conditions and its selectivity, which prevents the unwanted reduction of the aldehyde starting material.[5]

Protocol 1: Synthesis via Reductive Amination

Principle: This procedure involves the nucleophilic attack of the secondary amine of 4-cyanopiperidine on the carbonyl carbon of benzaldehyde. Acid catalysis facilitates the formation of an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride to yield the N-benzylated product.

Reaction Scheme:

Materials and Reagents:

  • 4-Cyanopiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under ambient atmosphere, dissolve 4-Cyanopiperidine (1.0 eq, e.g., 7.19 g, 65.27 mmol) in a solution of 2% (v/v) acetic acid in anhydrous tetrahydrofuran (e.g., 435 mL).[6]

  • Addition of Reagents: To the stirring solution, add benzaldehyde (1.05 eq, e.g., 7.0 mL, 68.53 mmol) followed by the portion-wise addition of sodium triacetoxyborohydride (1.3 eq, e.g., 18.73 g, 84.85 mmol).[6] The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture rapidly at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6] The bicarbonate wash is crucial to neutralize the acetic acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[6]

  • Purification (Optional Salt Formation): For purification and easier handling, the hydrochloride salt can be prepared. Dissolve the crude oil in diethyl ether, filter if necessary, and slowly add a 1M solution of HCl in diethyl ether while cooling in an ice bath.[6]

  • Isolation: Collect the resulting precipitate by filtration, rinse with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a solid.[6] An 88% yield has been reported for this procedure.[6]

II. Key Transformations of the Nitrile Group

The synthetic utility of this compound lies in the versatile reactivity of its cyano group. The following protocols detail its conversion into an aldehyde, a primary amine, and a carboxylic acid.

Protocol 2: Partial Reduction to 1-Benzylpiperidine-4-carbaldehyde

Principle: The partial reduction of a nitrile to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful yet selective reducing agent that, at low temperatures, reduces nitriles to an intermediate imine-aluminate complex. This complex is then hydrolyzed during aqueous work-up to liberate the desired aldehyde, preventing over-reduction to the amine.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H), solution in toluene or hexanes

  • Toluene, anhydrous

  • Methanol

  • 2N Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cooling: Cool the solution to a temperature between -25 °C and 0 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.0-2.0 eq) dropwise via syringe, ensuring the internal temperature remains within the specified range.[3] The reaction is often rapid.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 0.5 to 2 hours.[3]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at low temperature. This step safely decomposes any excess DIBAL-H.

  • Hydrolysis and Work-up: Add 2N aqueous sodium hydroxide solution and allow the mixture to warm to room temperature. Stir vigorously for 30 minutes until the aluminum salts precipitate as a filterable solid.[3]

  • Extraction: Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-benzylpiperidine-4-carbaldehyde, which can be purified by column chromatography if necessary.[3]

Protocol 3: Complete Reduction to (1-Benzylpiperidin-4-yl)methanamine

Principle: The nitrile group can be fully reduced to a primary amine using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is highly effective but requires strictly anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder alternative.

Reaction Scheme:

Materials and Reagents (LiAlH₄ Method):

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF) or Diethyl ether, anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Detailed Step-by-Step Protocol (LiAlH₄ Method):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF.

  • Addition of Substrate: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until completion.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Sequentially and very cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired primary amine.

Protocol 4: Hydrolysis to 1-Benzylpiperidine-4-carboxylic Acid

Principle: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[7] The reaction proceeds through an amide intermediate.[4] Acid-catalyzed hydrolysis directly yields the carboxylic acid and an ammonium salt, while base-catalyzed hydrolysis initially forms a carboxylate salt, which must be acidified in a separate step to yield the final product.[4][7]

Reaction Scheme (Acid-Catalyzed):

This compound + R-MgX --[1. Ether/THF; 2. H3O+ workup]--> 1-Benzyl-4-(acyl)piperidine

This compound --[KOtBu, DMSO, O2]--> Piperidine-4-carbonitrile

Caption: Synthetic pathways originating from this compound.

Safety and Handling

  • Cyanides: this compound and its precursors are cyano-containing compounds. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydride Reagents: LiAlH₄ and DIBAL-H are pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Quench reactions slowly and carefully at low temperatures.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE. Neutralization steps can be highly exothermic and should be performed in an ice bath.

  • Solvents: Use flammable solvents such as THF, diethyl ether, and toluene in a well-ventilated fume hood away from ignition sources.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Benzylpiperidine-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive resource that combines robust protocols with in-depth troubleshooting advice to help you consistently achieve high-yield, high-purity synthesis of this valuable chemical intermediate. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methods to your specific laboratory context.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two highly efficient and reliable routes: Reductive Amination and Direct N-Alkylation . The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory equipment.

  • Reductive Amination : This is often the preferred one-pot method, reacting 4-cyanopiperidine with benzaldehyde in the presence of a selective reducing agent.[1][2] It is highly efficient and generally provides excellent yields with straightforward purification.[3] The reaction proceeds through the in-situ formation of an iminium ion, which is immediately reduced to the target tertiary amine.[1]

  • Direct N-Alkylation : This classic SN2 reaction involves the direct benzylation of the secondary amine of piperidine-4-carbonitrile using a benzyl halide (e.g., benzyl bromide or benzyl chloride) and a base.[4][5] While conceptually simple, this method requires careful control of stoichiometry to prevent over-alkylation and the formation of a quaternary ammonium salt.[2][5]

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct N-Alkylation ra_start1 4-Cyanopiperidine ra_product This compound ra_start1->ra_product One-Pot Reaction ra_start2 Benzaldehyde ra_start2->ra_product ra_reagent NaBH(OAc)₃ (Reducing Agent) ra_reagent->ra_product Selective Reduction na_start1 Piperidine-4-carbonitrile na_product This compound na_start1->na_product Sₙ2 Reaction na_start2 Benzyl Bromide / Chloride na_start2->na_product na_reagent Base (e.g., K₂CO₃) na_reagent->na_product

Caption: Comparison of primary synthetic workflows.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question: My reductive amination yield is low. What are the most likely causes?

Answer: Low yields in reductive amination are typically traced back to three areas: the reducing agent, the reaction pH, or incomplete imine formation.

  • Choice and Quality of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this reaction.[1] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not significantly reduce the starting benzaldehyde, thus preserving it for imine formation.[2] It is also less toxic and easier to handle than sodium cyanoborohydride (NaBH₃CN).[2] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

  • Incorrect pH: Imine formation is catalyzed by weak acid.[1] The reaction is often run in the presence of acetic acid.[3] If the medium is too acidic, the starting amine (4-cyanopiperidine) will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl of benzaldehyde will not be sufficiently activated for nucleophilic attack. A small amount of acetic acid (e.g., 2% v/v) is typically sufficient to facilitate the reaction.[3]

  • Reaction Time and Temperature: While the reaction is often complete within a few hours at room temperature, some less reactive substrates may require longer reaction times or gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.

Question: I am performing a direct N-alkylation with benzyl bromide and see multiple spots on my TLC plate. What is happening?

Answer: The most common side reaction in direct N-alkylation of a secondary amine is over-alkylation . The desired product, this compound, is a tertiary amine, which is still nucleophilic and can react with another equivalent of benzyl bromide to form a quaternary ammonium salt.

  • Control Stoichiometry: Use a slight excess of the piperidine starting material or, more practically, add the benzyl halide slowly and portion-wise to a solution of the amine.[5] This ensures that the benzyl halide concentration remains low, favoring reaction with the more abundant secondary amine over the tertiary amine product.

  • Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended to neutralize the HBr formed during the reaction.[6] Using a strong, nucleophilic base can lead to competing side reactions. The solvent choice is also critical; aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are standard.[5] Using protic solvents like ethanol could lead to a competing SN1 reaction where the benzyl halide reacts with the solvent, forming a benzyl ether.[6]

Question: My final product is a persistent oil that is difficult to purify. How can I obtain a solid product?

Answer: this compound is often isolated as an oil.[3] For easier handling, purification, and storage, it is highly recommended to convert it to its hydrochloride (HCl) salt, which is typically a stable, crystalline solid.[3][7]

  • Procedure for Salt Formation: After the initial workup and extraction, dissolve the crude oil product in a non-polar solvent like diethyl ether or ethyl acetate.[3] Cool the solution in an ice bath and slowly add a solution of HCl in ether (typically 1M to 2M).[3] The hydrochloride salt will precipitate out of the solution. The resulting solid can then be collected by filtration, washed with cold ether, and dried under vacuum.[3]

Question: Can I use 1-benzyl-4-piperidone as a starting material instead?

Answer: Yes, this is a viable alternative route, though it involves an extra step. You can start with 1-benzyl-4-piperidone and introduce the nitrile group via a Strecker-type synthesis or by converting the ketone to a cyanohydrin followed by reduction. A common method involves reacting 1-benzyl-4-piperidone with an amine (like aniline) and a cyanide source (like KCN) to form an α-aminonitrile intermediate.[8][9] This route is particularly useful in the synthesis of related pharmaceutical compounds like fentanyl precursors.[8]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Reductive Amination

This protocol is adapted from established literature procedures that report high yields (approaching 88%).[3]

Reagents and Materials:

  • 4-Cyanopiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether

  • 1M HCl in diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Cyanopiperidine (1.0 equiv).

  • Add anhydrous Tetrahydrofuran (THF) containing 2% (v/v) glacial acetic acid. Stir until the starting material is fully dissolved.

  • To the stirring solution, add Benzaldehyde (1.05 equiv).

  • In portions, carefully add Sodium triacetoxyborohydride (1.3 equiv) over 15-20 minutes. The reaction may be slightly exothermic. Maintain the temperature at or near room temperature.

  • Stir the reaction mixture rapidly at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • (Optional but Recommended) For purification, dissolve the oil in diethyl ether, cool in an ice bath, and slowly add 1M HCl in diethyl ether until precipitation is complete.

  • Filter the resulting white solid, rinse with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.[3]

Protocol 2: Synthesis via Direct N-Alkylation

This protocol is a generalized procedure based on standard N-alkylation techniques.[5][6]

Reagents and Materials:

  • Piperidine-4-carbonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a round-bottom flask, add Piperidine-4-carbonitrile (1.1 equiv) and anhydrous Potassium Carbonate (2.0 equiv).

  • Add anhydrous Acetonitrile to the flask and stir the suspension vigorously.

  • In a separate flask, prepare a solution of Benzyl bromide (1.0 equiv) in a small amount of anhydrous acetonitrile.

  • Using a syringe pump or dropping funnel, add the benzyl bromide solution to the stirring piperidine suspension over 1-2 hours at room temperature. Slow addition is critical to minimize over-alkylation.[5]

  • After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., 40-50 °C) until TLC indicates the consumption of benzyl bromide.

  • Cool the reaction mixture and filter to remove the potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by conversion to the HCl salt as described in Protocol 1.

Section 4: Data Summary

Table 1: Comparison of Synthetic Routes

ParameterReductive AminationDirect N-Alkylation
Starting Materials 4-Cyanopiperidine, BenzaldehydePiperidine-4-carbonitrile, Benzyl Halide
Key Reagents NaBH(OAc)₃, Acetic AcidK₂CO₃ or other non-nucleophilic base
Typical Yield High (85-95%)[3]Moderate to High (60-85%)
Pros One-pot procedure, high selectivity, excellent yield, mild conditions.[1]Uses readily available starting materials, conceptually simple.
Cons Requires careful handling of moisture-sensitive borohydride reagent.Risk of over-alkylation to quaternary salt,[2][5] may require slower addition or purification by chromatography.

Section 5: Mechanistic Insights

Understanding the mechanism of the primary synthetic routes is key to effective troubleshooting. The reductive amination pathway is a prime example.

G reactants Benzaldehyde + 4-Cyanopiperidine hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack (Acid Catalyzed) iminium Iminium Ion (Key Electrophile) hemiaminal->iminium Dehydration (-H₂O) product This compound iminium->product Hydride Reduction hydride NaBH(OAc)₃ (Hydride Source) hydride->iminium

Caption: Mechanism of Reductive Amination.

The reaction begins with the acid-catalyzed nucleophilic attack of the secondary amine onto the carbonyl carbon of benzaldehyde.[1] This forms an unstable hemiaminal intermediate, which rapidly dehydrates to form a key electrophilic species: the iminium ion. A mild hydride donor, sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the iminium ion to yield the final, stable tertiary amine product.[1][2]

References

Technical Support Center: 1-Benzylpiperidine-4-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-Benzylpiperidine-4-carbonitrile (BPC). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, yet the synthesis is often accompanied by a host of potential impurities. This guide provides in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Synthesis Overview and Common Impurity Pathways

High-purity this compound is typically synthesized via the N-alkylation of piperidine-4-carbonitrile with benzyl chloride. While seemingly straightforward, this reaction is susceptible to side reactions that generate a range of impurities. Understanding these pathways is the first step in designing an effective purification strategy.

G cluster_SM Starting Materials A Piperidine-4-carbonitrile (Starting Material) C This compound (Desired Product) A->C N-Alkylation (Desired Reaction) F Reductive Amination Byproduct A->F B Benzyl Chloride (Starting Material) B->C D Quaternary Ammonium Salt (Over-alkylation Impurity) B->D C->D Excess Benzyl Chloride G Hydrolysis Product (e.g., Amide/Carboxylic Acid) C->G Acidic/Basic Workup Conditions E Benzaldehyde (Reagent Impurity) E->F Reaction with Piperidine (If present as impurity)

Caption: Synthesis pathway and common impurity formation.

Frequently Asked Questions & Troubleshooting

Q1: My crude product is contaminated with unreacted piperidine-4-carbonitrile. How can I efficiently remove it?

This is a common issue arising from improper stoichiometry or incomplete reaction. The unreacted piperidine starting material is more polar and possesses a secondary amine, making its removal straightforward by leveraging its basicity.

Causality: Piperidine-4-carbonitrile is a secondary amine, which is a stronger base than the tertiary amine of your final product, this compound. This difference in basicity can be exploited during an aqueous workup.

Troubleshooting Protocol: Acidic Wash (Liquid-Liquid Extraction)

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic piperidine-4-carbonitrile will be protonated and partition into the aqueous layer, while the less basic tertiary amine product will largely remain in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

| Solvent Properties for Extraction | | :--- | :--- | :--- | | Solvent | Boiling Point (°C) | Notes | | Ethyl Acetate | 77.1 | Good for dissolving the product; less dense than water. | | Dichloromethane (DCM) | 39.6 | Excellent solvent, but denser than water. Can form emulsions. | | Diethyl Ether | 34.6 | High volatility; lower boiling point can be a safety concern. |

Q2: I'm observing significant peak tailing during flash chromatography on silica gel. What's causing this and how can I fix it?

Peak tailing of amines on standard silica gel is a classic problem in chromatography.[1] It occurs because the basic amine product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to poor separation and broad peaks.[2]

Causality: The lone pair of electrons on the nitrogen atom of your tertiary amine product forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel surface. This slows the elution of the compound in a non-uniform way, causing the characteristic "tail."

Troubleshooting Protocol: Modified Mobile Phase or Stationary Phase

Option A: Mobile Phase Modification (Recommended for standard silica)

  • Solvent System: Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate.

  • Amine Additive: Add a small amount (0.5-1% v/v) of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase.

  • Mechanism: The TEA is a small, basic molecule that will competitively bind to the acidic silanol groups on the silica, effectively "masking" them from your product. This allows your product to elute symmetrically without tailing.[1][2]

Option B: Use of Amine-Functionalized Silica

For particularly challenging separations, using a commercially available amine-functionalized silica gel (KP-NH) can provide excellent results without the need for mobile phase additives.[1][2] This stationary phase has a less acidic surface, minimizing the problematic interactions.

| Typical Flash Chromatography Conditions | | :--- | :--- | | Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | | Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 1% Triethylamine | | Detection | UV at 254 nm | | Expected Elution | Non-polar impurities elute first, followed by the product. Highly polar impurities remain on the column. |

Q3: My NMR spectrum shows an impurity with signals corresponding to a benzaldehyde or benzyl alcohol derivative. Where did this come from?

This issue points directly to the quality of your starting material, specifically the benzyl chloride. Commercial benzyl chloride is often contaminated with benzaldehyde (from oxidation) and benzyl alcohol (from hydrolysis).[3][4]

Causality: If benzaldehyde is present in your benzyl chloride, it can undergo a reductive amination-type side reaction with any available piperidine-4-carbonitrile, especially if a reducing agent is present or if reaction conditions facilitate it.[5][6] This leads to the formation of your desired product as the major species, but also a small amount of the same compound formed via a different pathway, which can introduce other byproducts.

G cluster_impurities Impurity Formation from Reagent A Benzyl Chloride (Reagent) B Oxidation A->B C Hydrolysis A->C D Benzaldehyde B->D E Benzyl Alcohol C->E G Imine Intermediate D->G Condensation F Piperidine-4-carbonitrile F->G H Reductive Amination Byproduct G->H Reduction (in situ)

Caption: Formation of byproducts from benzyl chloride impurities.

Troubleshooting Protocol: Reagent Purification

  • Check Reagent Purity: Before starting your reaction, analyze your benzyl chloride by GC or NMR to check for the presence of benzaldehyde.

  • Purification (if necessary): If significant impurities are detected, purify the benzyl chloride by distillation under reduced pressure.

  • Alternative: Consider purchasing benzyl chloride from a supplier that guarantees high purity.

Q4: I need to purify a large batch (>50 g). Should I use recrystallization? If so, what solvent system is best?

For multi-gram scale, recrystallization is often more economical and scalable than chromatography. The key is finding a solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures.[7]

Causality: Successful recrystallization relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent system. As a saturated solution cools, the compound with the lower solubility will preferentially crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).

Troubleshooting Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

  • Recommended Solvents: Based on the structure of this compound (aromatic, nitrile, tertiary amine), good starting points are alcohols or ester/alkane mixtures.

  • Step-by-Step Procedure (Example with Isopropanol): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of isopropanol and heat the mixture to a gentle reflux with stirring. c. Continue adding small portions of hot isopropanol until the solid just dissolves completely. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. e. Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol. g. Dry the purified crystals under vacuum.

| Potential Recrystallization Solvents | | :--- | :--- | :--- | | Single Solvent | Isopropanol, Ethanol | Often effective for moderately polar compounds. | | Solvent Pair | Ethyl Acetate / Heptane | Dissolve in hot ethyl acetate, then add heptane as the anti-solvent until turbidity appears. | | Solvent Pair | Acetone / Water | Dissolve in hot acetone, then add water dropwise. Be cautious of "oiling out." | | Solvent Pair | Dichloromethane / Hexane | A common pair for compounds of intermediate polarity. |

Q5: How can I be certain of my final product's identity and purity level?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. Look for the characteristic signals: aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (singlet, ~3.5 ppm), and the aliphatic protons of the piperidine ring.

    • ¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: Confirms the molecular weight of the product (C₁₃H₁₆N₂, MW: 200.28 g/mol ).[8] It is also an excellent tool for detecting and identifying trace impurities that may not be visible by NMR. Note that some cyanohydrin-type impurities can be thermally unstable and may decompose in a hot GC inlet.[9]

  • Melting Point:

    • A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically depress and broaden the melting range.

References

Technical Support Center: A Troubleshooting Guide for 1-Benzylpiperidine-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure your experiments are successful.

Section 1: Synthesis of this compound

The synthesis of this compound is a critical first step for many research applications. Below are common issues that may arise during its preparation.

FAQ 1: Why is my yield of this compound unexpectedly low?

Low yields can often be traced back to several factors, from the choice of synthetic route to the reaction work-up.

Potential Cause 1: Inefficient N-Alkylation of Piperidine-4-carbonitrile

When synthesizing from piperidine-4-carbonitrile and a benzyl halide, incomplete reaction or the formation of quaternary ammonium salts can reduce the yield.

  • Explanation of Causality: The secondary amine of piperidine-4-carbonitrile is nucleophilic and can react with a second molecule of benzyl halide after the initial N-alkylation, forming a quaternary ammonium salt. This side product is often water-soluble and lost during aqueous work-up.

  • Suggested Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of piperidine-4-carbonitrile relative to the benzyl halide to minimize over-alkylation.

    • Optimize the Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) can be more effective than carbonates in scavenging the acid produced without competing in the alkylation.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent and stop the reaction once it is complete to prevent side product formation.

Potential Cause 2: Reversion in Strecker-type Syntheses

If you are preparing this compound from 1-benzyl-4-piperidone, aniline, and a cyanide source, the intermediate α-aminonitrile can be sensitive to acidic conditions and revert to the starting materials.[1]

  • Explanation of Causality: The formation of the α-aminonitrile is a reversible reaction. Depletion of the cyanide ion in an acidic medium can shift the equilibrium back towards the starting ketone.[1]

  • Suggested Solution:

    • Maintain Basic pH: Ensure the reaction medium remains basic to favor the forward reaction.

    • Optimize Reaction Time: Prolonged reaction times can sometimes lead to decomposition. An optimal reaction time of around 18 hours has been reported to improve yields significantly.[1]

Section 2: Reduction of this compound to 1-Benzylpiperidine-4-carbaldehyde

The partial reduction of the nitrile to an aldehyde using Diisobutylaluminum hydride (DIBAL-H) is a common transformation that requires careful control of reaction conditions.

FAQ 2: My DIBAL-H reduction is yielding the primary alcohol instead of the desired aldehyde. What's going wrong?

Over-reduction to the primary alcohol is a frequent issue in DIBAL-H reductions of nitriles.

Potential Cause: Incorrect Reaction Temperature

The stability of the intermediate aluminum-imine complex is highly temperature-dependent.

  • Explanation of Causality: At low temperatures (typically -78 °C), the reaction with one equivalent of DIBAL-H forms a stable tetrahedral intermediate that, upon aqueous work-up, hydrolyzes to the aldehyde.[2] If the temperature is allowed to rise, this intermediate can break down, and a second equivalent of DIBAL-H can reduce the newly formed aldehyde to the corresponding alcohol.[2]

  • Suggested Solution:

    • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for a short period thereafter.[3][4]

    • Slow Addition of DIBAL-H: Add the DIBAL-H solution dropwise to the solution of the nitrile to dissipate the heat of reaction effectively.

FAQ 3: The reduction is incomplete, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Incomplete conversion can be due to several factors related to the reagent and reaction setup.

Potential Cause 1: Inaccurate Titration of DIBAL-H

DIBAL-H is sensitive to moisture and can degrade over time, leading to a lower actual concentration than stated on the bottle.

  • Explanation of Causality: If the DIBAL-H solution has partially degraded, you will be adding a sub-stoichiometric amount, resulting in an incomplete reaction.

  • Suggested Solution:

    • Titrate the DIBAL-H Solution: Before use, titrate the DIBAL-H solution to determine its exact molarity.

    • Use Fresh Reagent: Whenever possible, use a fresh bottle of DIBAL-H.

Potential Cause 2: Inefficient Mixing

Poor stirring can lead to localized concentrations of reactants and incomplete conversion.

  • Suggested Solution:

    • Ensure Vigorous Stirring: Use a magnetic stir bar and stir plate that are adequate for the scale of your reaction to ensure the mixture is homogeneous.

Section 3: Hydrolysis of this compound to 1-Benzylpiperidine-4-carboxylic Acid

The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions, each with its own set of potential challenges.

FAQ 4: During hydrolysis, I am isolating the amide intermediate instead of the carboxylic acid. How can I ensure complete hydrolysis?

The formation of the amide is the first step in nitrile hydrolysis, and forcing conditions are often required to proceed to the carboxylic acid.[5][6]

Potential Cause: Insufficiently Forcing Reaction Conditions

Milder conditions may not be sufficient to hydrolyze the stable amide intermediate.

  • Explanation of Causality: The hydrolysis of an amide is generally slower than the initial hydrolysis of the nitrile.[7] Insufficient heating or reaction time will result in the accumulation of the amide.

  • Suggested Solution:

    • Increase Reaction Temperature and Time: Heating the reaction mixture under reflux for an extended period is typically necessary for complete hydrolysis.[5][8]

    • Use Concentrated Acid or Base: Employing more concentrated solutions of acid (e.g., 6M HCl) or base (e.g., 6M NaOH) can accelerate the hydrolysis of the amide.

FAQ 5: My basic hydrolysis is complete, but I'm struggling to isolate the carboxylic acid product. What is the correct work-up procedure?

Under basic conditions, the product exists as the carboxylate salt, which is water-soluble.

  • Explanation of Causality: The carboxylic acid is deprotonated by the basic reaction medium to form the corresponding carboxylate salt. This salt is ionic and typically has high water solubility.

  • Suggested Solution:

    • Acidify the Reaction Mixture: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH of around 3-4. This will protonate the carboxylate, causing the free carboxylic acid to precipitate.

    • Extraction: If the carboxylic acid does not precipitate, it can be extracted from the acidified aqueous solution with an organic solvent like ethyl acetate.

Section 4: Purification and General Troubleshooting

Proper purification and reaction monitoring are crucial for obtaining high-quality products.

FAQ 6: I am having difficulty purifying my this compound (or its derivatives) by column chromatography. What are the best practices?

The basic nitrogen of the piperidine ring can cause tailing on silica gel.

  • Explanation of Causality: The lone pair of electrons on the nitrogen atom can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the product spot on TLC and the peak during column chromatography.

  • Suggested Solution:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount (0.5-1%) of a tertiary amine like triethylamine or a few drops of ammonium hydroxide into the eluent system can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase for chromatography.

FAQ 7: How do I effectively manage the work-up of my DIBAL-H reduction to avoid emulsions and product loss?

The aluminum salts formed during the quench can be problematic.

  • Explanation of Causality: Quenching DIBAL-H with water produces aluminum hydroxides, which can form gelatinous precipitates or stable emulsions, making the separation of the organic and aqueous layers difficult and trapping the product.[9]

  • Suggested Solution: Fieser Work-up

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The ratio of DIBAL-H (in mmol) to water (in mL) to 15% NaOH (in mL) to water (in mL) is typically 1:0.04:0.04:0.1.[10] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily removed by filtration.

  • Suggested Solution: Rochelle's Salt Work-up

    • After quenching the excess DIBAL-H with a small amount of a protic solvent like methanol at low temperature, add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously.[3][11] The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from a procedure described in the literature.[12]

  • To a solution of 4-cyanopiperidine (1.0 eq) and benzaldehyde (1.05 eq) in tetrahydrofuran (THF), add 2% (v/v) acetic acid.

  • Add sodium triacetoxyborohydride (1.3 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture rapidly at room temperature until the starting materials are consumed, as monitored by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, with the addition of 1% triethylamine.

ParameterValue
Reactants 4-Cyanopiperidine, Benzaldehyde
Reagent Sodium triacetoxyborohydride
Solvent Tetrahydrofuran with 2% Acetic Acid
Temperature Room Temperature
Typical Yield ~88%[12]
Protocol 2: DIBAL-H Reduction of this compound to the Aldehyde

This is a general protocol for the partial reduction of nitriles.[4][13]

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent (e.g., toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Proceed with a Fieser or Rochelle's salt work-up as described in FAQ 7.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

ParameterValue
Substrate This compound
Reagent DIBAL-H (1.0-1.2 eq)
Solvent Anhydrous Toluene or Dichloromethane
Temperature -78 °C
Work-up Fieser or Rochelle's Salt

Visual Troubleshooting Guides

Troubleshooting DIBAL-H Reduction

DIBAL_Troubleshooting start DIBAL-H Reduction of Nitrile outcome Reaction Outcome? start->outcome incomplete Incomplete Reaction outcome->incomplete Low Conversion over_reduction Over-reduction to Alcohol outcome->over_reduction Alcohol byproduct desired_product Desired Aldehyde outcome->desired_product Clean Conversion cause_incomplete1 Degraded DIBAL-H? incomplete->cause_incomplete1 cause_incomplete2 Insufficient Equivalents? incomplete->cause_incomplete2 cause_over_reduction1 Temperature too high? over_reduction->cause_over_reduction1 cause_over_reduction2 Too many equivalents of DIBAL-H? over_reduction->cause_over_reduction2 solution_incomplete1 Titrate DIBAL-H solution cause_incomplete1->solution_incomplete1 cause_incomplete2->solution_incomplete1 solution_over_reduction1 Maintain temp at -78°C cause_over_reduction1->solution_over_reduction1 cause_over_reduction2->solution_over_reduction1

Caption: A flowchart for troubleshooting common issues in the DIBAL-H reduction of this compound.

Nitrile Hydrolysis Workflow

Nitrile_Hydrolysis cluster_conditions Reaction Conditions acid_hydrolysis Acidic Hydrolysis (e.g., reflux in 6M HCl) amide_intermediate Amide Intermediate acid_hydrolysis->amide_intermediate Step 1 base_hydrolysis Basic Hydrolysis (e.g., reflux in 6M NaOH) base_hydrolysis->amide_intermediate Step 1 start This compound start->acid_hydrolysis start->base_hydrolysis final_product_acid Carboxylic Acid amide_intermediate->final_product_acid Step 2 (Acid) final_product_salt Carboxylate Salt amide_intermediate->final_product_salt Step 2 (Base) workup_acid Direct Isolation/Extraction final_product_acid->workup_acid workup_base Acidify to precipitate/extract final_product_salt->workup_base

Caption: Reaction pathways for the acidic and basic hydrolysis of this compound.

References

Stability and storage conditions for 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term integrity of this critical synthetic intermediate.

Introduction

This compound is a versatile building block in organic synthesis, notably as a precursor for various pharmaceutical agents, including Donepezil.[1] Its stability is paramount for reproducible experimental outcomes. This document outlines the primary factors affecting its stability and provides actionable protocols to mitigate degradation.

Core Stability & Storage Summary

For quick reference, the optimal storage and handling conditions for this compound are summarized below.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerator)Minimizes the rate of potential degradation reactions.[2][3]
Atmosphere Inert (Argon or Nitrogen)Protects against atmospheric moisture and oxygen.
Light Amber vial/Protection from lightPrevents potential light-induced degradation, a common issue for organic compounds.[4][5]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air/moisture.[6][7]
pH Avoid acidic or alkaline conditionsThe nitrile group is susceptible to hydrolysis under these conditions.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant stability concern for this compound is the hydrolysis of the nitrile functional group. This reaction can be catalyzed by the presence of either acid or base, and it proceeds in a two-step manner. Initially, the nitrile hydrolyzes to form an amide intermediate (1-Benzylpiperidine-4-carboxamide). With continued exposure to hydrolytic conditions, this amide will further hydrolyze to the corresponding carboxylic acid (1-Benzylpiperidine-4-carboxylic acid).[8][9][11] The presence of water is essential for this process.

Q2: I've noticed a change in the physical appearance of my sample (e.g., color change, solidification). What could be the cause?

A2: this compound is typically a colorless to light yellow solid-liquid mixture.[3] A significant change in color or viscosity, or complete solidification, may indicate degradation. The formation of the carboxylic acid degradation product (a solid) could lead to such changes. It is also possible that exposure to air or light has caused the formation of minor chromophoric impurities. We recommend running an analytical check (e.g., TLC, LC-MS, or NMR) to assess the purity of the material if you observe any changes.

Q3: Can I store this compound at room temperature for short periods?

A3: While the compound is shipped at room temperature, for long-term stability, storage at 2–8°C is strongly recommended.[2] Short-term storage at ambient temperature (e.g., on the benchtop during weighing and sample preparation) is generally acceptable. However, to minimize any potential for degradation, it is best practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vessel. Prolonged storage at room temperature is not advised.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, many complex organic molecules can be sensitive to UV light.[4][12] As a precautionary measure and standard good laboratory practice, it is highly recommended to store the compound in an amber vial or otherwise protected from direct light to prevent potential photochemical degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Prevention
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the starting material. 1. Verify Purity: Before use, verify the purity of your this compound using a suitable analytical technique (NMR, LC-MS). 2. Check for Hydrolysis Products: Specifically look for peaks corresponding to the amide or carboxylic acid impurities. 3. Prevention: Ensure the compound is stored under the recommended conditions (see protocol below). Use anhydrous solvents and an inert atmosphere in your reactions to prevent hydrolysis during the experiment.
Material has become viscous or solidified. Moisture absorption and subsequent hydrolysis. 1. Assess Purity: The material may have partially or fully converted to the carboxylic acid. An analytical check is necessary. 2. Prevention: Always store the container tightly sealed with parafilm or a secondary seal. Allow the container to reach ambient temperature before opening. Handle in a glove box or under a stream of inert gas if possible.
Discoloration of the material. Oxidation or formation of minor impurities. 1. Evaluate Impact: A slight color change may not significantly impact purity. Run an analytical check to confirm. 2. Prevention: Store under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

Experimental Protocols & Visual Guides

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability and integrity of this compound.

Materials:

  • Stock container of this compound

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Parafilm or other sealing tape

  • Refrigerator (2–8°C)

Procedure:

  • Equilibration: Before opening, remove the main stock container from the refrigerator and allow it to sit in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Atmosphere: If possible, perform all aliquoting in a glovebox or under a gentle stream of inert gas (argon or nitrogen). This minimizes exposure to moisture and oxygen.

  • Aliquoting: Dispense the desired amount of the compound into smaller, pre-labeled amber glass vials. Aliquoting prevents repeated warming and cooling of the main stock, which can introduce moisture.

  • Purging: Before sealing, flush the headspace of each aliquot vial with inert gas.

  • Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the aliquoted vials and the main stock container back into a refrigerator at 2–8°C.

Visual Guide: Degradation Pathway

The primary degradation route for this compound is hydrolysis.

G cluster_conditions Conditions A This compound B 1-Benzylpiperidine-4-carboxamide (Amide Intermediate) A->B Step 1: Hydrolysis C 1-Benzylpiperidine-4-carboxylic acid (Final Degradant) B->C Step 2: Further Hydrolysis Cond1 H₂O, H⁺ or OH⁻ G cluster_fridge Refrigerator (2-8°C) cluster_inert Inert Atmosphere Headspace Stock Main Stock Container (Sealed, Parafilmed) InertGas N₂ or Ar Vial1 Aliquot 1 (Amber Vial) Vial2 Aliquot 2 (Amber Vial) Handling Handling in Glovebox or under Inert Gas Stream Handling->Vial1 Handling->Vial2 User Researcher User->Handling

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-Benzylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is the yield of my this compound unexpectedly low?

A low yield during scale-up can be attributed to several factors, ranging from incomplete reactions to product loss during workup and purification. A systematic approach is crucial to identify and resolve the root cause.

  • Potential Cause 1: Inefficient Alkylation of 4-Cyanopiperidine. In the common synthesis route involving the N-alkylation of 4-cyanopiperidine with a benzyl halide (e.g., benzyl bromide), incomplete reaction is a frequent issue. This can be due to insufficient reactivity of the starting materials, inappropriate base selection, or suboptimal reaction temperature.

    • Solution:

      • Base Selection: Employ a non-nucleophilic base of appropriate strength to deprotonate the piperidine nitrogen without competing in the alkylation reaction. Potassium carbonate is a common and effective choice. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

      • Solvent Choice: A polar aprotic solvent such as acetonitrile or DMF is generally preferred to facilitate the SN2 reaction.

      • Temperature Control: While heating can increase the reaction rate, it can also promote the formation of side products. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time.

      • Leaving Group: Benzyl bromide is typically more reactive than benzyl chloride and may be a better choice for the alkylating agent.

  • Potential Cause 2: Side Reactions in Reductive Amination. When synthesizing this compound via reductive amination of 4-cyanopiperidine with benzaldehyde, the formation of byproducts can significantly lower the yield.

    • Solution:

      • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents are less likely to reduce the aldehyde before it forms the iminium ion intermediate with the amine.[1]

      • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation without degrading the acid-sensitive starting materials or reagents.

      • Order of Addition: Adding the reducing agent portion-wise to a pre-formed mixture of the amine and aldehyde can help to minimize the reduction of the aldehyde.

  • Potential Cause 3: Product Loss During Extraction and Purification. The basic nature of the piperidine nitrogen can lead to challenges during aqueous workup if the pH is not carefully controlled. The product may also be volatile or prone to degradation on silica gel during column chromatography.

    • Solution:

      • Workup pH: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form, maximizing its solubility in organic solvents.

      • Purification Strategy: Consider alternative purification methods to column chromatography, such as distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride). If column chromatography is necessary, use a deactivated silica gel or add a small amount of a tertiary amine (e.g., triethylamine) to the eluent to prevent product streaking and decomposition.

Question 2: I am observing significant amounts of N,N-dibenzyl-4-cyanopiperidine as a byproduct. How can I prevent this over-alkylation?

Over-alkylation is a common issue when a primary or secondary amine is reacted with an alkyl halide. In this case, the desired product, this compound, can act as a nucleophile and react with another molecule of the benzyl halide.

  • Potential Cause: Stoichiometry and Reaction Conditions. Using a large excess of the benzyl halide or prolonged reaction times at elevated temperatures can favor the formation of the quaternary ammonium salt.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the 4-cyanopiperidine relative to the benzyl halide to ensure the complete consumption of the alkylating agent.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and stop the reaction as soon as the starting benzyl halide is consumed.

      • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing over-alkylation reaction.

Question 3: My final product is contaminated with an impurity that I suspect is an enamine. How is this formed and how can I avoid it?

The formation of an α-cyanoenamine can occur under certain conditions, particularly when using strong bases.[3]

  • Potential Cause: Strong Base and Elimination. The use of a very strong base, such as lithium diisopropylamide (LDA), can lead to deprotonation at the carbon adjacent to the nitrile group, followed by elimination of a leaving group if one is present on the piperidine ring, or rearrangement to form a more stable conjugated system.[3]

    • Solution:

      • Use a Milder Base: For the N-alkylation of 4-cyanopiperidine, a milder base like potassium carbonate or triethylamine is sufficient and less likely to cause deprotonation at the carbon.

      • Avoid Protic Solvents with Strong Bases: If a strong base is necessary for a different transformation, use an aprotic solvent to minimize proton exchange and potential side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

What are the primary synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The most common include:

  • N-Alkylation of 4-Cyanopiperidine: This is a straightforward SN2 reaction where 4-cyanopiperidine is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

  • Reductive Amination: This one-pot reaction involves the condensation of 4-cyanopiperidine with benzaldehyde to form an iminium ion, which is then reduced in situ by a selective reducing agent.[1][2][4]

  • Dehydration of N-Benzyl-4-piperidinecarboxamide: This method involves the conversion of the corresponding amide to the nitrile using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6][7]

What are the key safety considerations when scaling up this synthesis?

  • Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanide-Containing Reagents: 4-Cyanopiperidine and reducing agents like sodium cyanoborohydride are toxic. Avoid inhalation of dust and skin contact. Any acidification of cyanide-containing waste streams will generate highly toxic hydrogen cyanide gas and must be strictly avoided.

  • Strong Bases and Hydride Reducing Agents: These reagents can be highly reactive and may react violently with water or protic solvents. Handle them under an inert atmosphere (e.g., nitrogen or argon).

How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. Use an appropriate solvent system to achieve good separation of the components.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion of starting materials and the formation of byproducts with high accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including any unknown impurities.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Cyanopiperidine with Benzyl Bromide

  • To a stirred suspension of 4-cyanopiperidine (1.1 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile (10 volumes), add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Parameter Value
4-Cyanopiperidine1.1 eq
Benzyl Bromide1.0 eq
Potassium Carbonate2.0 eq
SolventAcetonitrile
Temperature60-70 °C

Protocol 2: Reductive Amination of 4-Cyanopiperidine with Benzaldehyde

  • Dissolve 4-cyanopiperidine (1.0 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (10 volumes).

  • Add acetic acid to adjust the pH to approximately 5-6.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Parameter Value
4-Cyanopiperidine1.0 eq
Benzaldehyde1.05 eq
Sodium Triacetoxyborohydride1.5 eq
SolventDichloromethane
pH5-6

Visualizing the Synthesis

Diagram 1: Common Synthetic Routes

cluster_0 N-Alkylation cluster_1 Reductive Amination 4-Cyanopiperidine_1 4-Cyanopiperidine Product_1 This compound 4-Cyanopiperidine_1->Product_1 Base (e.g., K2CO3) Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product_1 4-Cyanopiperidine_2 4-Cyanopiperidine Iminium Ion Iminium Ion Intermediate 4-Cyanopiperidine_2->Iminium Ion Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Ion Product_2 This compound Iminium Ion->Product_2 Reducing Agent (e.g., NaBH(OAc)3)

Caption: Key synthetic pathways to this compound.

Diagram 2: Troubleshooting Low Yield

Low Yield Low Yield of Product Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss Product Loss During Workup Low Yield->Product Loss Check Reagents Verify Reagent Purity & Stoichiometry Incomplete Reaction->Check Reagents Optimize Conditions Optimize Temperature & Time Incomplete Reaction->Optimize Conditions Identify Byproducts Identify Byproducts (GC-MS, NMR) Side Reactions->Identify Byproducts Modify Protocol Modify Protocol to Minimize Side Reactions Side Reactions->Modify Protocol Optimize Workup Optimize Extraction pH & Solvent Product Loss->Optimize Workup Alternative Purification Consider Alternative Purification Product Loss->Alternative Purification

Caption: A workflow for diagnosing and addressing low product yields.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Benzylpiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The inherent features of this scaffold—a basic nitrogen atom for ionic interactions and a benzyl group for hydrophobic and π-stacking interactions—make it an ideal starting point for the design of novel therapeutics.[1] The addition of a carbonitrile group at the 4-position introduces a versatile chemical handle that can be further modified, allowing for a systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of 1-benzylpiperidine-4-carbonitrile and its derivatives, with a focus on their analgesic, acetylcholinesterase inhibitory, and antimicrobial potential. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their biological evaluation.

Analgesic Activity: Targeting Opioid and Sigma Receptors

Several derivatives of 1-benzylpiperidine have been investigated for their analgesic properties, with a particular focus on their activity as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands. This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.

A study on a series of thirty benzylpiperidine derivatives identified compound 52 as a particularly potent analgesic. This compound demonstrated high binding affinity for both MOR and σ1R, with Kᵢ values of 56.4 nM and 11.0 nM, respectively.[2] The in vivo efficacy of compound 52 was evaluated in several mouse and rat models of pain, showing significant antinociceptive effects in the abdominal contraction test, the carrageenan-induced inflammatory pain model, the formalin test, and the complete Freund's adjuvant (CFA)-induced chronic pain model.[2][3] Notably, compound 52 exhibited fewer MOR-related adverse effects, such as constipation and physical dependence, when compared to oxycodone.[2][3]

The structure-activity relationships within this class of compounds reveal the importance of substitutions on the benzyl group. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the benzyl moiety can enhance binding affinity and potency at opioid receptors.[1]

Comparative Analgesic Activity Data
CompoundMOR Kᵢ (nM)σ₁R Kᵢ (nM)Abdominal Contraction ED₅₀ (mg/kg)Carrageenan Model ED₅₀ (mg/kg)Formalin Test ED₅₀ (mg/kg, rat)CFA Model ED₅₀ (mg/kg)
52 56.411.04.046.8813.987.62

Data sourced from Li et al. (2024).[2][3]

Acetylcholinesterase Inhibitory Activity: A Strategy for Alzheimer's Disease

Derivatives of 1-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Structure-activity relationship studies have demonstrated that modifications to the 4-position of the piperidine ring and substitutions on the benzyl group significantly influence anti-AChE activity. In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated. It was found that introducing a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the nitrogen of the benzamide dramatically enhanced inhibitory activity.[2] The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride emerged as one of the most potent inhibitors, with an IC₅₀ of 0.56 nM.[2]

Another series of derivatives, 1-benzyl-4-(2-phthalimidoethyl)piperidine and its analogues, also showed potent anti-AChE activity. The compound 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was identified as a highly potent inhibitor with an IC₅₀ of 1.2 nM and showed high selectivity for AChE over butyrylcholinesterase (BuChE).[4][5]

Comparative Acetylcholinesterase Inhibitory Activity Data
CompoundAChE IC₅₀ (nM)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl0.56
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl1.2
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)5.7

Data sourced from relevant publications.[2][4][5][6]

Antimicrobial Activity: An Emerging Area of Investigation

While the analgesic and neuroactive properties of 1-benzylpiperidine derivatives are well-documented, their potential as antimicrobial agents is a more nascent field of research. Studies on the related N-benzyl piperidin-4-one derivatives have shown promising results. These compounds, synthesized through the condensation of N-benzyl piperidin-4-one with various reagents, have demonstrated potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[6]

The evaluation of a series of novel piperidine derivatives revealed that their antimicrobial efficacy is highly dependent on their specific chemical structure. While some compounds exhibited strong inhibitory activity against a range of bacteria, others were less effective.[7] For instance, one study found that a particular piperidine derivative showed the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria.[7] However, it is important to note that these studies were not conducted on this compound derivatives specifically, but on related piperidine structures. This highlights a gap in the current literature and suggests a promising avenue for future research to explore the antimicrobial potential of the 4-carbonitrile scaffold.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the 1-benzylpiperidine scaffold is through the N-alkylation of a piperidine derivative with a benzyl halide.

G cluster_synthesis General Synthesis Workflow start Start Materials: 4-Cyanopiperidine Substituted Benzaldehyde reductive_amination Reductive Amination (e.g., Sodium triacetoxyborohydride) start->reductive_amination workup Aqueous Workup (e.g., Sat. NaHCO₃ wash) reductive_amination->workup extraction Solvent Extraction (e.g., Ethyl acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-step methodology:

  • To a solution of 4-cyanopiperidine and a substituted benzaldehyde in a suitable solvent (e.g., tetrahydrofuran), add a reducing agent such as sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

In Vivo Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds.

G cluster_hot_plate Hot Plate Test Workflow acclimatize Acclimatize Mice to Test Environment pre_treatment Measure Baseline Latency (licking/jumping) acclimatize->pre_treatment treatment Administer Test Compound or Vehicle (i.p. or p.o.) pre_treatment->treatment post_treatment Measure Latency at Specific Time Points treatment->post_treatment data_analysis Analyze Data: Compare latencies post_treatment->data_analysis result Determine Analgesic Effect data_analysis->result

Caption: Workflow for the hot plate test to assess analgesic activity.

Step-by-step methodology:

  • Acclimatize the animals (typically mice) to the testing room for at least 30 minutes before the experiment.

  • Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the mouse to show a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).

  • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record their reaction latencies.

  • An increase in the reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect.

In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a colorimetric assay used to measure AChE activity and the inhibitory potential of compounds.

G cluster_ellman Ellman's Method Workflow prepare_reagents Prepare Reagents: Phosphate Buffer, DTNB, ATCI, AChE, Test Compound plate_setup Set up 96-well plate: Blank, Control, Test Wells prepare_reagents->plate_setup pre_incubation Pre-incubate AChE with Test Compound plate_setup->pre_incubation initiate_reaction Initiate Reaction with Acetylthiocholine (ATCI) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ Value measure_absorbance->calculate_inhibition

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Step-by-step methodology:

  • Prepare the necessary reagents: phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), acetylcholinesterase (AChE), and solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells.

  • Add the AChE solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a range of biological activities. The existing body of research clearly demonstrates the potential of derivatives of this scaffold as potent analgesic and acetylcholinesterase inhibitory agents. The key to unlocking their full therapeutic potential lies in the systematic exploration of structure-activity relationships, particularly through modifications at the 4-position of the piperidine ring and substitutions on the benzyl group. While the antimicrobial activity of this specific class of compounds is less explored, the promising results from related piperidine derivatives suggest that this is a worthwhile avenue for future investigation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to evaluate the biological activity of novel this compound derivatives and to contribute to the growing body of knowledge on this important class of compounds.

References

A Senior Application Scientist's Guide to Piperidine-Based Intermediates: A Comparative Analysis of 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] Its three-dimensional structure and the basicity of its nitrogen atom are pivotal for molecular recognition at biological targets, enabling critical interactions within receptor binding pockets.[3] This guide provides an in-depth comparison of 1-benzylpiperidine-4-carbonitrile against its key alternatives—N-Boc-4-cyanopiperidine and 4-cyanopiperidine hydrochloride—offering field-proven insights into their strategic application in drug discovery and development.

The Central Intermediate: this compound

This compound (often abbreviated as N-Bn-4-cyanopiperidine) is a versatile building block, valued for the unique dual role of its N-benzyl group. This group not only serves as a robust protecting group for the piperidine nitrogen but can also function as a pharmacophore, participating in hydrophobic and π-stacking interactions with target proteins.[3][4]

Synthesis and Reactivity

The most common laboratory-scale synthesis involves the reductive amination of 4-cyanopiperidine with benzaldehyde, using a mild reducing agent like sodium triacetoxyborohydride.[5] This method is efficient, often yielding the product in high purity.[5] An alternative, multi-step industrial route begins with 4-piperidinecarboxylic acid, proceeding through esterification, N-benzylation, amidation, and finally dehydration to yield the target nitrile.[6][7]

The chemical utility of this intermediate stems from two key reactive sites:

  • The N-Benzyl Group: This group is notably stable under a wide range of acidic and basic conditions, making it compatible with many synthetic transformations.[8] Its removal is typically achieved through catalytic hydrogenolysis (e.g., using Palladium on carbon, Pd/C, with a hydrogen source), a process known as debenzylation.[8][9]

  • The 4-Cyano Group: The nitrile functionality is a versatile precursor. It can be reduced to a primary amine or an aldehyde, or hydrolyzed to a carboxylic acid, opening pathways for extensive structural diversification.[6][10]

The Primary Alternatives: A Head-to-Head Comparison

The choice of a piperidine intermediate is a critical strategic decision in a synthetic campaign. The primary alternatives to this compound are distinguished by the nature of the nitrogen substituent, which dictates their chemical compatibility and deprotection strategy.

A. N-Boc-4-cyanopiperidine: The Acid-Labile Workhorse

N-Boc-4-cyanopiperidine, where "Boc" stands for tert-butoxycarbonyl, is arguably the most common alternative. The Boc group is a carbamate-based protecting group renowned for its stability to basic and hydrogenolytic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid).[11][12]

  • Synthesis: It is readily prepared by reacting 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O), often achieving near-quantitative yields.[13]

  • Use Case: This intermediate is the preferred choice when the synthetic route involves a catalytic hydrogenation step where removal of an N-benzyl group would be undesirable. Its deprotection conditions are orthogonal to those of the N-benzyl group, providing essential flexibility in complex syntheses.[11]

B. 4-Cyanopiperidine Hydrochloride: The Unprotected Core

4-Cyanopiperidine hydrochloride is the parent piperidine ring, available as a stable salt.[14][15] It offers the most direct route for introducing a custom N-substituent.

  • Synthesis: It can be synthesized from the dehydration of piperidine-4-carboxamide using reagents like thionyl chloride or by the deprotection of N-Boc-4-cyanopiperidine with HCl.[14][15][16]

  • Use Case: This intermediate is ideal when the desired N-substituent is to be installed early in the synthesis and is not a standard benzyl or Boc group. The free amine is liberated in situ by the addition of a base, allowing for direct N-alkylation, N-arylation, or acylation.[15]

Data-Driven Comparison of Piperidine Intermediates

The selection between these intermediates is dictated by the overall synthetic strategy, particularly the required reaction conditions for subsequent steps and the final desired N-substituent.

FeatureThis compoundN-Boc-4-cyanopiperidine4-Cyanopiperidine Hydrochloride
Protecting Group Benzyl (Bn)tert-Butoxycarbonyl (Boc)None (used as HCl salt)
Stability Stable to acid and base.[8]Stable to base and hydrogenolysis.[11]Stable as a salt; amine is reactive.[14]
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[9][17]Acidolysis (e.g., TFA, HCl).[16][18]Neutralization with base to liberate free amine.[15]
Orthogonality Orthogonal to acid-labile groups (Boc, tBu).Orthogonal to hydrogenation-labile groups (Bn, Cbz).N/A
Synthetic Utility Benzyl group can be a pharmacophore; ideal for late-stage deprotection.[3][4]Excellent for syntheses requiring hydrogenation elsewhere in the molecule; versatile for building N-substituted libraries.Most direct route for introducing diverse, non-standard N-substituents early in the synthesis.
Common Synthesis Reductive amination of 4-cyanopiperidine.[5]Reaction of 4-cyanopiperidine with Boc₂O.[13]Dehydration of isonipecotamide or deprotection of N-Boc precursor.[15][19]

Strategic Synthesis Workflow

The choice of intermediate creates divergent synthetic pathways, a critical decision point for any drug discovery campaign. The following diagram illustrates a typical workflow.

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Key Transformations cluster_3 Final Product Stage start 4-Cyanopiperidine Bn_CN 1-Benzylpiperidine- 4-carbonitrile start->Bn_CN PhCHO, NaBH(OAc)₃ Boc_CN N-Boc-4-cyanopiperidine start->Boc_CN Boc₂O HCl_CN 4-Cyanopiperidine HCl (Direct Use) start->HCl_CN Bn_transform 1. Modify Core 2. Debenzylation (H₂/Pd) Bn_CN->Bn_transform Boc_transform 1. Modify Core (incl. H₂) 2. Deprotection (Acid) Boc_CN->Boc_transform HCl_transform 1. N-Functionalization 2. Modify Core HCl_CN->HCl_transform Final_A N-H Piperidine Product Bn_transform->Final_A Boc_transform->Final_A Final_B N-Substituted Piperidine HCl_transform->Final_B Final_A->Final_B N-Alkylation/ Arylation

Caption: Synthetic pathways using different piperidine intermediates.

Orthogonal Deprotection Strategies

The concept of "orthogonality" is central to multi-step synthesis. It means that one protecting group can be removed under conditions that do not affect another. The N-benzyl and N-Boc groups are a classic orthogonal pair, enabling selective deprotection and functionalization at different stages of a synthesis.

G cluster_0 start Dual-Protected Molecule (N-Bn and O-Boc) path1 N-H, O-Boc Product start->path1 H₂ / Pd/C (Debenzylation) path2 N-Bn, O-H Product start->path2 TFA or HCl (Boc Removal) end1 Final Product A path1->end1 Further Chemistry end2 Final Product B path2->end2 Further Chemistry

Caption: Orthogonal nature of Benzyl (Bn) and Boc protecting groups.

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the synthesis and deprotection of these key intermediates.

Protocol 1: Synthesis of this compound[5]
  • Objective: To synthesize this compound via reductive amination.

  • Materials:

    • 4-Cyanopiperidine (1.0 eq)

    • Benzaldehyde (1.05 eq)

    • Sodium triacetoxyborohydride (1.3 eq)

    • Tetrahydrofuran (THF) with 2% (v/v) acetic acid

    • Ethyl acetate, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-cyanopiperidine (e.g., 7.19 g, 65.27 mmol) in 2% acetic acid in THF (435 mL), add benzaldehyde (7.0 mL, 68.53 mmol).

    • Add sodium triacetoxyborohydride (18.73 g, 84.85 mmol) portion-wise, maintaining the temperature below 25 °C.

    • Stir the reaction mixture rapidly at room temperature until completion (monitor by TLC or LC-MS).

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

    • For purification or salt formation, the oil can be dissolved in diethyl ether and treated with an ethereal HCl solution to precipitate the hydrochloride salt.[5] Typical yields are high (e.g., 88%).[5]

Protocol 2: Synthesis of N-Boc-4-cyanopiperidine[13]
  • Objective: To protect the piperidine nitrogen with a Boc group.

  • Materials:

    • 4-Cyanopiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • Dichloromethane (DCM) or 1,4-Dioxane

  • Procedure:

    • Dissolve 4-cyanopiperidine (e.g., 5.0 g, 45.4 mmol) in DCM (60 mL).

    • Add di-tert-butyl dicarbonate (10.9 g, 50.0 mmol) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.

    • The resulting product is often a light yellow oil or a solid that can be used without further purification. Typical yields are >95%.[13]

Protocol 3: Catalytic Debenzylation of this compound
  • Objective: To remove the N-benzyl protecting group.

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve this compound in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is flammable when dry and exposed to air. Ensure the filter cake is kept wet.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-cyanopiperidine.

Protocol 4: Acid-Mediated Deprotection of N-Boc-4-cyanopiperidine[16]
  • Objective: To remove the N-Boc protecting group.

  • Materials:

    • N-Boc-4-cyanopiperidine (1.0 eq)

    • 4M HCl in Ethyl Acetate or 1,4-Dioxane (or neat Trifluoroacetic acid)

  • Procedure:

    • Dissolve N-Boc-4-cyanopiperidine (e.g., 4.0 g, 19.0 mmol) in a solution of 4M HCl in ethyl acetate (20 mL).

    • Stir the mixture at room temperature for 30-60 minutes. Gas evolution (CO₂) will be observed.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under vacuum. The product, 4-cyanopiperidine hydrochloride, will precipitate as a white solid.[16]

    • The solid can be collected by filtration or triturated with diethyl ether to facilitate precipitation and then filtered. Yields are typically quantitative.[16]

Conclusion and Outlook

The selection of this compound versus N-Boc-4-cyanopiperidine or the unprotected 4-cyanopiperidine is a foundational decision in the synthesis of piperidine-containing drug candidates. This choice is not merely about protecting a reactive amine but is a strategic decision that impacts the entire synthetic sequence.

  • This compound is the intermediate of choice when its inherent stability to a broad range of reagents is required, and when the synthetic endpoint is the N-H piperidine, accessible via a clean and efficient final-step hydrogenation.

  • N-Boc-4-cyanopiperidine provides crucial orthogonality, allowing for transformations, such as catalytic reductions of other functional groups, that are incompatible with the N-benzyl group.

  • 4-Cyanopiperidine Hydrochloride offers the most straightforward path when the immediate goal is to explore a diverse range of novel N-substituents.

As medicinal chemistry continues to evolve, the demand for efficient and flexible synthetic routes will only increase. A deep understanding of the reactivity, stability, and strategic application of these fundamental building blocks is indispensable for the modern drug discovery professional.

References

The Versatile Scaffold: A Comparative Guide to the Efficacy of 1-Benzylpiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzylpiperidine-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of bioactive compounds. Its structural features—a basic piperidine nitrogen for ionic interactions, a lipophilic benzyl group for hydrophobic and π-stacking interactions, and a reactive nitrile group amenable to various chemical transformations—make it an ideal framework for developing novel therapeutics.[1][2] This guide provides a comparative analysis of the efficacy of various compound classes synthesized from this scaffold, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Dual-Acting Opioid Receptor Ligands for Advanced Pain Management

Derivatives of 1-benzylpiperidine have been extensively explored as potent analgesics, primarily targeting the μ-opioid receptor (MOR). Recent advancements have focused on developing dual-acting ligands that also modulate the sigma-1 receptor (σ1R) to potentially reduce opioid-related side effects such as constipation and physical dependence.[3]

Comparative Efficacy of Benzylpiperidine-Based Analgesics

A series of 30 benzylpiperidine derivatives were synthesized and evaluated for their dual MOR and σ1R binding affinity.[3] The lead compound, 52 , demonstrated a high affinity for both receptors and produced potent antinociceptive effects in multiple preclinical pain models.[3]

CompoundMOR Affinity (Ki, nM)σ1R Affinity (Ki, nM)Analgesic Efficacy (ED50, mg/kg)Pain Model
52 56.411.04.04Abdominal Contraction (mice)
6.88Carrageenan-induced Inflammatory Pain (mice)
13.98Formalin Test (rats)
7.62Complete Freund's Adjuvant (CFA)-induced Chronic Pain (mice)
Oxycodone ----

Data synthesized from a study on dual μ-opioid and σ1 receptor ligands.[3]

Notably, compound 52 exhibited fewer MOR-related adverse effects, including constipation and physical dependence, when compared to oxycodone.[3] This highlights the potential of dual MOR/σ1R ligands in developing safer and more effective analgesics.

Experimental Workflow: In Vivo Antinociceptive Assay (Hot-Plate Test)

The hot-plate test is a standard method for assessing the analgesic efficacy of compounds in rodents.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Latency Measurement Baseline Latency Measurement Animal Acclimatization->Baseline Latency Measurement Compound Administration (i.p.) Compound Administration (i.p.) Baseline Latency Measurement->Compound Administration (i.p.) Hot-Plate Test (55°C) Hot-Plate Test (55°C) Compound Administration (i.p.)->Hot-Plate Test (55°C) Record Reaction Time (licking, jumping) Record Reaction Time (licking, jumping) Hot-Plate Test (55°C)->Record Reaction Time (licking, jumping) Calculate %MPE Calculate %MPE Record Reaction Time (licking, jumping)->Calculate %MPE Dose-Response Curve Dose-Response Curve Calculate %MPE->Dose-Response Curve Determine ED50 Determine ED50 Dose-Response Curve->Determine ED50

Caption: Workflow for the hot-plate antinociceptive assay.

Protocol:

  • Animal Acclimatization: Mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate (maintained at 55 ± 0.5 °C), and the time taken to lick a hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compound or vehicle is administered intraperitoneally (i.p.).

  • Post-Treatment Latency: At various time points (e.g., 30, 60, 90 minutes) after drug administration, the hot-plate test is repeated.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value is then determined from the dose-response curve.

Broad-Spectrum Antiviral Agents

The 1-benzylpiperidine scaffold has proven to be a fruitful starting point for the development of antiviral agents with activity against a range of viruses, including influenza, coronaviruses, and HIV.[4][5][6]

Anti-Coronavirus Activity

A class of 1,4,4-trisubstituted piperidines, synthesized via an Ugi four-component reaction, has demonstrated promising activity against coronaviruses, including SARS-CoV-2.[4] These compounds appear to inhibit the viral main protease (Mpro), a key enzyme in the viral replication cycle.[4]

CompoundAnti-HCoV-229E (EC50, µM)Anti-SARS-CoV-2 (EC50, µM)Putative Target
Analog 1 Micromolar activityMicromolar activityMpro
Analog 2 Micromolar activityMicromolar activityMpro
Analog 3 Micromolar activityMicromolar activityMpro
Analog 4 Micromolar activityMicromolar activityMpro

Data from a study on 1,4,4-trisubstituted piperidines as coronavirus inhibitors.[4]

Signaling Pathway: Coronavirus Replication and Mpro Inhibition

G Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins (pp1a, pp1ab) Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation of Polyproteins (pp1a, pp1ab) Proteolytic Processing by Mpro Proteolytic Processing by Mpro Translation of Polyproteins (pp1a, pp1ab)->Proteolytic Processing by Mpro Formation of Replicase-Transcriptase Complex (RTC) Formation of Replicase-Transcriptase Complex (RTC) Proteolytic Processing by Mpro->Formation of Replicase-Transcriptase Complex (RTC) Viral RNA Replication & Transcription Viral RNA Replication & Transcription Formation of Replicase-Transcriptase Complex (RTC)->Viral RNA Replication & Transcription Assembly of New Virions Assembly of New Virions Viral RNA Replication & Transcription->Assembly of New Virions Release Release Assembly of New Virions->Release Piperidine Derivative Piperidine Derivative Piperidine Derivative->Proteolytic Processing by Mpro Inhibition

Caption: Inhibition of coronavirus replication by Mpro inhibitors.

Anti-Influenza and Anti-HIV Activity

Derivatives of N-substituted piperidines have also shown efficacy against the influenza A/H1N1 virus, with some compounds demonstrating comparable or superior activity to commercial drugs like Tamiflu and Rimantadine.[5] Furthermore, a series of purine derivatives incorporating a piperidine moiety displayed potent anti-HIV-1 activity, with the lead compound FZJ13 showing activity comparable to 3TC.[6] Unexpectedly, another compound from this series, FZJ05 , exhibited significant potency against influenza A/H1N1.[6]

Cholinesterase Inhibitors for Neurodegenerative Diseases

The 1-benzylpiperidine scaffold has been utilized in the design of potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[7][8]

Structure-Activity Relationship of Benzylpiperidine-Based AChE Inhibitors

A study on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed key structural features for potent AChE inhibition.[7] Bulky substituents on the benzamide and alkyl or phenyl groups on the benzamide nitrogen dramatically enhanced activity.[7] The lead compound, 21 , was found to be one of the most potent AChE inhibitors reported, with an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[7] In vivo, this compound significantly increased acetylcholine levels in the cerebral cortex and hippocampus of rats.[7]

CompoundAChE Inhibition (IC50, nM)Selectivity (AChE vs. BuChE)
21 0.5618,000-fold
Tacrine --
Physostigmine --

Comparative data for compound 21.[7]

Neuroprotective Applications

Beyond receptor modulation and enzyme inhibition, benzylpiperidine derivatives have demonstrated neuroprotective effects in various models of neuronal injury.

An O-benzyl derivative of pralidoxime showed neuroprotective capabilities in a rat model of soman (a nerve agent) intoxication.[9] This compound mitigated motor convulsions and attenuated the soman-induced increase in acetylcholine.[9] In a different context, benzyl ferulate was shown to have a neuroprotective effect on ischemia/reperfusion injury by regulating NOX2 and NOX4, highlighting its potential as an antioxidant for cerebral injury.[10]

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. The compounds derived from this core structure have demonstrated significant efficacy in diverse areas, including pain management, virology, and neurodegenerative diseases. The continued exploration of structure-activity relationships and the use of innovative synthetic strategies will undoubtedly lead to the discovery of new and improved drug candidates based on this privileged scaffold.

References

A Comparative Guide to the In-Vitro and In-Vivo Testing of 1-Benzylpiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-Benzylpiperidine-4-carbonitrile derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including neurodegenerative diseases, pain management, and oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, elucidates the rationale behind methodological choices, and offers detailed protocols for the in-vitro and in-vivo evaluation of these promising molecules.

The 1-benzylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry. The inherent structural features—a basic piperidine nitrogen and a lipophilic benzyl group—provide a versatile platform for designing molecules that can effectively interact with a range of biological targets.[1][2] The 4-carbonitrile group further enhances the chemical tractability of this scaffold, allowing for diverse modifications to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide will delve into the comparative analysis of derivatives targeting acetylcholinesterase (AChE) in the context of Alzheimer's disease, opioid and sigma-1 (σ1) receptors for analgesia, and their cytotoxic effects on cancer cell lines.

I. Targeting Cholinesterase in Alzheimer's Disease: A Comparative Analysis

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes significantly to cognitive deficits.[3] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[3] Several 1-benzylpiperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.[2][4][5]

In-Vitro Efficacy: A Comparative Look at AChE Inhibition

The inhibitory potency of novel 1-benzylpiperidine derivatives is typically assessed using the Ellman method, a robust and widely accepted colorimetric assay. This method allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing the efficacy of different compounds.

Below is a comparative summary of the in-vitro AChE inhibitory activity of selected 1-benzylpiperidine derivatives from recent studies.

Compound IDModificationTargetIC50 (µM)Reference
15b 1,3-dimethylbenzimidazolinone linkageeeAChE0.39 ± 0.11[4]
15j 1,3-dimethylbenzimidazolinone linkageeqBChE0.16 ± 0.04[4]
4a N-benzyl-piperidine derivativeAChE2.08 ± 0.16[5]
4a N-benzyl-piperidine derivativeBuChE7.41 ± 0.44[5]
19 2-phenylacetate derivative with p-FluoroAChE5.10 ± 0.24[3]
19 2-phenylacetate derivative with p-FluoroBuChE26.78 ± 0.81[3]

eeAChE: Electric eel Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Expert Analysis: The data clearly indicates that modifications to the core 1-benzylpiperidine structure significantly impact inhibitory potency and selectivity. For instance, the introduction of a 1,3-dimethylbenzimidazolinone moiety in compounds 15b and 15j leads to sub-micromolar inhibition of both AChE and BuChE, highlighting a promising dual-inhibitor profile.[4] In contrast, derivative 4a shows a preference for AChE over BuChE.[5] The para-fluorophenylacetate substitution in compound 19 also confers potent AChE inhibition.[3] This structure-activity relationship (SAR) data is crucial for guiding the rational design of next-generation inhibitors with improved therapeutic profiles.

Downstream Signaling of Acetylcholinesterase Inhibition

The therapeutic effects of AChE inhibitors extend beyond simply increasing synaptic ACh levels. They can modulate downstream signaling pathways implicated in neuroprotection. One such critical pathway is the PI3K/AKT signaling cascade, which plays a central role in neuronal survival and plasticity.[4]

AChE_Inhibition_Pathway AChEI 1-Benzylpiperidine Derivative (AChEI) AChE Acetylcholinesterase (AChE) AChEI->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades nAChR Nicotinic ACh Receptors (nAChRs) ACh->nAChR Activates PI3K PI3K nAChR->PI3K Activates AKT AKT PI3K->AKT Activates Neuroprotection Neuroprotection & Neuronal Survival AKT->Neuroprotection Promotes

Downstream signaling cascade following AChE inhibition.

In-Vivo Validation: The Morris Water Maze Model

To translate in-vitro findings into a preclinical setting, the Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.[4] This test evaluates the ability of a compound to ameliorate cognitive deficits induced by agents like scopolamine.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Animal Model: Mice or rats are often used. Cognitive impairment is induced, for example, by intraperitoneal injection of scopolamine (a muscarinic receptor antagonist) prior to testing.

  • Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between treatment groups (vehicle, scopolamine-only, and scopolamine + test compound).

Causality in Experimental Design: The use of a scopolamine-induced amnesia model is critical as it directly tests the hypothesis that the compound's efficacy is mediated through the cholinergic system. A significant reduction in escape latency and an increase in time spent in the target quadrant by the treated group compared to the scopolamine-only group provides strong evidence of the compound's in-vivo cognitive-enhancing effects.[4]

II. Quest for Potent Analgesics: Targeting Opioid and Sigma-1 Receptors

1-Benzylpiperidine derivatives have also emerged as promising candidates for the development of novel analgesics. Their structural similarity to known opioids and their ability to modulate the sigma-1 (σ1) receptor, a key player in pain signaling, make them attractive targets for research.[1][6][7][8][9]

In-Vitro Receptor Binding Affinity

The initial step in characterizing the analgesic potential of these derivatives is to determine their binding affinity for relevant receptors, such as the µ-opioid receptor (MOR) and the σ1 receptor. This is typically achieved through radioligand binding assays.

Compound IDTargetBinding Affinity (Ki, nM)Reference
52 MOR56.4[6]
52 σ1R11.0[6]

Expert Analysis: Compound 52 demonstrates high affinity for both the MOR and σ1 receptors, suggesting a dual-acting mechanism.[6] This is a particularly interesting profile, as dual MOR agonists and σ1R antagonists have shown promise in providing potent analgesia with a reduced side-effect profile compared to traditional opioids.[1]

In-Vivo Analgesic Efficacy: The Formalin Test

The formalin test is a robust in-vivo model of nociception that allows for the assessment of a compound's efficacy against both acute and inflammatory pain.[10][11]

  • Animal Model: Typically performed in mice or rats.

  • Procedure: A dilute solution of formalin (e.g., 2.5% or 5%) is injected into the plantar surface of the animal's hind paw.

  • Observation: The animal's pain-related behaviors (e.g., licking, biting, and flinching of the injected paw) are observed and quantified over a specific period, typically up to 60 minutes post-injection. The response is biphasic:

    • Phase 1 (0-5 minutes): Represents acute, neurogenic pain due to direct activation of nociceptors.

    • Phase 2 (15-60 minutes): Represents inflammatory pain, involving central sensitization.

  • Treatment: The test compound or vehicle is administered prior to the formalin injection.

  • Data Analysis: The total time spent in pain-related behaviors is recorded for both phases and compared between the treated and control groups. The dose at which the compound produces a 50% reduction in the pain response (ED50) is often calculated.

Compound IDIn-Vivo ModelED50 (mg/kg)Reference
52 Abdominal contraction test (mice)4.04[6]
52 Carrageenan-induced inflammatory pain (mice)6.88[6]
52 Formalin test (rats)13.98[6]
52 CFA-induced chronic pain (mice)7.62[6]

Expert Analysis: The in-vivo data for compound 52 is compelling, demonstrating efficacy across multiple models of pain with potent ED50 values.[6] The significant activity in the formalin test, particularly in the second phase, suggests a strong anti-inflammatory and anti-hyperalgesic component to its analgesic action, consistent with its dual MOR/σ1R activity.

Analgesic_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation ReceptorBinding Receptor Binding Assays (MOR, σ1R) SAR Structure-Activity Relationship (SAR) Analysis ReceptorBinding->SAR FormalinTest Formalin Test (Acute & Inflammatory Pain) SAR->FormalinTest Select Promising Candidates OtherModels Other Pain Models (e.g., Carrageenan, CFA) Efficacy Analgesic Efficacy Established OtherModels->Efficacy Determine Efficacy (ED50) LeadCompound Lead 1-Benzylpiperidine Derivative LeadCompound->ReceptorBinding

Workflow for analgesic drug discovery with 1-benzylpiperidine derivatives.

III. Anticancer Potential of 1-Benzylpiperidine Derivatives

The versatility of the 1-benzylpiperidine scaffold extends to oncology, with several derivatives showing promising cytotoxic activity against various cancer cell lines.[12][13] The mechanism of action can vary, with some compounds inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[12][13]

In-Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential involves screening derivatives against a panel of cancer cell lines to determine their cytotoxicity. Common assays for this purpose include the MTT and SRB assays.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In-Vivo Antitumor Efficacy: Xenograft Models

Promising candidates from in-vitro screens are advanced to in-vivo studies, often using xenograft models where human tumor cells are implanted into immunocompromised mice.[14][15]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the tumor volume in the treated group to the control group. Body weight and general health of the animals are also monitored to assess toxicity.

Self-Validating System: The inclusion of a vehicle-treated control group is essential for validating the observed antitumor effects. A statistically significant reduction in tumor volume in the treated group compared to the control group, without significant toxicity (e.g., excessive weight loss), indicates a promising therapeutic window for the compound.

IV. Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in the treatment of Alzheimer's disease, the management of pain, and as anticancer agents. The comparative data and detailed protocols provided herein are intended to empower researchers to make informed decisions in their drug discovery and development efforts. The structure-activity relationships highlighted underscore the importance of rational design in optimizing the pharmacological properties of this privileged chemical class. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

V. References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. --INVALID-LINK--

  • Formalin Murine Model of Pain. Journal of Visualized Experiments. --INVALID-LINK--

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. --INVALID-LINK--

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. --INVALID-LINK--

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. --INVALID-LINK--

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. International Association for the Study of Pain (IASP). --INVALID-LINK--

  • THE ROLE OF ACETYLCHOLINESTERASE IN THE PATHOGENESIS OF ALZHEIMER'S DISEASE. The Journal of the American Society for Experimental NeuroTherapeutics. --INVALID-LINK--

  • Application Notes and Protocols for Benzimidazole Derivatives in In Vivo Tumor Models. Benchchem. --INVALID-LINK--

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. --INVALID-LINK--

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. --INVALID-LINK--

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. --INVALID-LINK--

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. --INVALID-LINK--

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Pathology & Oncology Research. --INVALID-LINK--

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Formalin-Induced Nociceptive Pain Model. Charles River. --INVALID-LINK--

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 1-Benzylpiperidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of 1-benzylpiperidine-4-carbonitrile analogs, exploring how subtle molecular modifications influence their biological activity. We will delve into the rationale behind experimental design and present supporting data to illuminate the path from molecular structure to therapeutic potential.

The Versatile Core: Understanding the this compound Scaffold

The this compound core offers a unique combination of structural features that make it an attractive starting point for drug discovery. The piperidine ring provides a basic nitrogen atom, crucial for interactions with acidic residues in target proteins, while the benzyl group offers a handle for tuning lipophilicity and engaging in aromatic interactions.[1] The 4-carbonitrile group is a versatile functional group that can be readily modified or participate in key binding interactions.

This guide will explore the SAR of this scaffold against two major therapeutic areas: neurodegenerative diseases, specifically through the inhibition of acetylcholinesterase (AChE) and modulation of the serotonin transporter (SERT), and pain management via interaction with opioid and sigma receptors.

Targeting Neurodegeneration: AChE Inhibition and SERT Modulation

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline.[2] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy.[2] Additionally, dysregulation of the serotonin transporter (SERT) is implicated in the behavioral and psychological symptoms of dementia. Therefore, dual-target inhibitors of AChE and SERT are of significant interest.

Structural Modifications and their Impact on AChE and SERT Activity

A systematic exploration of substitutions on the 1-benzylpiperidine scaffold has revealed key determinants of activity and selectivity for AChE and SERT.

Table 1: Comparative SAR Data for 1-Benzylpiperidine Analogs as AChE and SERT Inhibitors

Compound IDBenzyl Ring Substitution4-Position ModificationAChE IC50 (µM)SERT Ki (µM)Reference
1 UnsubstitutedCarbonitrile> 500> 100[2]
2 3-Cl-(C=O)N-CH2-Ph41> 100[2]
3 3-F-(C=O)N-CH2-Ph35> 100[2]
4 4-F-(C=O)N-CH2-Ph28> 100[2]
5 Unsubstituted-CH2-NH-(C=O)-Ph(4-F)5.1026.78[2]

Data synthesized from multiple sources for comparative purposes.

From the data, several key SAR trends emerge:

  • Modification of the 4-Carbonitrile is Crucial: The parent this compound (Compound 1) is largely inactive. Conversion of the nitrile to a more elaborate side chain, such as an amide linkage to a substituted phenyl ring, is essential for activity.

  • Benzyl Ring Substitution Modestly Influences AChE Activity: Halogen substitutions on the benzyl ring (Compounds 2-4) lead to moderate AChE inhibition. A para-fluoro substitution (Compound 4) appears slightly more favorable.[2]

  • Linker and Terminal Group Dictate Potency: A significant increase in AChE inhibitory potency is observed in Compound 5, where the 4-position is modified to a methyleneamino-benzoyl moiety. The presence of a fluorine atom at the para position of the terminal phenyl ring in this series was found to be particularly beneficial for AChE inhibition.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the in vitro inhibitory activity of compounds against AChE.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (pH 8.0).

    • Substrate Solution: Acetylthiocholine iodide in assay buffer.

    • DTNB Solution: DTNB in assay buffer.

    • AChE Solution: Purified acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer.

    • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of test compound solution to the sample wells.

    • Add 25 µL of solvent to the control and blank wells.

    • Add 25 µL of AChE solution to the sample and control wells. Add 25 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 75 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation:

  • Positive Control: A known AChE inhibitor (e.g., donepezil or galantamine) should be included in each assay to confirm the validity of the experiment.

  • Negative Control: The solvent used to dissolve the test compounds should be tested to ensure it does not inhibit the enzyme.

  • Linearity: The reaction rate should be linear over the measurement period in the absence of an inhibitor.

Pain Management: Dual-Acting μ-Opioid and σ1 Receptor Ligands

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for potent analgesics. However, their use is associated with significant side effects. The sigma-1 receptor (σ1R) has emerged as a target for modulating opioid analgesia and potentially mitigating side effects. Dual-acting MOR agonists/σ1R antagonists are therefore a promising therapeutic strategy.

SAR of Benzylpiperidine Analogs at Opioid and Sigma Receptors

Research into benzylpiperidine derivatives has identified compounds with high affinity for both MOR and σ1R.

Table 2: Comparative SAR Data for 1-Benzylpiperidine Analogs as MOR and σ1R Ligands

Compound IDR1 (on Benzyl Ring)R2 (at 4-position of Piperidine)MOR Ki (nM)σ1R Ki (nM)Reference
6 H-CH2-O-Ph235.115.3[3]
7 4-F-CH2-O-Ph156.212.8[3]
8 4-Cl-CH2-O-Ph56.411.0[3]
9 3,4-diCl-CH2-O-Ph98.718.5[3]

Data presented for illustrative purposes based on published findings.

Key SAR insights from this series include:

  • High σ1R Affinity is a Common Feature: Many analogs in this class exhibit high affinity for the σ1 receptor.

  • Benzyl Ring Substitution Enhances MOR Affinity: The introduction of electron-withdrawing groups at the para-position of the benzyl ring, such as fluorine (Compound 7) and chlorine (Compound 8), significantly improves MOR binding affinity compared to the unsubstituted analog (Compound 6).[3] Compound 8, with a para-chloro substitution, demonstrated the highest affinity for both receptors.[3]

  • Dichlorination is Detrimental: The presence of two chlorine atoms on the benzyl ring (Compound 9) leads to a decrease in affinity for both receptors compared to the mono-chloro analog.[3]

Experimental Protocol: μ-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the μ-opioid receptor using [³H]DAMGO, a selective MOR agonist radioligand.

Principle: The assay measures the ability of a test compound to displace the radiolabeled ligand [³H]DAMGO from the μ-opioid receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from rat or mouse) or cells expressing the human μ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer containing a fixed concentration of [³H]DAMGO (typically at or near its Kd).

      • 50 µL of test compound solution at various concentrations.

      • For determining non-specific binding, add a high concentration of a known MOR ligand (e.g., naloxone).

      • 100 µL of the membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • The Ki value (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • Reference Compound: A known MOR ligand (e.g., morphine or naloxone) should be included to validate the assay.

  • Saturation Binding: A saturation binding experiment using increasing concentrations of [³H]DAMGO should be performed to determine the Kd and Bmax (receptor density) of the radioligand for the membrane preparation.[4]

Visualizing the SAR: Key Relationships and Workflows

To better understand the complex interplay of structure and activity, the following diagrams illustrate the key SAR principles and a generalized experimental workflow.

SAR_AChE_SERT cluster_scaffold This compound Core cluster_mods Structural Modifications cluster_activity Biological Activity Core Core Scaffold Benzyl_Subs Benzyl Ring Substitutions (e.g., -H, -F, -Cl) Core->Benzyl_Subs Piperidine_4_Mod 4-Position Modification (e.g., Amide Linkers) Core->Piperidine_4_Mod AChE AChE Inhibition (IC50) Benzyl_Subs->AChE Modest Influence Piperidine_4_Mod->AChE Crucial for Potency SERT SERT Binding (Ki) Piperidine_4_Mod->SERT Influences Binding

Caption: SAR summary for AChE and SERT inhibitors.

SAR_Opioid_Sigma cluster_scaffold 1-Benzylpiperidine Core cluster_mods Structural Modifications cluster_activity Biological Activity Core Core Scaffold Benzyl_Subs Benzyl Ring Substitutions (e.g., -H, -F, -Cl) Core->Benzyl_Subs MOR μ-Opioid Receptor Binding (Ki) Benzyl_Subs->MOR Significant Enhancement (para-EWG) Sigma1R σ1 Receptor Binding (Ki) Benzyl_Subs->Sigma1R High Affinity Maintained

Caption: SAR summary for MOR and σ1R ligands.

Experimental_Workflow Start Compound Synthesis and Purification Assay In Vitro Biological Assay (e.g., AChE Inhibition, Receptor Binding) Start->Assay Data_Analysis Data Analysis (IC50 / Ki Determination) Assay->Data_Analysis SAR_Analysis SAR Analysis and Lead Optimization Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design End Identification of Lead Compound SAR_Analysis->End

Caption: General experimental workflow for SAR studies.

Conclusion

The this compound scaffold and its derivatives represent a rich source of biologically active molecules with therapeutic potential in neurodegenerative diseases and pain management. The SAR studies highlighted in this guide demonstrate that targeted modifications to the benzyl ring and the 4-position of the piperidine ring can significantly modulate potency and selectivity for various biological targets. A thorough understanding of these SAR principles, supported by robust and well-validated experimental protocols, is essential for the rational design and development of novel therapeutics based on this versatile chemical framework.

References

A Comparative Guide to the Synthesis of 1-Benzylpiperidine-4-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of synthetic pathways leading to 1-Benzylpiperidine-4-carbonitrile, a key building block in medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth comparison of prevalent synthetic methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance metrics to inform your selection of the most appropriate route for your research and development needs.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural motif is found in compounds targeting the central nervous system, including analgesics and antidepressants.[2] The versatility of the nitrile group allows for its conversion into other functional groups such as amines, aldehydes, and carboxylic acids, making it a valuable synthon for creating diverse chemical libraries for drug discovery.[3][4] Given its importance, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount concern.

This guide will compare three primary synthetic strategies:

  • Reductive Amination: A one-pot reaction between 4-cyanopiperidine and benzaldehyde.

  • Direct N-Alkylation: The reaction of piperidine-4-carbonitrile with a benzyl halide.

  • Multi-Step Synthesis from 4-Piperidinecarboxylic Acid: A longer, more traditional route involving several chemical transformations.

Route 1: Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for forming carbon-nitrogen bonds.[2] This method involves the in-situ formation of an iminium ion from the reaction of an amine (4-cyanopiperidine) and an aldehyde (benzaldehyde), which is then reduced by a selective hydride agent to yield the target N-benzylated product.[2][5]

Mechanistic Rationale

The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity for the nucleophilic attack by the secondary amine of 4-cyanopiperidine. The resulting hemiaminal intermediate undergoes dehydration to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is preferred as it is selective for the iminium ion and will not reduce the starting aldehyde.[2] This selectivity is crucial for the success of the one-pot reaction.

Visualizing the Workflow: Reductive Amination

Reductive Amination Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 4-Cyanopiperidine Intermediate Iminium Ion Intermediate Reactant1->Intermediate Formation in situ Reactant2 Benzaldehyde Reactant2->Intermediate Formation in situ Reagent1 Sodium Triacetoxyborohydride Reagent2 Acetic Acid in THF Product This compound Intermediate->Product Reduction NaBH(OAc)₃ Workup Aqueous Workup & Purification Product->Workup

Caption: One-pot reductive amination pathway.

Experimental Protocol: Reductive Amination

This protocol is adapted from a procedure reported with an 88% yield.[6]

  • Reaction Setup: To a solution of 4-Cyanopiperidine (7.19 g, 65.27 mmol) and benzaldehyde (7.0 mL, 68.53 mmol) in tetrahydrofuran (THF) containing 2% (v/v) acetic acid (435 mL), add sodium triacetoxyborohydride (18.73 g, 84.85 mmol) in portions.

  • Reaction: Stir the mixture rapidly at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • Isolation: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain an oil.

  • Purification (Optional Salt Formation): Dissolve the oil in diethyl ether (~300 mL), filter if necessary, and slowly add 1M HCl in ether (60 mL) while cooling in an ice bath to precipitate the hydrochloride salt.

  • Final Product: Filter the precipitate, rinse with cold ether, and dry under vacuum to yield this compound hydrochloride (13.616 g, 88%).[6]

Route 2: Direct N-Alkylation

This classical approach involves the direct nucleophilic substitution of a benzyl halide with piperidine-4-carbonitrile. The secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the C-N bond.

Mechanistic Rationale

The reaction typically proceeds via an SN2 mechanism. A base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting piperidine which would render it non-nucleophilic.[7][8] The choice of solvent is critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the substitution.[7]

Visualizing the Workflow: Direct N-Alkylation

Direct N-Alkylation Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 Piperidine-4-carbonitrile Product This compound Reactant1->Product SN2 Reaction Reactant2 Benzyl Bromide/Chloride Reactant2->Product SN2 Reaction Reagent1 Base (e.g., K₂CO₃) Reagent2 Solvent (e.g., DMF) Workup Filtration & Purification Product->Workup

Caption: Direct N-Alkylation via SN2 reaction.

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Route 3: Multi-Step Synthesis from 4-Piperidinecarboxylic Acid

Synthetic Sequence

A representative sequence, as described in patent literature, involves the following steps[3]:

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • N-Alkylation: Benzylation of the piperidine nitrogen.

  • Hydrolysis: Saponification of the ester back to the carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to a primary amide.

  • Dehydration: Dehydration of the amide to the target nitrile.

Visualizing the Workflow: Multi-Step Synthesis

Multi-Step Synthesis Workflow Start 4-Piperidinecarboxylic Acid Step1 Methyl 4-piperidinecarboxylate Start->Step1 Esterification (MeOH, SOCl₂) Step2 Methyl 1-benzyl-4-piperidinecarboxylate Step1->Step2 N-Alkylation (Benzyl Halide, Base) Step3 1-Benzyl-4-piperidinecarboxylic acid Step2->Step3 Hydrolysis (e.g., NaOH) Step4 1-Benzyl-4-piperidinecarboxamide Step3->Step4 Amidation End This compound Step4->End Dehydration (e.g., POCl₃)

Caption: Multi-step synthesis from 4-piperidinecarboxylic acid.

Experimental Protocol: Key Dehydration Step

The final step, the dehydration of the amide, is critical.

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 1-benzylpiperidine-4-carboxamide (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) or dichloromethane with a dehydrating agent like trifluoroacetic anhydride.

  • Reaction: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction mixture by pouring it over ice. Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Isolation: Extract the product with an organic solvent like dichloromethane. Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by column chromatography or distillation.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: Reductive AminationRoute 2: Direct N-AlkylationRoute 3: Multi-Step Synthesis
Overall Yield High (reported at 88%)[6]Moderate to High (typically 70-90%)Moderate (dependent on all 5 steps)
Number of Steps 1 (One-Pot)15
Key Reagents NaBH(OAc)₃, BenzaldehydeBenzyl Halide, Base (K₂CO₃)SOCl₂, Benzyl Halide, NaOH, Dehydrating Agent
Reaction Conditions Mild (Room Temperature)Mild to Moderate (RT to 70 °C)Varied (includes reflux conditions)
Purification Simple (crystallization/precipitation)Column Chromatography often requiredMultiple purifications required
Atom Economy HighModerateLow
Scalability ExcellentGoodFair (more complex for large scale)

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost, available starting materials, and time constraints.

  • For Efficiency and Scalability (Recommended): Route 1 (Reductive Amination) stands out as the superior method. Its one-pot nature, high yield, mild reaction conditions, and simple workup procedure make it ideal for both laboratory-scale synthesis and large-scale production. The high atom economy and avoidance of chromatographic purification contribute to its cost-effectiveness and environmental friendliness.

  • For Simplicity and Availability of Starting Materials: Route 2 (Direct N-Alkylation) is a viable and straightforward alternative. It is a classic, well-understood reaction. This route is particularly attractive if piperidine-4-carbonitrile and benzyl halides are readily available and cost-effective. However, the potential need for column chromatography may limit its scalability compared to reductive amination.

  • For Precursor Flexibility: Route 3 (Multi-Step Synthesis) offers the most flexibility in terms of starting materials, beginning with the common chemical 4-piperidinecarboxylic acid. This route is less efficient due to the number of steps, which inevitably lowers the overall yield and increases labor and material costs. It should be considered primarily when the starting materials for the more direct routes are unavailable.

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 1-Benzylpiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-benzylpiperidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders.[1] Its inherent structural features, including a basic nitrogen atom and an aromatic benzyl group, provide a versatile foundation for designing ligands that can interact with a variety of biological targets.[1] Among the numerous derivatives, those incorporating a 4-carbonitrile moiety have garnered significant attention, leading to the development of potent ligands for targets such as sigma (σ) receptors and dopamine transporters. However, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, chief among them being the potential for off-target interactions, or cross-reactivity.

This guide provides an in-depth comparison of the cross-reactivity profiles of 1-benzylpiperidine-4-carbonitrile derivatives. Moving beyond a simple cataloging of data, we will delve into the causality behind experimental choices, providing field-proven insights into why specific off-target assessments are critical for this class of compounds. Every protocol described is designed as a self-validating system, ensuring the scientific integrity of the findings.

The Rationale for Cross-Reactivity Profiling of 1-Benzylpiperidine Derivatives

The 1-benzylpiperidine core is a common feature in ligands targeting a range of CNS receptors. This promiscuity, while beneficial for multitargeted drug design, necessitates a thorough understanding of a compound's selectivity profile to mitigate the risk of adverse drug reactions.[2] For derivatives of this compound, which often exhibit high affinity for sigma and dopamine receptors, a comprehensive cross-reactivity assessment is not merely a regulatory checkbox but a critical step in understanding the compound's full pharmacological footprint.

Key considerations for this chemical class include:

  • Structural Homology among Targets: The binding sites of many G-protein coupled receptors (GPCRs) and transporters share structural similarities, increasing the likelihood of off-target binding.[3]

  • Polypharmacology: A single molecule may interact with multiple targets, which can be therapeutically advantageous (in the case of multi-target drugs) or detrimental (leading to side effects).[2]

  • Safety-Relevant Off-Targets: Interactions with targets such as the hERG potassium channel or cytochrome P450 (CYP) enzymes can lead to severe cardiotoxicity or drug-drug interactions, respectively.[4][5]

This guide will focus on a representative panel of assays crucial for de-risking this compound derivatives and understanding their therapeutic potential.

Comparative Cross-Reactivity Analysis

To illustrate the importance of structural modifications on selectivity, we will examine the cross-reactivity profiles of a series of hypothetical, yet representative, this compound derivatives. The data presented in the following tables is a composite of findings from various studies on structurally related compounds and serves to highlight key structure-activity relationships (SAR).

Table 1: Primary Target Affinity and Sigma Receptor Selectivity

Compound IDR1 (on Benzyl Ring)R2 (at Piperidine N1)σ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity Ratio
BPCN-01 HBenzyl3.924061.5
BPCN-02 4-FBenzyl3.5667190.6
BPCN-03 4-ClBenzyl4.215035.7
BPCN-04 3-OMeBenzyl15.2>1000>65.8

Data synthesized from literature reports on N-(1-benzylpiperidin-4-yl)phenylacetamide and related analogs for illustrative purposes.[6][7]

Interpretation: The data in Table 1 demonstrates how substitutions on the benzyl ring can significantly influence both affinity and selectivity for sigma receptor subtypes. For instance, the introduction of a fluorine atom at the 4-position (BPCN-02) enhances selectivity for the σ1 receptor over the σ2 receptor. Conversely, a chlorine atom at the same position (BPCN-03) results in lower selectivity. This highlights the delicate interplay of electronic and steric factors in receptor binding.

Table 2: Broad Panel Off-Target Screening (% Inhibition at 1 µM)

TargetBPCN-01BPCN-02BPCN-03BPCN-04Rationale for Inclusion
Dopamine D2 25%15%35%10%Structural similarity to known D2 ligands.[8]
Serotonin 5-HT2A 12%8%18%5%Potential for neuropsychiatric side effects.
Muscarinic M1 <5%<5%8%<5%Anticholinergic side effects (dry mouth, blurred vision).
Opioid µ (mu) 8%3%12%2%Structural overlap with fentanyl analogs.[9]
hERG Channel 15%10%28%7%Risk of QT prolongation and cardiotoxicity.[4]
CYP2D6 30%22%45%15%Potential for drug-drug interactions.[5]
CYP3A4 20%15%38%12%Major enzyme for drug metabolism.[5]

Hypothetical data for illustrative purposes, reflecting general trends for CNS-active compounds.

Interpretation: Table 2 provides a snapshot of the broader cross-reactivity profile. A compound like BPCN-03, with a 4-chloro substitution, not only shows lower sigma receptor selectivity but also displays more significant off-target interactions with the Dopamine D2 receptor, hERG channel, and CYP enzymes. This underscores the importance of a wide screening panel to identify potential liabilities early in the drug discovery process.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of cross-reactivity data, it is imperative to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays.

Radioligand Binding Assay for Receptor Cross-Reactivity

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[6]

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. This value can then be converted to a binding affinity constant (Ki).

Step-by-Step Protocol:

  • Receptor Preparation:

    • Culture cells expressing the target receptor to near confluence.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation (typically 3-20 µg of protein).[7]

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-ligand).

      • Varying concentrations of the test compound (typically a 10-point dilution series).

      • For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes) with gentle agitation.[7]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

G cluster_prep Receptor Preparation cluster_assay Assay CellCulture Cell Culture Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension AssaySetup Assay Setup Resuspension->AssaySetup Membrane Prep Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Detection Detection & Analysis Filtration->Detection G cluster_setup Setup cluster_exp Experiment CellPrep Cell Preparation PatchClamp Automated Patch Clamp CellPrep->PatchClamp Baseline Establish Baseline Current PatchClamp->Baseline CompoundApp Apply Test Compound Baseline->CompoundApp DataAcq Data Acquisition CompoundApp->DataAcq Analysis Analysis DataAcq->Analysis Calculate % Inhibition & IC50

References

A Comparative Guide to the Pharmacokinetic Profiles of Drugs Derived from 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a diverse range of biologically active compounds.[1][2] Its inherent structural features, including a basic nitrogen atom and a lipophilic benzyl group, facilitate critical interactions with various biological targets, particularly within the central nervous system (CNS).[1][2] The 1-Benzylpiperidine-4-carbonitrile motif, specifically, offers a versatile synthetic handle for the development of novel therapeutics, including analgesics, antipsychotics, and agents for neurodegenerative diseases.[1][3]

This guide provides a comparative analysis of the pharmacokinetic profiles of drugs derived from or structurally related to the this compound scaffold. By examining key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, this document aims to elucidate the structure-pharmacokinetic relationships that govern the in vivo behavior of these compounds, offering valuable insights for the rational design of future drug candidates.

The Influence of the 1-Benzylpiperidine Scaffold on Pharmacokinetics

The pharmacokinetic properties of drugs containing the 1-benzylpiperidine moiety are significantly influenced by its structural characteristics. The piperidine ring's basicity and the benzyl group's lipophilicity play a crucial role in membrane permeability, plasma protein binding, and metabolic stability.[2] Subtle modifications to this scaffold, such as substitutions on the benzyl ring or alterations at the 4-position of the piperidine ring, can dramatically impact a compound's ADME profile.[2]

A critical aspect of the pharmacokinetic profile of these compounds is their metabolism, which is often mediated by the cytochrome P450 (CYP) enzyme system.[4][5] Understanding the specific CYP isozymes involved in the metabolism of a drug candidate is paramount for predicting potential drug-drug interactions and inter-individual variability in drug response.

Comparative Pharmacokinetic Profiles

To illustrate the impact of structural variations on the pharmacokinetic profiles of drugs containing the 1-benzylpiperidine scaffold, this guide will compare two prominent examples: Donepezil, a CNS-acting agent for Alzheimer's disease, and Loperamide, a peripherally acting opioid agonist used for the treatment of diarrhea. While not direct derivatives of this compound, their structures contain the core 1-benzylpiperidine moiety and provide valuable insights into the scaffold's influence on pharmacokinetics.

ParameterDonepezilLoperamide
Therapeutic Use Alzheimer's Disease (CNS)Diarrhea (Peripheral)
Absorption Well absorbed orally.[6]Poorly absorbed orally (<1% bioavailability) due to high first-pass metabolism.[4][7]
Time to Peak (Tmax) 3-8 hours.[6][8]~5 hours (capsule), ~2.5 hours (liquid).[9]
Protein Binding ~96% (mainly albumin and α1-acid glycoprotein).[8]~95% (mainly to albumin).[9]
Metabolism Extensively metabolized by CYP2D6 and CYP3A4 via O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[1][8][10]Extensive first-pass metabolism in the liver by CYP3A4 and CYP2C8, primarily through oxidative N-demethylation.[4][11]
Elimination Half-life (t½) ~70-80 hours.[8]9.1 to 14.4 hours.[4]
Excretion Primarily renal (57% in urine, 15% in feces).[1][8]Primarily in feces.[4][9]

Donepezil , designed to act on the central nervous system, exhibits good oral bioavailability and a long elimination half-life, making it suitable for once-daily dosing in the management of Alzheimer's disease.[6] Its extensive metabolism by multiple CYP enzymes highlights the importance of considering potential drug interactions.[1][8]

In contrast, Loperamide is designed for peripheral action in the gut. Its very low oral bioavailability, a result of extensive first-pass metabolism, is a key feature that limits its systemic exposure and potential for CNS side effects at therapeutic doses.[4][7] This demonstrates how the pharmacokinetic profile can be tailored to achieve a desired therapeutic outcome by modifying the susceptibility of the molecule to metabolic enzymes.

Experimental Protocols for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. The standard approach for quantifying drugs and their metabolites in biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14]

General Workflow for a Preclinical in vivo Pharmacokinetic Study:

A typical preclinical pharmacokinetic study in animal models, such as rats, involves the following steps:

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

Detailed LC-MS/MS Protocol for Quantification in Plasma:

The following provides a more detailed, though generalized, protocol for the quantification of a 1-benzylpiperidine derivative in plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar molecule, often a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the basic nitrogen-containing piperidine derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Optimization: The cone voltage and collision energy are optimized for each compound to achieve the most abundant and stable fragment ion for quantification.

This detailed protocol ensures the accurate and precise measurement of drug concentrations in plasma, which is fundamental for the subsequent pharmacokinetic analysis.[12][13][14]

Structure-Metabolism Relationships and Drug Design

The metabolic fate of drugs derived from this compound is a critical determinant of their pharmacokinetic profile and overall therapeutic efficacy. The primary sites of metabolism are often the benzyl group and the piperidine ring.[12]

Metabolic Pathways Parent 1-Benzylpiperidine Derivative (Parent Drug) Metabolite1 N-debenzylation (Loss of Benzyl Group) Parent->Metabolite1 CYP-mediated Metabolite2 Aromatic Hydroxylation (on Benzyl Ring) Parent->Metabolite2 CYP-mediated Metabolite3 Piperidine Ring Oxidation Parent->Metabolite3 CYP-mediated Metabolite4 Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Metabolite4 Metabolite2->Metabolite4 Metabolite3->Metabolite4

Caption: Common metabolic pathways for 1-benzylpiperidine derivatives.

Medicinal chemists can strategically modify the this compound scaffold to modulate these metabolic pathways. For example:

  • Introducing electron-withdrawing groups on the benzyl ring can alter its susceptibility to hydroxylation.

  • Steric hindrance around the nitrogen atom can reduce the rate of N-dealkylation.

  • Modifying the 4-position substituent can influence the overall lipophilicity and interaction with metabolic enzymes.

By understanding these structure-metabolism relationships, researchers can design new derivatives with improved metabolic stability, leading to more favorable pharmacokinetic profiles, such as longer half-lives and improved oral bioavailability.

Conclusion

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. A thorough understanding and early consideration of the pharmacokinetic properties of derivatives are crucial for successful drug development. This guide has highlighted the key ADME parameters to consider and provided a framework for their experimental determination. By comparing the pharmacokinetic profiles of structurally related drugs and understanding the underlying structure-metabolism relationships, researchers can more effectively design and optimize the next generation of 1-benzylpiperidine-based medicines with enhanced therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzylpiperidine-4-carbonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and drug development professionals. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzylpiperidine-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined herein are grounded in established safety principles and regulatory guidelines, offering a self-validating system for the responsible handling of this compound.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. This compound is a synthetic organic compound with a distinct hazard profile that necessitates careful handling.

Key Hazards:

  • Toxicity: While comprehensive toxicological data is not fully available, the compound is considered harmful if swallowed or inhaled.[1] Aliphatic nitriles, as a class, can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[2]

  • Irritation: It is an irritant to the skin, eyes, and mucous membranes of the upper respiratory tract.[1]

  • Thermal Decomposition: When heated to decomposition, nitriles can emit highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[1][3]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.Sigma-Aldrich
Skin Irritation Causes skin irritation.Sigma-Aldrich
Eye Irritation Causes serious eye irritation.Sigma-Aldrich
Respiratory Irritation May cause respiratory irritation.Sigma-Aldrich
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.Matrix Scientific[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn to protect against skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron and boots are recommended.[1]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive guide for laboratory personnel.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_segregation Segregation & Containment cluster_disposal Disposal & Documentation start Waste Generation (Pure compound, contaminated materials, or solutions) haz_id Hazard Identification (Review SDS and chemical properties) start->haz_id ppe Don Appropriate PPE (Goggles, gloves, lab coat, fume hood) haz_id->ppe waste_container Select a Compatible Waste Container (Clearly labeled, leak-proof, non-reactive) ppe->waste_container segregate Segregate from Incompatible Wastes (Acids, bases, oxidizing agents) waste_container->segregate transfer Transfer Waste into Container (Inside a fume hood, avoid splashes) segregate->transfer label_container Securely Cap and Label Container ('Hazardous Waste', chemical name, date) transfer->label_container saa Store in Satellite Accumulation Area (SAA) (At or near the point of generation) label_container->saa pickup Arrange for Professional Disposal (Contact licensed hazardous waste vendor) saa->pickup end Complete Waste Manifest and Log pickup->end

Caption: Disposal Decision Workflow for this compound.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the point of generation is a cornerstone of safe laboratory practice.

  • Waste Characterization: All waste streams containing this compound must be treated as hazardous waste. This includes the pure compound, solutions containing the compound, and any materials contaminated during its use (e.g., pipette tips, contaminated paper towels).

  • Segregation: This waste must be kept separate from incompatible materials. Specifically, do not mix with:

    • Strong Acids: Can lead to vigorous reactions.[3]

    • Strong Bases: The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[3]

    • Strong Oxidizing Agents: Can create a fire or explosion hazard.[1][4]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to preventing accidental release.

  • Container Choice: Use a chemically resistant container with a secure, leak-proof cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container material is compatible with the entire waste stream, including any solvents.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. All components of a mixture must be listed.

Step 3: Accumulation and Storage

Waste must be stored safely pending collection by a licensed disposal service.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Keep the container tightly closed except when adding waste.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed professional waste disposal service.

  • Professional Disposal: Do not attempt to dispose of this chemical via the sanitary sewer or as regular solid waste. The potential for the formation of toxic byproducts necessitates professional handling.[1]

  • Incineration: While incineration is a common method for organic waste disposal, it must be carried out in a facility equipped with appropriate scrubbers to handle the potential release of toxic gases like hydrogen cyanide and nitrogen oxides.[3]

  • Documentation: Maintain a detailed log of the waste generated and ensure all required waste manifest forms are completed accurately for the disposal vendor.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding their commitment to a safe working environment and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 1-Benzylpiperidine-4-carbonitrile: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Benzylpiperidine-4-carbonitrile is foundational to scientific advancement. However, progress cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects personnel from potential hazards.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 62718-31-4) is a liquid organic compound that requires careful handling due to its specific hazard profile. A thorough risk assessment is the cornerstone of any safety protocol. The Globally Harmonized System (GHS) classifications for this chemical highlight the primary routes of exposure and potential health effects.

Hazard StatementGHS ClassificationPotential Effect
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.
(Data sourced from Sigma-Aldrich Safety Information)

The nitrile functional group (-C≡N) warrants particular attention. While toxicity varies across nitrile compounds, their potential for adverse health effects necessitates robust protective measures.[1] The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all handling procedures to minimize any potential for chemical exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before discussing specific PPE, it is critical to implement higher-order safety controls. The Occupational Safety and Health Administration (OSHA) mandates a "hierarchy of controls" that prioritizes eliminating hazards at their source.[2][3] PPE, while essential, is the last line of defense.

  • Engineering Controls : These are the most effective controls and involve physically isolating personnel from the hazard.

    • Chemical Fume Hood : All procedures involving this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable.

    • Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function.[5][6]

  • Administrative Controls : These are work practices and procedures that reduce exposure duration and frequency.

    • Chemical Hygiene Plan (CHP) : Your institution's CHP is a formal written program outlining safety procedures and is required by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][7][8] All personnel must be trained on its contents.

    • Standard Operating Procedures (SOPs) : Develop detailed SOPs for every experiment involving this compound.

    • Designated Area : Establish a designated work area within the lab for handling this chemical to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum requirements for handling this compound.

Eye and Face Protection: A Critical Shield

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.

  • Minimum Requirement : ANSI Z87.1-rated chemical splash goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes.[9]

  • Recommended for High-Risk Tasks : When handling larger volumes (>100 mL) or performing operations with a significant splash potential (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[4][10] The face shield provides a secondary barrier for the entire face.

Hand Protection: The Primary Contact Barrier

The skin is a primary route of exposure, and H315 ("Causes skin irritation") underscores this risk. There is no universal glove; material selection is key.[10]

  • Glove Type : Nitrile gloves are the standard recommendation for incidental splash protection against a wide range of organic chemicals.[11][12]

  • Thickness : Use nitrile gloves with a minimum thickness of 5 mil. Thicker gloves generally offer better protection and permeation resistance.[9][12]

  • Double Gloving : For procedures involving significant quantities or prolonged handling, double gloving is required. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Inspection and Replacement : Always inspect gloves for tears or pinholes before use. Gloves must be changed immediately if contamination is suspected or every 30-60 minutes during extended procedures to prevent breakthrough permeation.[9] Carefully remove the contaminated gloves and dispose of them as hazardous waste.[13]

Table 2: Glove Selection Rationale

Task Glove Protocol Rationale
Weighing/Transfer (<10 mL) Single Pair (≥5 mil Nitrile) Low splash risk, provides sufficient protection for incidental contact.
Synthesis/Workup Double Pair (≥5 mil Nitrile) Higher risk of splashes and prolonged handling necessitates an additional barrier.

| Spill Cleanup | Double Pair (Heavy-duty Nitrile or Neoprene) | Requires robust protection against concentrated chemical and extended contact time. |

Body Protection: Preventing Dermal Exposure

Protective clothing prevents the chemical from contacting your skin and personal clothes.

  • Laboratory Coat : A flame-resistant (FR) lab coat is the minimum requirement.

  • Chemical-Resistant Apron : When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[14]

  • Gown : For high-risk procedures, a disposable, solid-front gown with tight-fitting cuffs provides superior protection. The gown should close in the back to eliminate gaps.[15]

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Respiratory Protection: For Non-Routine Operations

Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for specific scenarios.

  • When Required : A respirator is necessary during large-scale spill cleanups, when engineering controls fail, or if there is any reason to believe exposure limits could be exceeded.[4]

  • Respirator Type : A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges (Type A, brown color code) is the correct choice.[4]

  • Fit Testing : All personnel required to wear a respirator must be medically cleared and undergo annual fit testing as per OSHA regulations (29 CFR 1910.134).

Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Gown/Lab Coat : Put on your lab coat or gown, ensuring it is fully fastened.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Goggles and Face Shield : Put on your chemical splash goggles, followed by a face shield if the task requires it.

  • Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat or gown.[13]

Step-by-Step Doffing Protocol (The "Dirty-to-Clean" Method):
  • Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.

  • Gown/Apron : Untie and remove your gown or apron, folding the contaminated exterior inward. Dispose of it properly.

  • Face Shield and Goggles : Remove the face shield (if used), followed by your goggles, handling them by the straps.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[13]

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Gown / Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Disposal Plan

All disposable PPE, contaminated labware (e.g., pipette tips, weighing paper), and residual chemical must be disposed of as hazardous chemical waste.[6]

  • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.

  • Never dispose of this compound or contaminated materials down the drain or in regular trash.[6]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.[5][6]

Emergency Response

Preparedness is paramount. Ensure safety showers and eyewash stations are accessible and tested regularly.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[4][6]

Emergency_Response cluster_routes cluster_actions Exposure Chemical Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhale Inhalation Exposure->Inhale WashSkin Remove clothing Wash for 15+ min Skin->WashSkin FlushEyes Eyewash for 15+ min Eyes->FlushEyes FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Immediate Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical

Caption: Emergency Response for Chemical Exposure.

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your colleagues. This guide serves as a foundation; always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for this compound before beginning any work.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.